Ethyl tert-butylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 949. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNHAMYTBAUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201565 | |
| Record name | Ethyl 3,3-dimethylbutyrate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-78-3 | |
| Record name | Butanoic acid, 3,3-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,3-dimethylbutyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3, ethyl ester | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=949 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,3-dimethylbutyrate | |
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| Record name | Ethyl 3,3-dimethylbutyrate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3,3-DIMETHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67MQQ79JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Ethyl tert-Butyl Acetate
Abstract
The synthesis of esters derived from tertiary alcohols, such as ethyl tert-butyl acetate, presents unique challenges in the laboratory due to the inherent reactivity of the tertiary alcohol moiety. Traditional acid-catalyzed methods like Fischer esterification are often inefficient, favoring elimination side reactions. This guide provides a comprehensive overview of the chemical principles and practical methodologies for the successful synthesis of ethyl tert-butyl acetate. We will dissect the limitations of classical approaches and provide a detailed, field-proven protocol based on the Steglich esterification, a mild and highly effective alternative. This document is structured to deliver not just a procedural walkthrough but a deep understanding of the reaction's causality, ensuring both reproducibility and safety in a research environment.
Introduction: The Challenge of Synthesizing Sterically Hindered Esters
Ethyl tert-butyl acetate is a valuable organic compound, finding applications as a specialty solvent and a component in the formulation of various chemical products. Its synthesis, however, is not straightforward. The primary obstacle lies in the structure of its alcohol precursor, tert-butanol.
Under strongly acidic conditions, which are characteristic of the classical Fischer-Speier esterification, tertiary alcohols are highly susceptible to dehydration.[1][2] The reaction proceeds through a tertiary carbocation intermediate, which readily loses a proton to form an alkene—in this case, isobutylene.[3] This E1 elimination pathway often becomes the dominant reaction, leading to low yields of the desired ester product.[3][4]
Therefore, a successful synthesis strategy must employ mild conditions that activate the carboxylic acid without inducing the dehydration of the tertiary alcohol. This guide will focus on such a strategy.
Synthetic Strategies: A Mechanistic Comparison
The Pitfall of Fischer Esterification
The Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6] While effective for primary and secondary alcohols, its application to tertiary alcohols is problematic.
The mechanism involves the protonation of the carboxylic acid's carbonyl group, enhancing its electrophilicity for attack by the alcohol.[7][8] However, with tert-butanol, the strong acid catalyst will preferentially protonate the alcohol's hydroxyl group, converting it into a good leaving group (water) and generating a stable tertiary carbocation. This carbocation is the pivot point where the reaction pathway diverges towards elimination rather than substitution.
Caption: Divergent pathways in acid-catalyzed reaction of tert-butanol.
The Superiority of Steglich Esterification
To circumvent the issue of elimination, the Steglich esterification provides an elegant solution. It is a mild, efficient method for forming esters, particularly from sterically demanding and acid-labile alcohols.[4][9] This reaction avoids the use of strong acids, instead relying on a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]
The mechanism proceeds as follows:
-
Activation of Carboxylic Acid: The carboxylic acid (acetic acid) adds to the DCC, forming a highly reactive O-acylisourea intermediate.[4]
-
Catalytic Acyl Transfer: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate ("active ester") and releases dicyclohexylurea (DCU). This step is crucial as it prevents an intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4][9]
-
Nucleophilic Attack by Alcohol: The tert-butanol then attacks the highly electrophilic acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.
A key advantage of this method is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture, helping to drive the equilibrium towards the products.[9]
Caption: Simplified mechanism of the DMAP-catalyzed Steglich Esterification.
Detailed Experimental Protocol: Steglich Esterification
This protocol describes a robust method for the synthesis of ethyl tert-butyl acetate on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Acetic Acid | CH₃COOH | 60.05 | 1.2 | 3.60 g (3.43 mL) | Glacial, ≥99.7% purity |
| tert-Butanol | (CH₃)₃COH | 74.12 | 1.0 | 3.71 g (4.72 mL) | Anhydrous, ≥99.5% purity |
| DCC | C₁₃H₂₂N₂ | 206.33 | 1.3 | 6.71 g | ≥99% purity. Handle with care. |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.1 | 0.61 g | ≥99% purity. Toxic. |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous, ACS grade |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of ethyl tert-butyl acetate.
Detailed Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (3.43 mL, 60 mmol), tert-butanol (4.72 mL, 50 mmol), and 4-dimethylaminopyridine (0.61 g, 5 mmol). Add 50 mL of anhydrous dichloromethane to dissolve the reagents.
-
Initiation: Cool the flask in an ice-water bath with stirring for 15 minutes. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (6.71 g, 65 mmol) in 50 mL of anhydrous dichloromethane.
-
Addition: Add the DCC solution to the reaction flask dropwise via an addition funnel over approximately 30 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 16 hours.
-
Work-up - Filtration: After 16 hours, filter the reaction mixture through a Büchner funnel to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane (approx. 20 mL) to recover any trapped product.
-
Work-up - Extraction: Transfer the combined filtrate to a separatory funnel.
-
Wash with 1M HCl (2 x 50 mL) to remove DMAP.
-
Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid.
-
Wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the solution into a clean, pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation at atmospheric pressure.
Expected Results
| Parameter | Expected Value |
| Product | Ethyl tert-butyl acetate |
| Theoretical Yield | 5.81 g (based on tert-butanol) |
| Typical Actual Yield | 4.36 - 4.94 g (75-85%) |
| Appearance | Clear, colorless liquid |
| Boiling Point | 97-98 °C[11] |
| Purity (by GC/NMR) | >98% |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
-
tert-Butanol: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[12][13][14]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Dicyclohexylcarbodiimide (DCC): Toxic and a potent skin sensitizer. Avoid all direct contact.
-
4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.
Waste Disposal: All chemical waste, including the filtered DCU and aqueous washes, must be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(11), 6067-6070. [Link]
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Chemistry LibreTexts. (2020). Williamson ether synthesis. [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Name Reaction. (n.d.). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Steglich esterification. [Link]
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ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification. [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
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Brainly. (2024). Fischer esterification does not work well with most tertiary alcohols. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. [Link]
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MDPI. (2025). Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butanol. [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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University of Colorado Boulder. (n.d.). Summary of Accepted Fischer Esterification Mechanism. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl tert-Butyl Acetate
Introduction: Ethyl tert-butyl acetate (ETBA), also known by its IUPAC name ethyl 3,3-dimethylbutanoate, is an ester recognized for its characteristic fruity odor.[1] As a volatile organic compound (VOC), its utility spans various industrial applications, including roles as a solvent and as a constituent in flavoring agents and fragrances.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core physicochemical properties. Understanding these characteristics is paramount for its effective and safe application, from reaction kinetics and formulation science to quality control and regulatory compliance. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical behavior, and providing validated protocols for empirical verification.
Section 1: Molecular and Structural Properties
The behavior of any chemical compound is fundamentally dictated by its molecular structure. For ethyl tert-butyl acetate, the presence of a sterically hindering tert-butyl group is a defining feature that significantly influences its physical and chemical properties.
-
IUPAC Name: Ethyl 3,3-dimethylbutanoate[2]
-
Synonyms: tert-Butylacetic acid ethyl ester, Ethyl 3,3-dimethylbutyrate[3]
-
Molecular Formula: C₈H₁₆O₂[3]
-
Molecular Weight: 144.21 g/mol [3]
-
SMILES: CCOC(=O)CC(C)(C)C[2]
The ester's structure features a bulky tert-butyl group adjacent to the carbonyl functionality. This arrangement creates significant steric hindrance, which protects the carbonyl group from nucleophilic attack, thereby influencing its reactivity compared to less hindered esters. This steric bulk also limits intermolecular associations, which directly impacts bulk properties like boiling point and viscosity.
Caption: Structure-Property Relationship in ETBA.
Section 2: Core Physical Properties
The macroscopic physical properties of ethyl tert-butyl acetate are a direct consequence of its molecular structure. The data presented below are critical for applications in chemical engineering, process design, and formulation development.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 144-146 °C | [1] |
| Flash Point | 34 °C | [1] |
| Density | 0.86 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.4035 | [1] |
| Vapor Pressure | 5.3 mmHg at 25 °C | [1] |
| Water Solubility | Insoluble | [5] |
| Solubility | Soluble in ethanol and ether | [5] |
Discussion of Properties:
-
Boiling Point: The boiling point of 144-146 °C is relatively moderate for its molecular weight. While the ester group provides some polarity, the bulky tert-butyl group disrupts efficient packing and strong dipole-dipole interactions between molecules, leading to a lower boiling point than its straight-chain isomers. This property makes it a suitable solvent for reactions requiring moderate temperatures and allows for easy removal by distillation.
-
Density: With a density less than water (0.86 g/cm³), it will form the upper layer in an immiscible aqueous mixture, a key consideration for extraction and separation processes.[1]
-
Solubility: Its nonpolar alkyl groups dominate its character, rendering it insoluble in water but miscible with common organic solvents like ethanol and ether.[5] This defines its application as a non-polar or moderately polar aprotic solvent.
-
Flash Point & Flammability: A flash point of 34°C indicates that ethyl tert-butyl acetate is a flammable liquid, requiring appropriate safety precautions for storage and handling, such as use in well-ventilated areas away from ignition sources.[1]
Section 3: Analytical & Spectroscopic Characterization
Verifying the identity and purity of ethyl tert-butyl acetate is a critical step in any research or manufacturing process. Gas chromatography is the premier technique for assessing purity, while spectroscopic methods provide definitive structural confirmation.
Purity Assessment via Gas Chromatography (GC): Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for quantifying the purity of volatile esters like ETBA.[6][7][8] The choice of GC is based on the compound's volatility and thermal stability. A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) is typically effective, separating components based on their boiling points and interaction with the stationary phase. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Structural Confirmation:
-
Infrared (IR) Spectroscopy: The IR spectrum of ETBA will prominently feature a strong, sharp absorption band around 1740-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch in an ester. Additional bands corresponding to C-O stretching and C-H stretching will also be present.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides an unambiguous fingerprint of the molecule. Key expected signals include:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A singlet for the two protons on the carbon adjacent to the carbonyl group.
-
A quartet and a triplet for the ethyl group protons, characteristic of the -CH₂CH₃ moiety.
-
Section 4: Experimental Protocols for Property Determination
To ensure scientific rigor, the physical properties of a supplied batch of ethyl tert-butyl acetate should be empirically verified. The following protocols describe self-validating systems for determining purity, density, and refractive index.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
Causality: This method is chosen for its high resolution and sensitivity, allowing for the separation and quantification of volatile impurities from the main ETBA component.
Methodology:
-
Instrument Preparation:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).[6]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Calibration & Control:
-
Prepare a high-purity standard of ethyl tert-butyl acetate in a suitable solvent (e.g., hexane).
-
Run a solvent blank to ensure no interfering peaks are present.
-
Run the standard to determine its retention time and peak shape.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the ETBA sample.
-
Dissolve in a suitable solvent (e.g., hexane) in a 10 mL volumetric flask.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as follows:
-
% Purity = (Area of ETBA Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: Density Measurement using a Pycnometer
Causality: The pycnometer method is a highly precise and classical approach for determining the density of a liquid by accurately measuring the mass of a precisely known volume.[9][10]
Methodology:
-
Apparatus:
-
A clean, dry pycnometer (specific gravity bottle) of known volume (e.g., 10 mL or 25 mL).[10]
-
An analytical balance accurate to ±0.0001 g.
-
A constant temperature water bath set to 20.0 ± 0.1 °C.
-
-
Procedure (Self-Validating):
-
Step A (Tare Mass): Measure and record the mass of the empty, clean, and dry pycnometer (m_pyc).[11]
-
Step B (Calibration with Water): Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.[10] Place the stopper, allowing excess water to exit through the capillary. Dry the exterior completely.
-
Step C: Equilibrate the filled pycnometer in the water bath for 20 minutes.
-
Step D: Remove, dry the exterior, and immediately weigh (m_pyc+water).
-
Step E (Sample Measurement): Thoroughly dry the pycnometer. Fill it with the ethyl tert-butyl acetate sample, repeating steps C and D to get the mass of the pycnometer plus sample (m_pyc+sample).
-
-
Calculation:
-
Mass of water: m_water = m_pyc+water - m_pyc
-
Volume of pycnometer: V_pyc = m_water / ρ_water (where ρ_water is the known density of water at 20 °C, ~0.9982 g/cm³).
-
Mass of sample: m_sample = m_pyc+sample - m_pyc
-
Density of sample: ρ_sample = m_sample / V_pyc
-
Protocol 3: Refractive Index (RI) Measurement using an Abbe Refractometer
Causality: Refractive index is a fundamental physical constant that is highly sensitive to purity. The Abbe refractometer is a standard instrument that measures the critical angle of a liquid to determine its RI.[12][13]
Methodology:
-
Instrument Setup:
-
Calibration:
-
Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D ≈ 1.3330).[14]
-
-
Measurement:
-
Open the prism assembly. Place 2-3 drops of the ethyl tert-butyl acetate sample onto the surface of the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light/dark boundary.
-
If a colored fringe is visible, adjust the dispersion compensator until the boundary is sharp and achromatic.
-
Align the boundary line precisely with the crosshairs in the eyepiece.[14]
-
-
Reading:
-
Read the refractive index value from the instrument's scale.
-
Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol) after the measurement.
-
Section 5: Safety & Handling
Ethyl tert-butyl acetate is a flammable liquid and requires careful handling to mitigate risks.
-
GHS Hazard Statements: H226: Flammable liquid and vapor.
-
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[15]
-
Use in a well-ventilated area or under a chemical fume hood.[16]
-
Ground/bond container and receiving equipment to prevent static discharge.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][16]
Conclusion
This guide has provided a detailed technical overview of the physicochemical properties of ethyl tert-butyl acetate, grounded in its molecular structure. The combination of tabulated data, mechanistic explanations, and validated experimental protocols offers a robust framework for scientists and researchers. Proper understanding and empirical verification of these properties are essential for ensuring the safety, efficacy, and reproducibility of any process or formulation involving this versatile ester.
References
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Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (URL: [Link])
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Density Determination by Pycnometer | PDF - Scribd. (URL: [Link])
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Abbé refractometer. (URL: [Link])
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What is Abbe Refractive index? Terms - NBchao.Com. (URL: [Link])
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1 density determination by pycnometer. (URL: [Link])
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Specialized test procedure—Procedure for density determination. (URL: [Link])
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Video: Boiling Points - Concept - JoVE. (URL: [Link])
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Lab 2: Refractive Index and Snell's Law. (URL: [Link])
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Pycnometer - Chemical Engineering | University of Utah. (URL: [Link])
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3 Ways to Measure Density Know-How, Hints, and More - Scientific Laboratory Supplies. (URL: [Link])
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Abbe Zeiss refractometer. (URL: [Link])
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BOILING POINT DETERMINATION. (URL: [Link])
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Cas 5340-78-3,ETHYL TERT-BUTYLACETATE - LookChem. (URL: [Link])
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Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: [Link])
-
Micro-boiling point measurement. (URL: [Link])
-
tert-BUTYL ACETATE. (URL: [Link])
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (URL: [Link])
-
Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed. (URL: [Link])
-
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor - SciELO. (URL: [Link])
-
Esters | Products | GL Sciences. (URL: [Link])
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor - ResearchGate. (URL: [Link])
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Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). (URL: [Link])
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tert-Butyl Acetate - Webb Chemical. (URL: [Link])
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ethyl acetate - SAFETY DATA SHEET. (URL: [Link])
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A Spectroscopic Guide to Ethyl Tert-Butyl Acetate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic techniques provide the foundational data for this elucidation. This guide offers an in-depth technical exploration of ethyl tert-butyl acetate (also known as ethyl 3,3-dimethylbutanoate), a common ester, through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data, but the rationale behind the experimental methodologies and the interpretation of the resulting spectra, providing a robust framework for structural analysis.
The Subject: Ethyl Tert-Butyl Acetate
Ethyl tert-butyl acetate (CAS No. 5340-78-3) is an ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its structure, characterized by an ethyl group and a bulky tert-butyl group flanking the acetate core, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is key to its identification and characterization in various chemical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map out the molecular framework.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and instrument setup.
Sample Preparation:
-
Analyte Purity: Ensure the ethyl tert-butyl acetate sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: A deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like esters.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typical. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.
-
Sample Filtration: The solution should be free of any particulate matter which can degrade the magnetic field homogeneity and, consequently, the spectral resolution. Filtering the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is a standard and effective practice.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added to the deuterated solvent by the manufacturer and serves as an internal reference standard, with its signal defined as 0.00 ppm.
Instrumental Setup:
-
Spectrometer Preparation: The sample is inserted into the NMR spectrometer, and the instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity, which results in sharp, well-resolved spectral lines.
-
Acquisition Parameters: For a routine ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectroscopic Data of Ethyl Tert-Butyl Acetate
The proton NMR spectrum of ethyl tert-butyl acetate provides a wealth of information regarding the number of different types of protons, their chemical environment, and their proximity to one another.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 4.06 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 2.09 | Singlet (s) | 2H | -CO-CH₂ -C(CH₃)₃ |
| 1.22 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| 0.99 | Singlet (s) | 9H | -C(CH₃ )₃ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the ¹H NMR Spectrum
The interpretation of an NMR spectrum is a deductive process, piecing together the information from chemical shifts, integration, and splitting patterns.
-
The Ethyl Group: The quartet at 4.06 ppm and the triplet at 1.22 ppm are characteristic of an ethyl group. The methylene protons (-CH₂-) at 4.06 ppm are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a higher chemical shift. Their multiplicity as a quartet indicates that they are coupled to three neighboring protons (the methyl group), following the n+1 rule. The methyl protons (-CH₃) at 1.22 ppm are a triplet, indicating they are coupled to the two neighboring methylene protons. The integration values of 2H and 3H for these signals, respectively, confirm the presence of a -CH₂CH₃ fragment.
-
The Tert-Butyl Group: The strong singlet at 0.99 ppm, integrating to 9H, is a hallmark of a tert-butyl group. The nine protons of the three methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds, and they have no adjacent protons to couple with, hence they appear as a singlet.
-
The Methylene Bridge: The singlet at 2.09 ppm, integrating to 2H, corresponds to the methylene protons situated between the carbonyl group and the tert-butyl group. These protons are deshielded by the adjacent carbonyl group, shifting them downfield. The absence of splitting (a singlet) confirms that there are no protons on the adjacent quaternary carbon of the tert-butyl group.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
For a volatile liquid like ethyl tert-butyl acetate, electron ionization is a common technique.
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Mass Spectrometry Data of Ethyl Tert-Butyl Acetate
| m/z | Relative Intensity | Possible Fragment |
| 144 | Low | [M]⁺• (Molecular Ion) |
| 101 | Moderate | [M - C₂H₅O]⁺ |
| 87 | High | [M - C₄H₉]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ |
| 43 | High | [C₂H₃O]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Data sourced from the NIST WebBook.
Interpretation of the Mass Spectrum
The fragmentation of ethyl tert-butyl acetate in an EI-MS experiment provides structural confirmation.
-
Molecular Ion Peak: The peak at m/z 144 corresponds to the molecular weight of ethyl tert-butyl acetate, confirming its molecular formula. Its low intensity is common for esters, which tend to fragment readily.
-
Major Fragmentations:
-
Loss of the Ethoxy Group: The peak at m/z 101 results from the cleavage of the C-O single bond, with the loss of an ethoxy radical (•OCH₂CH₃).
-
Loss of the Tert-Butyl Group: The peak at m/z 87 is due to the loss of a tert-butyl radical (•C(CH₃)₃).
-
The Tert-Butyl Cation (Base Peak): The most abundant ion, and therefore the base peak, is at m/z 57. This corresponds to the highly stable tertiary carbocation [C(CH₃)₃]⁺. The stability of this cation is a major driving force for fragmentation.
-
Acylium Ion: The peak at m/z 43 is the acylium ion, [CH₃CO]⁺.
-
Ethyl Cation: The peak at m/z 29 is the ethyl cation, [CH₂CH₃]⁺.
-
The fragmentation pattern is consistent with the known structure of an ester, with cleavage occurring at the bonds adjacent to the carbonyl group.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating structural elucidation of ethyl tert-butyl acetate. Each technique offers a unique piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment of the molecule's constitution. This guide has outlined not only the spectral data but also the underlying experimental considerations and interpretive logic, providing a framework for the rigorous characterization of organic molecules.
References
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]
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Specac Ltd. (2023). Interpreting Infrared Spectra. [Link]
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Chemistry Steps. Interpreting IR Spectra. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]
-
TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. [Link]
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University of Calgary. Spectroscopy Tutorial: Esters. [Link]
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Chemistry Academy. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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Thermo Nicolet. Infrared Spectra of Pure Liquids. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 24-29. [Link]
- Study.com. (2
The Solubility Profile of Ethyl Tert-Butyl Acetate: A Technical Guide for Researchers
Foreword: Navigating the Data Gap for a Promising Solvent
In the landscape of organic chemistry and drug development, the choice of solvent is a critical parameter that dictates reaction kinetics, purification efficiency, and formulation stability. Ethyl tert-butyl acetate (systematically known as ethyl 3,3-dimethylbutanoate), with its unique structural features, presents itself as a potentially valuable solvent. However, a comprehensive public repository of its solubility characteristics in common organic solvents is notably sparse. This guide is conceived not only to present the available data but also to provide a robust framework for researchers to determine these properties in their own laboratories. We will delve into the theoretical underpinnings of its solubility, extrapolate likely behaviors based on analogous structures, and provide a detailed experimental protocol for empirical validation.
Unveiling Ethyl Tert-Butyl Acetate: Physicochemical Identity
To understand the solubility of a compound, we must first examine its molecular identity. Ethyl tert-butyl acetate is an ester characterized by an ethyl group attached to the carboxylate and a bulky tert-butyl group at the alpha-position to the carbonyl.
Key Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | Ethyl 3,3-dimethylbutanoate | |
| Synonyms | Ethyl tert-butylacetate, tert-Butylacetic Acid Ethyl Ester | |
| CAS Number | 5340-78-3 | |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless liquid | |
| Water Solubility | 384 mg/L at 25 °C (estimated) |
The structure of ethyl tert-butyl acetate, with its ester functional group, allows it to act as a hydrogen bond acceptor. The presence of the bulky, nonpolar tert-butyl group and the ethyl group, however, dominates a significant portion of the molecular surface, suggesting a pronounced nonpolar character. This duality is key to predicting its solubility.
The Principle of "Like Dissolves Like": A Theoretical Framework
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.
-
Polar Solvents: Solvents like water, methanol, and ethanol have strong dipole-dipole interactions and hydrogen bonding capabilities. They tend to dissolve polar solutes that can participate in these interactions.
-
Nonpolar Solvents: Solvents like hexane and toluene are characterized by weaker van der Waals forces. They are effective at dissolving nonpolar solutes.
-
Aprotic Polar Solvents: Solvents such as acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have significant dipole moments but lack hydrogen-bond-donating capabilities.
Based on its structure, ethyl tert-butyl acetate is a moderately polar aprotic molecule. The ester group provides some polarity, while the alkyl groups contribute to its nonpolar nature. This suggests that it will be most soluble in solvents of similar moderate polarity and will have limited solubility in highly polar, protic solvents like water.
Solubility of Ethyl Tert-Butyl Acetate in Common Organic Solvents: A Data-Informed Estimation
| Solvent | Solvent Type | Predicted Solubility of Ethyl Tert-Butyl Acetate | Rationale and Supporting Evidence |
| Methanol | Polar Protic | Miscible | Stated to be "soluble in alcohol".[2] The alkyl chain of methanol can interact with the nonpolar parts of the ester, while the hydroxyl group can interact with the carbonyl oxygen. |
| Ethanol | Polar Protic | Miscible | Stated to be "soluble in alcohol".[2] Similar to methanol, with a slightly larger alkyl group enhancing interactions with the nonpolar regions of the ester. |
| Acetone | Polar Aprotic | Miscible | Structurally similar esters like ethyl 3-methylbutanoate are highly soluble in acetone.[1] The polarity is well-matched. |
| Hexane | Nonpolar | Soluble to Miscible | The significant nonpolar character from the tert-butyl and ethyl groups suggests good solubility in nonpolar solvents. |
| Toluene | Nonpolar (Aromatic) | Miscible | The aromatic ring of toluene can interact favorably with the alkyl groups of the ester. |
| Dichloromethane | Polar Aprotic | Miscible | A common solvent for a wide range of organic compounds, its polarity is suitable for dissolving ethyl tert-butyl acetate. |
| Chloroform | Polar Aprotic | Miscible | Similar to dichloromethane, it is a versatile solvent for moderately polar compounds. |
| Diethyl Ether | Polar Aprotic | Miscible | The ether's structure is conducive to dissolving other molecules with both polar and nonpolar characteristics. Ethyl 3-methylbutanoate is highly soluble in diethyl ether.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of substances. While miscibility is not guaranteed, good solubility is expected. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of comprehensive published data, empirical determination of solubility is essential for any critical application. The equilibrium shake-flask method is a reliable and widely accepted technique.
Objective
To determine the equilibrium solubility of ethyl tert-butyl acetate in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials
-
Ethyl tert-butyl acetate (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with PTFE-lined caps
-
Analytical balance
-
Thermostatically controlled orbital shaker or magnetic stirrer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of ethyl tert-butyl acetate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute has reached its maximum.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of ethyl tert-butyl acetate in the respective solvent.
-
Analyze the filtered saturated solutions and the calibration standards using GC-FID or another validated analytical method.
-
Determine the concentration of ethyl tert-butyl acetate in the saturated solutions by comparing their analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Intermolecular Interactions and Solubility: A Deeper Dive
The predicted high solubility of ethyl tert-butyl acetate in a range of organic solvents can be attributed to the interplay of various intermolecular forces.
Caption: Intermolecular forces of ethyl tert-butyl acetate governing its solubility in different solvent classes.
-
Van der Waals Forces: The bulky tert-butyl and ethyl groups provide a large nonpolar surface area, leading to significant London dispersion forces. These forces are the primary drivers of solubility in nonpolar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The ester functional group possesses a permanent dipole moment, which allows for favorable dipole-dipole interactions with polar aprotic solvents such as acetone and dichloromethane.
Conclusion: A Call for Empirical Exploration
Ethyl tert-butyl acetate holds promise as a versatile solvent due to its structural blend of polar and nonpolar characteristics. While a comprehensive public database of its solubility in common organic solvents is currently lacking, this guide provides a strong theoretical and practical foundation for researchers. The provided estimations, based on the principle of "like dissolves like" and data from analogous compounds, serve as a valuable starting point for solvent screening. Ultimately, the detailed experimental protocol empowers researchers to generate the precise, application-specific solubility data required for robust scientific and developmental work. The continued exploration and publication of such fundamental data will undoubtedly benefit the broader scientific community.
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-
PubChem Compound Summary for CID 79284, Ethyl 3,3-dimethylbutyrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Ethyl 3,3-dimethyl butyrate, 5340-78-3. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Ethyl 3,3-dimethyl butyrate. (n.d.). The Good Scents Company. Retrieved from [Link]
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A Theoretical and Computational Guide to the Molecular Geometry of Tert-Butyl Acetate
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies used to study the molecular geometry of tert-butyl acetate (TBAc). We delve into the foundational principles of quantum chemical calculations, offering a detailed protocol for determining the stable conformers and precise geometric parameters of TBAc. The narrative emphasizes the critical synergy between computational predictions and experimental validation, drawing on data from microwave spectroscopy and gas electron diffraction. By synthesizing field-proven insights with technical accuracy, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to understand and apply computational chemistry to elucidate the structural nuances of flexible molecules.
Introduction
Significance of Tert-Butyl Acetate
Tert-butyl acetate (TBAc), with the chemical formula C₆H₁₂O₂, is a significant organic compound widely utilized as a solvent in the production of coatings, inks, and adhesives.[1] Its unique physical properties and relatively low toxicity have also made it a valuable component in organic synthesis, often as a tert-butyl protecting group.[1] Understanding the precise three-dimensional structure of TBAc is fundamental to comprehending its solvent behavior, reactivity, and interactions at a molecular level.
The Indispensable Role of Molecular Geometry
The molecular geometry—defined by its bond lengths, bond angles, and dihedral angles—governs the physical and chemical properties of a molecule. For a flexible molecule like tert-butyl acetate, multiple conformations (spatial arrangements of atoms) can exist, each with a distinct energy level. The lowest-energy conformers are the most populated and dictate the molecule's overall behavior. An accurate geometric model is a prerequisite for advanced applications such as molecular docking in drug discovery, reaction mechanism studies, and the rational design of new materials. The bulky tert-butyl group, in particular, exerts significant steric influence on the molecule's structure and reactivity.[2]
A Symbiotic Approach: Theoretical and Experimental Studies
Theoretical Methodologies for Geometric Analysis
The core principle of theoretical geometry determination is to find the minimum energy structures on a molecule's potential energy surface. This is achieved through sophisticated quantum chemical calculations that solve, or approximate solutions to, the Schrödinger equation.
Causality in Method Selection: Balancing Accuracy and Cost
The choice of a computational method is a critical decision driven by the need to balance predictive accuracy with computational expense.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent cost-to-accuracy ratio. Functionals like B3LYP are widely used for geometry optimizations of organic molecules.[7][8]
-
Ab Initio Methods: For higher accuracy, especially concerning subtle energetic differences between conformers, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are employed. Studies on tert-butyl acetate have successfully utilized the MP2 level of theory.[5]
-
The Role of the Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. For flexible molecules, it is crucial to use a basis set that is both flexible and comprehensive. Pople-style basis sets like 6-311++G(d,p) are highly recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing lone pairs and non-covalent interactions, while (d,p) denotes the addition of polarization functions, which allow for non-spherical electron density distribution and are critical for accurate bond angle prediction.[7]
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a robust, step-by-step workflow for the theoretical determination of tert-butyl acetate's geometry. This system is self-validating through its internal consistency checks (e.g., frequency analysis) and its ultimate comparison with experimental data.
-
Initial Structure Generation: Construct a plausible 3D structure of tert-butyl acetate using molecular modeling software.
-
Conformational Search: Systematically rotate the key dihedral angles (e.g., C-O-C-C) to identify all potential low-energy conformers. This step is crucial for molecules with rotational freedom.
-
Geometry Optimization: Perform a full geometry optimization on each identified conformer. This process iteratively adjusts the atomic coordinates to find the point of minimum energy on the potential energy surface. A typical choice would be the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Analysis: For each optimized structure, calculate the vibrational frequencies. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. This step is a critical internal validation of the optimization.
-
Refined Energy Calculation: To obtain more accurate relative energies between conformers, perform a single-point energy calculation on the optimized geometries using a higher level of theory, such as MP2/6-311++G(d,p).[5]
The Conformational Landscape of Tert-Butyl Acetate
Due to its relatively rigid frame, tert-butyl acetate possesses a limited number of stable conformers, simplifying its analysis compared to more flexible esters.[5]
Primary Conformers: C_s and C_1 Symmetry
Theoretical calculations combined with microwave spectroscopy have identified two primary conformers for tert-butyl acetate[5]:
-
C_s Conformer: This is the most stable conformer and possesses a plane of symmetry (C_s).
-
C_1 Conformer: This conformer lacks any symmetry elements (C_1) and exists as a pair of enantiomers.
Quantum chemical calculations at the MP2/6-311++G(d,p) level of theory reveal that the C_s conformer is significantly more stable than the C_1 conformer, with an energy difference of approximately 46 kJ/mol.[5] This large energy gap indicates that at room temperature, the C_s conformer is overwhelmingly the most abundant species in the gas phase.
Conclusion and Implications
The molecular geometry of tert-butyl acetate is well-defined by a dominant C_s symmetry conformer. This guide has detailed a robust, self-validating computational workflow, grounded in DFT and MP2 methods with an appropriate basis set, for determining its geometric parameters. The critical importance of benchmarking these theoretical predictions against experimental data from microwave spectroscopy and gas electron diffraction cannot be overstated. For researchers, scientists, and drug development professionals, the application of this combined theoretical and experimental approach provides a high-confidence structural model. Such a model is foundational for accurately predicting the molecule's physical properties, understanding its reactivity, and simulating its interactions in complex chemical and biological systems.
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Hammer, S. M., et al. (2011). Predicted and experimental crystal structures of ethyl-tert-butyl ether. Acta Crystallographica Section B: Structural Science. [Link]
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D. G. Lister, et al. (2025). Ethyl Acetate: X-ray, Solvent and Computed Structures. ResearchGate. [Link]
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Attig, T., et al. (2013). The microwave spectrum of n-butyl acetate. Journal of Molecular Spectroscopy. [Link]
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All About Chemistry. (2020, July 30). Elucidation of structure of gas phase Molecule - Electron Diffraction. YouTube. [Link]
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Study.com. (n.d.). What are the structures of ethyl acetate and n-butyl acetate? Study.com. [Link]
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Tanak, H., et al. (2019). Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. IUCrData. [Link]
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Howard, P. H., et al. (2023). tert-Butyl Acetate. ResearchGate. [Link]
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Battilocchio, C., et al. (2025). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
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Stenutz, R. (n.d.). tert-butyl acetate. Stenutz. [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl Tert-Butyl Acetate: From Historical Challenges to Modern Methodologies
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery and historical development of synthetic routes for ethyl tert-butyl acetate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical principles and practical methodologies involved in the synthesis of sterically hindered esters.
Introduction: The Significance of Ethyl Tert-Butyl Acetate
Ethyl tert-butylacetate, also known as ethyl 3,3-dimethylbutyrate, is an organic ester with the chemical formula C8H16O2.[1][2] It belongs to the class of sterically hindered esters, which are valuable intermediates in organic synthesis and have applications in various industries. The unique structural characteristics of the tert-butyl group impart specific properties to the molecule, influencing its reactivity and physical characteristics. This guide will explore the evolution of synthetic strategies to produce this compound, highlighting the chemical hurdles that needed to be overcome.
The Fundamental Challenge: Steric Hindrance in Esterification
The most traditional and straightforward method for synthesizing esters is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] However, the direct synthesis of tert-butyl esters, including ethyl tert-butyl acetate, via this method is notoriously difficult.
When attempting to react a tertiary alcohol, such as tert-butanol, with a carboxylic acid in the presence of a strong acid catalyst, the desired esterification is often outcompeted by an E1 elimination reaction.[5] The tertiary carbocation that forms upon protonation of the alcohol is highly stable and readily loses a proton to form an alkene, in this case, 2-methylpropene (isobutylene).[5] This inherent reactivity of tertiary alcohols has necessitated the development of alternative synthetic routes.
Caption: The challenge of Fischer esterification with tertiary alcohols.
Historical and Alternative Synthetic Approaches
Given the limitations of direct Fischer esterification, early efforts to synthesize tert-butyl esters involved more reactive acylating agents. One such method employs the use of acetyl chloride in the presence of magnesium or dimethylaniline.[6] While effective, these methods often require stricter reaction conditions and may not be as atom-economical as catalytic routes.
Modern Synthesis Methodologies
The industrial production of tert-butyl esters has largely moved towards more efficient and scalable processes. These can be adapted for the synthesis of ethyl tert-butyl acetate.
Acetoxylation of Isobutylene
A primary industrial route for the production of tert-butyl acetate involves the acid-catalyzed addition of acetic acid to isobutylene.[7][8] This method circumvents the use of the unstable tert-butanol as a starting material. The reaction is typically carried out in the presence of an acid catalyst.
Experimental Protocol: Synthesis of tert-Butyl Acetate via Isobutylene Acetoxylation
-
Reactor Setup: A stirred-tank reactor equipped with a cooling system and a catalyst bed is used. The catalyst is typically a strongly acidic ion-exchange resin.
-
Reactant Feed: A mixture of isobutylene and acetic acid is fed into the reactor. An excess of the carboxylic acid is often used to drive the reaction towards the product.
-
Reaction Conditions: The reaction is maintained at a controlled temperature and pressure to ensure the desired conversion and selectivity.
-
Product Separation: The reaction mixture, containing the desired tert-butyl acetate, unreacted starting materials, and any byproducts, is then subjected to distillation for purification.[7]
To synthesize ethyl tert-butyl acetate using a similar principle, one would react tert-butylacetic acid with ethanol under acidic conditions.
Transesterification
Transesterification is a versatile method for converting one ester into another by reacting it with an alcohol in the presence of a catalyst.[9][10] This process is an equilibrium reaction and can be driven to completion by using a large excess of the alcohol or by removing one of the products as it is formed. For the synthesis of ethyl tert-butyl acetate, a plausible route is the transesterification of methyl tert-butyl acetate or tert-butyl acetate with ethanol.
The acid-catalyzed mechanism involves the protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol group yield the new ester.[9]
Caption: Generalized mechanism of acid-catalyzed transesterification.
Synthesis from Ethyl Tert-Butyl Ether (ETBE)
A patented industrial process details the production of tert-butyl acetate and ethyl acetate from ethyl tert-butyl ether (ETBE).[7] This innovative route utilizes readily available ETBE, which is often used as a gasoline additive.[11]
Reaction Scheme:
ETBE + Acetic Acid + Acetic Anhydride --(Acid Catalyst)--> tert-Butyl Acetate + Ethyl Acetate
The use of acetic anhydride is crucial in this process as it reacts with any water formed during the reaction, thus preventing the hydrolysis of the desired ester and the formation of tert-butanol.[7]
Experimental Protocol: Synthesis from ETBE
-
Reactants: A mixture of ETBE, acetic acid, and acetic anhydride is prepared.
-
Catalyst: A strongly acidic ion-exchange resin, particularly of a macroreticular type, is employed as the catalyst.[7]
-
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 10°C to 100°C, with a preferred range of 40°C to 70°C. The pressure is maintained between 1 to 5 atmospheres.[7]
-
Conversion and Selectivity: This process can achieve a high conversion of ETBE, with reported values exceeding 75%. The selectivity towards tert-butyl acetate is also significant.[7]
-
Purification: The resulting mixture containing tert-butyl acetate and ethyl acetate is purified using fractional distillation.[7]
Catalysis in Synthesis
The choice of catalyst is critical in the synthesis of ethyl tert-butyl acetate.
| Catalyst Type | Application | Advantages |
| Mineral Acids (e.g., H₂SO₄) | Fischer Esterification, Transesterification | Low cost and high activity.[12] |
| Acidic Ion-Exchange Resins | ETBE conversion, Isobutylene acetoxylation | Easily separable, reusable, and less corrosive than mineral acids.[7][13] |
| Zeolites | ETBE Synthesis | Shape selectivity and high thermal stability.[14] |
| Heteropolyacids | Esterification of tert-Butanol | High acidity and potential for high selectivity and reusability.[15] |
Industrial Production and Considerations
The industrial synthesis of ethyl tert-butyl acetate and related compounds is predominantly carried out in continuous processes to ensure high throughput and consistent product quality.[16] Key considerations include:
-
Raw Material Purity: The purity of reactants, such as ethanol and acetic acid, is crucial as impurities like water can significantly impact reaction equilibrium and catalyst performance.[16]
-
Reaction Engineering: The choice of reactor (e.g., fixed-bed, reactive distillation) is determined by the specific synthesis route and the need to manage reaction equilibrium. Reactive distillation, in particular, can be advantageous as it combines reaction and separation in a single unit, potentially increasing conversion by continuously removing products.[14][17]
-
Energy Consumption: Esterification and distillation are energy-intensive processes, and process optimization to reduce energy consumption is a key focus in industrial settings.[18]
Conclusion
The synthesis of ethyl tert-butyl acetate presents a fascinating case study in overcoming the challenges posed by steric hindrance in organic chemistry. While direct Fischer esterification is largely ineffective, a range of viable synthetic routes have been developed, from the acetoxylation of alkenes to innovative methods utilizing ether feedstocks. The choice of a particular method on an industrial scale depends on factors such as raw material availability, cost, and the desired purity of the final product. Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems.
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A Technical Guide to the Research Applications of Sterically Hindered Acetate Esters: A Focused Analysis on Tert-Butyl Acetate as a Model Compound
Abstract
This technical guide provides a comprehensive overview of the potential research applications of sterically hindered acetate esters, with a primary focus on tert-butyl acetate (TBAc) as a well-documented model compound. While the specified topic, ethyl tert-butylacetate, is a structurally related ester, it has limited documented applications in current scientific literature. Therefore, this guide leverages the extensive research and industrial use of TBAc to provide a foundational understanding that researchers can potentially extrapolate when investigating novel applications for this compound and other similar molecules. We will explore the synthesis, physicochemical properties, and diverse applications of TBAc as a versatile solvent, a key reagent in organic synthesis, and a functional component in pharmaceutical drug development. Detailed experimental protocols, safety considerations, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights.
Introduction to Sterically Hindered Acetate Esters
Sterically hindered esters are a class of organic compounds where bulky alkyl groups near the carbonyl center influence the molecule's reactivity and physical properties. This guide initially sought to focus on this compound (CAS 5340-78-3), also known as ethyl 3,3-dimethylbutanoate[1][2]. However, a thorough review of scientific and industrial literature reveals a scarcity of documented research applications for this specific compound.
In contrast, its isomer, tert-butyl acetate (TBAc, CAS 540-88-5) , is a compound of significant industrial and research importance[3][4]. TBAc is widely used as a solvent in coatings, adhesives, and cleaners and serves as an intermediate in the synthesis of pharmaceuticals[5][6][7][8]. Given the wealth of available data, this guide will focus on TBAc as a representative example of a sterically hindered acetate ester. The principles, protocols, and applications discussed for TBAc can serve as a valuable blueprint for researchers exploring the potential of lesser-known analogues like this compound.
The key structural difference lies in the position of the bulky tert-butyl group. In TBAc, it is attached directly to the ester oxygen, creating significant steric hindrance around the carbonyl carbon. In this compound, the hindrance is one carbon removed, which subtly alters its chemical and physical properties.
Table 1: Physicochemical Properties of this compound vs. Tert-Butyl Acetate
| Property | This compound | Tert-Butyl Acetate |
| CAS Number | 5340-78-3[1][9][10] | 540-88-5[3][11] |
| Molecular Formula | C₈H₁₆O₂[1][2][9] | C₆H₁₂O₂[3] |
| Molecular Weight | 144.21 g/mol [1][2][9] | 116.16 g/mol [3] |
| IUPAC Name | Ethyl 3,3-dimethylbutanoate[1] | Tert-butyl acetate[11] |
| Boiling Point | 144-146 °C[2] | 97.8 °C[3] |
| Flash Point | 34 °C[2] | 22 °C[3] |
| Appearance | Colorless Liquid[2] | Colorless Liquid[3][11] |
| Odor | Fruity[2] | Camphor- or blueberry-like[3][12] |
Synthesis and Manufacturing Pathways
The synthesis of tert-butyl acetate is well-established, providing a reliable supply for both industrial and research needs. The primary commercial method involves the acid-catalyzed addition of acetic acid to isobutylene[3][4].
Caption: Acid-catalyzed synthesis of tert-butyl acetate from isobutylene.
An alternative route involves the reaction of methyl tert-butyl ether (MTBE) or ethyl tert-butyl ether (ETBE) with acetic acid and acetic anhydride, which can be advantageous by utilizing different feedstocks[13][14].
Experimental Protocol: Lab-Scale Synthesis of Tert-Butyl Acetate
This protocol describes a general method for synthesizing TBAc from tert-butyl alcohol.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel in a fume hood.
-
Reagent Preparation: In the round-bottom flask, add dry tert-butyl alcohol (1.0 eq).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add acetyl chloride (1.1 eq) containing a catalytic amount of dimethylaniline dropwise from the dropping funnel while stirring[15]. Control the addition rate to maintain a gentle reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate[16].
-
Isolation: Filter off the drying agent and remove the solvent via distillation. The resulting crude product can be further purified by fractional distillation to yield pure tert-butyl acetate[16].
Application as an Advanced Research Solvent
TBAc's unique combination of properties makes it an excellent solvent for a variety of research applications, particularly where environmental and safety profiles are critical.
Key Advantages:
-
VOC-Exempt Status: In the United States, the EPA has designated TBAc as a volatile organic compound (VOC)-exempt solvent due to its low photochemical reactivity[3][17]. This makes it an ideal substitute for regulated solvents like toluene, xylene, and ketones in formulations for coatings, inks, and adhesives, aligning with green chemistry principles[6].
-
Excellent Solvency: TBAc can dissolve a wide range of nonpolar and moderately polar compounds, including nitrocellulose, acrylics, alkyds, and polyester resins[6][18]. Its solvency is comparable to that of hydrocarbons and chlorinated solvents[19].
-
Favorable Evaporation Rate: With a moderate evaporation rate, TBAc allows for controlled drying times in film-forming applications, improving flow and leveling in coatings without being excessively slow[17][19].
Caption: Decision workflow for selecting TBAc as a VOC-exempt solvent.
Applications in Organic Synthesis and Drug Discovery
Beyond its role as a bulk solvent, TBAc is a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates.
Reagent in Esterification Reactions
In the presence of a strong acid catalyst like perchloric acid, TBAc can act as both the solvent and the tert-butyl ester source for the protection of carboxylic acids. This is particularly useful in the synthesis of prodrugs, where a bulky, cleavable ester group is desired to improve the pharmacokinetic properties of a parent drug.
A notable example is in the synthesis of L-γ-methyleneglutamic acid amide prodrugs for cancer research[20]. The carboxylic acid of L-pyroglutamic acid is esterified using TBAc to install the tert-butyl ester protecting group, a key step in the multi-step synthesis of potential anti-cancer agents[20].
Caption: Use of TBAc in the synthesis of a pharmaceutical intermediate.
Experimental Protocol: Tert-Butyl Esterification of L-Pyroglutamic Acid[21]
This protocol is adapted from the literature for the synthesis of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides[20].
-
Reaction Setup: To a solution of L-pyroglutamic acid (1.0 eq) in tert-butyl acetate (acting as solvent and reagent), add a catalytic amount of perchloric acid (HClO₄) at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for approximately 18 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC with ninhydrin stain or LC-MS).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl ester product. The reported yield for this specific transformation is approximately 70%[20].
Safety, Handling, and Toxicology
As a flammable and chemically active substance, proper handling of tert-butyl acetate is imperative in a research setting.
-
Flammability: TBAc is a highly flammable liquid and vapor[21]. It must be kept away from heat, sparks, open flames, and other ignition sources. Containers should be kept tightly closed and grounded to prevent static discharge[22][23].
-
Inhalation and Contact: It is harmful if inhaled and can cause respiratory irritation, drowsiness, or dizziness[21][24]. Mild skin and eye irritation can occur upon contact[22]. Therefore, work should always be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., butyl rubber), and a lab coat, must be worn[21][22][23].
-
Toxicology: In the body, butyl acetates are readily hydrolyzed to their corresponding alcohol and acetic acid[11][25]. In the case of TBAc, it is metabolized to tert-butyl alcohol[25].
Table 2: Key Safety and Hazard Information for Tert-Butyl Acetate
| Parameter | Value | Reference(s) |
| GHS Hazard Pictograms | Flammable, Harmful | [21] |
| Signal Word | Danger | [21] |
| Hazard Statements | H225 (Highly flammable), H332 (Harmful if inhaled) | [21] |
| Flash Point | 22 °C (72 °F) | [3] |
| Explosive Limits | 1.5% - 7.0% (approx.) | [12][21] |
| Permissible Exposure Limit (PEL) | TWA 200 ppm (950 mg/m³) | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases/alkalis, nitrates | [12][24] |
Future Outlook and Potential for this compound
Tert-butyl acetate is a mature, versatile chemical with well-defined applications in research and industry, particularly valued for its favorable environmental profile as a VOC-exempt solvent. Its role in organic synthesis, especially in pharmaceutical development, continues to be significant.
The lack of extensive data on This compound suggests it is an under-explored area of research. Based on its structure, one can hypothesize potential applications:
-
Solvent Properties: Its higher boiling point and different steric profile compared to TBAc could make it a useful solvent in reactions requiring higher temperatures or where different solvency characteristics are needed.
-
Flavor and Fragrance: As a higher-order ester, it may possess unique organoleptic properties that could be investigated for applications in the flavor and fragrance industry.
-
Synthetic Intermediate: It could serve as a precursor for other neopentyl-containing compounds in multi-step organic synthesis.
Future research should focus on characterizing the fundamental properties of this compound and evaluating its performance against established solvents and reagents to unlock its potential applications.
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Ethyl tert-butylacetate as a precursor in organic synthesis
An In-depth Technical Guide: Ethyl tert-butylacetate as a Precursor in Organic Synthesis
Authored by a Senior Application Scientist
Abstract
This compound (ETBA), a C8 ester, transcends its role as a simple solvent, emerging as a versatile and strategic precursor in modern organic synthesis. Its unique structural features—a sterically demanding tert-butyl group and readily accessible α-protons—provide chemists with a powerful tool for controlled carbon-carbon bond formation. This guide elucidates the core reactivity of ETBA, focusing on its application in generating sterically hindered enolates for subsequent diastereoselective transformations. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present a comprehensive overview of its utility for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of a Hindered Ester
In the landscape of synthetic precursors, this compound (CAS 5340-78-3) occupies a niche of significant strategic importance.[1][2] While structurally simple, its utility is derived from a deliberate asymmetry in its design. The ethyl ester moiety provides a standard reactive handle, but it is the neopentyl framework, originating from the tert-butyl group, that dictates the molecule's primary role as a precursor. This steric bulk profoundly influences the reactivity of the adjacent carbonyl group and the acidity of the α-protons, making ETBA an ideal candidate for generating a specific, non-symmetrical enolate. This enolate serves as a powerful nucleophile for constructing complex molecular architectures, particularly in the synthesis of β-hydroxy esters and β-ketoesters, which are common motifs in pharmaceutical intermediates and natural products.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][3] |
| Molecular Weight | 144.21 g/mol | [1][3] |
| Appearance | Colorless Liquid | [3][4] |
| Boiling Point | 144-146 °C | [5] |
| Density | 0.86 g/cm³ | [5] |
| Flash Point | 34 °C | [4][5] |
| CAS Number | 5340-78-3 | [1][3][5] |
| Refractive Index | 1.4035 | [5] |
Spectroscopic data confirms the structure, with characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy readily available in public databases.[3]
Core Reactivity: The Enolate Pathway
The primary value of this compound as a precursor lies in its ability to form a stable, nucleophilic enolate. This reactivity is the cornerstone of its application in C-C bond formation.
Mechanism of Enolate Formation: A Question of Basicity and Sterics
The protons on the α-carbon of ETBA are acidic due to the inductive effect of the carbonyl group and the resonance stabilization of the resulting conjugate base.[6] However, to achieve quantitative and irreversible deprotonation, a very strong, non-nucleophilic base is required.[7] Standard alkoxide bases like sodium ethoxide are generally unsuitable as they exist in equilibrium and can participate in unwanted side reactions, such as nucleophilic attack on the ester carbonyl.
The bases of choice are sterically hindered lithium amides, most commonly Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilylamide (LHS).[7][8] Their significant steric bulk prevents them from acting as nucleophiles, ensuring they function exclusively as bases to abstract the α-proton.[7] The reaction is typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure kinetic control and stability of the resulting enolate.
Application in Claisen and Aldol-Type Condensations
Once formed, the lithium enolate of ETBA is a potent carbon nucleophile. Its primary applications are in condensation reactions:
-
Claisen Condensation: The reaction between the ETBA enolate and another ester molecule yields a β-ketoester.[7] This transformation is a powerful method for C-C bond formation and is fundamental in the synthesis of polyketide natural products and their analogs.
-
Aldol-Type Additions: The enolate readily adds to aldehydes and ketones to form β-hydroxy esters.[9] The steric bulk of the tert-butyl group can impart a high degree of diastereoselectivity in the newly formed stereocenters, a critical consideration in asymmetric synthesis.
A notable example from the literature involves the reaction of the enolate derived from tert-butyl acetate (a close analog) with an N-Boc hydroxyproline methyl ester to generate a β-ketoester intermediate, showcasing the reaction's utility in complex molecule synthesis.[10]
Field-Proven Experimental Protocol: Synthesis of a β-Ketoester
This protocol describes the generation of the lithium enolate of this compound and its subsequent reaction with an ester electrophile, adapted from an authoritative procedure.[10] This serves as a self-validating system, as complete enolate formation is crucial for high yields and minimal side products.
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Methodological & Application
Laboratory scale synthesis protocol for ethyl tert-butylacetate
Application Note & Protocol
Introduction
Ethyl 3,3-dimethylbutanoate, also known as ethyl tert-butylacetate or tert-butylacetic acid ethyl ester, is an ester with the chemical formula C₈H₁₆O₂[1][2][3][4]. It is a valuable compound in the field of organic synthesis, often explored for its potential use in fragrances and as a specialty solvent. Its synthesis, while seemingly straightforward, presents unique challenges characteristic of esters derived from sterically hindered carboxylic acids.
This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of ethyl 3,3-dimethylbutanoate. The chosen synthetic route is the classic Fischer-Speier esterification, a robust and fundamental reaction in organic chemistry. This method involves the acid-catalyzed reaction between 3,3-dimethylbutanoic acid (tert-butylacetic acid) and ethanol[5][6][7]. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol for synthesis and purification, and outline the necessary safety precautions and characterization techniques. This guide is intended for researchers and professionals in chemistry and drug development who require a reliable and well-understood method for preparing this compound.
Principle and Reaction Mechanism
The synthesis is achieved via Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution reaction.[5][8] In this equilibrium process, 3,3-dimethylbutanoic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
Reaction: (CH₃)₃CCH₂COOH + CH₃CH₂OH ⇌ (CH₃)₃CCH₂COOCH₂CH₃ + H₂O (3,3-Dimethylbutanoic Acid + Ethanol ⇌ Ethyl 3,3-Dimethylbutanoate + Water)
To drive the equilibrium toward the product side and achieve a high yield, Le Châtelier's principle is applied by using one of the reactants, in this case, the alcohol, in large excess.[6][7]
The mechanism of the Fischer esterification proceeds through several reversible steps:[5][8]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol
This protocol details the synthesis, work-up, and purification of ethyl 3,3-dimethylbutanoate.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Apparatus for simple or fractional distillation[15]
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
pH paper or meter
-
Rotary evaporator (optional)
-
Procedure
Part A: Esterification Reaction (Reflux)
-
To a 250 mL round-bottom flask, add 3,3-dimethylbutanoic acid (see Table 1 for quantities).
-
In the fume hood, add a large excess of absolute ethanol to the flask, followed by a magnetic stir bar.
-
CAUTION: Slowly and carefully add concentrated sulfuric acid dropwise to the stirred mixture. This process is highly exothermic.[13][14]
-
Assemble the reflux apparatus by attaching the condenser to the flask (ensure water is flowing through the condenser).
-
Heat the mixture to a gentle reflux using the heating mantle and maintain reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.
Part B: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the cooled mixture to a 250 mL separatory funnel.
-
Add approximately 50 mL of deionized water and mix gently. Allow the layers to separate. The ester will form the upper organic layer.
-
Drain and discard the lower aqueous layer, which contains the excess ethanol, sulfuric acid, and some unreacted carboxylic acid.
-
Wash the organic layer by adding 30 mL of saturated sodium bicarbonate solution to the separatory funnel. CAUTION: Stopper the funnel and invert it carefully, venting frequently to release the pressure from the CO₂ gas that evolves. Continue shaking until gas evolution ceases.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ≥ 7). If it is still acidic, repeat the bicarbonate wash.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with 30 mL of deionized water, drain, and discard the aqueous layer.
-
Transfer the crude ester (organic layer) to a clean, dry Erlenmeyer flask.
-
Dry the ester over anhydrous magnesium sulfate or sodium sulfate. Add the drying agent until it no longer clumps together.
-
Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
Part C: Purification (Distillation)
-
Set up a simple or fractional distillation apparatus. Fractional distillation is recommended for higher purity.[15]
-
Add a few boiling chips to the flask containing the dried crude ester.
-
Heat the flask gently. Collect any initial low-boiling fraction (mostly residual ethanol) that comes over below ~130°C.
-
Collect the main fraction of pure ethyl 3,3-dimethylbutanoate at its boiling point (approximately 145-147°C at atmospheric pressure).
-
Weigh the purified product and calculate the percentage yield.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Amount (mL) | Moles | Molar Eq. |
| 3,3-Dimethylbutanoic acid | 116.16 | 11.62 | ~12.6 | 0.10 | 1.0 |
| Absolute Ethanol | 46.07 | 27.6 | 35.0 | 0.60 | 6.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | ~1.8 | 1.0 | ~0.018 | Catalyst |
| Product (Theoretical) | 144.21 | 14.42 | - | 0.10 | - |
Expected Yield: ~70-80%
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 3,3-dimethylbutanoate.
Product Characterization
The identity and purity of the synthesized ethyl 3,3-dimethylbutanoate should be confirmed using the following analytical techniques:
-
Boiling Point: The boiling point should be measured during distillation and compared to the literature value (approx. 146°C at 760 mmHg).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic C=O (ester) stretching absorption around 1735 cm⁻¹ and C-O stretching absorptions in the 1100-1300 cm⁻¹ region. The broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) should be absent.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals are:
-
A singlet for the nine protons of the tert-butyl group (~1.0 ppm).
-
A singlet for the two protons of the CH₂ group adjacent to the tert-butyl group (~2.2 ppm).
-
A quartet for the two protons of the OCH₂ group of the ethyl ester (~4.1 ppm).
-
A triplet for the three protons of the CH₃ group of the ethyl ester (~1.2 ppm).
-
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,3-Dimethylbutanoic Acid: Causes severe skin burns and eye damage. Do not breathe mist or vapors. Handle with care.[9][10][16]
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Causes serious eye irritation.[11][12][17][18]
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage. It is a strong oxidizing agent and reacts violently with water, generating significant heat.[13][14][19][20] Always add acid to other liquids slowly; never add water to concentrated acid.
-
Pressure Build-up: During the neutralization step with sodium bicarbonate, CO₂ gas is produced. The separatory funnel must be vented frequently to prevent pressure build-up.[6]
References
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- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol.
- Flinn Scientific. (2018, December 3). Sulfuric Acid 6 M - 18 M (Concentrated)
- Chem-Supply Pty Ltd. (2018, December 7).
- Sigma-Aldrich Inc. (2025, July 8).
- Fisher Scientific. (n.d.). Safety Data Sheet: Sulfuric Acid, Concentrated, ACS.
- Apollo Scientific. (2022, September 16).
- ChemSupply Australia. (2018, April).
- Chemos GmbH & Co. KG. (2019, February 19).
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
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- Fisher Scientific. (2024, March 26).
- SynQuest Laboratories, Inc. (n.d.).
- Spectrum Chemical. (n.d.). CAS Number 5340-78-3 | this compound.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
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- Guidechem. (n.d.). ethyl 3,3-dimethylbutanoate 6662-79-9 wiki.
- Digital Repository at the University of Maryland. (n.d.).
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- Department of Chemistry, University of Texas. (n.d.).
- Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester.
- Amazon Web Services. (2021, September 6).
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Pour, M., et al. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
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- Department of Chemistry, University of California, Irvine. (n.d.).
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- Department of Chemistry, Thompson Rivers University. (n.d.).
- Justia Patents. (2018, July 17).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). ETHYL 3,3-DIMETHYLBUTYRATE AldrichCPR.
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Harnessing the Potential of Ethyl Tert-Butyl Acetate as a Non-Polar Solvent in Modern Chromatographic Applications
An Application Note and Comprehensive Protocol Guide
Abstract
In the continuous pursuit of greener, safer, and more efficient analytical methodologies, ethyl tert-butyl acetate (ETB) is emerging as a formidable non-polar solvent for chromatographic applications. This guide provides an in-depth technical overview and detailed protocols for the utilization of ETB in both normal-phase and reverse-phase chromatography. We will delve into the causality behind its performance, supported by its physicochemical properties, and offer field-proven insights for researchers, scientists, and professionals in drug development. This document aims to be a self-validating resource, grounding its claims in authoritative sources and providing comprehensive, actionable protocols.
Introduction: A Paradigm Shift Towards Greener Chromatography
The principles of green chemistry are increasingly integral to modern analytical laboratories, compelling a move away from traditionally used hazardous solvents.[1][2][3][4] Solvents such as hexane, toluene, and dichloromethane, while effective, pose significant health, safety, and environmental risks. Ethyl tert-butyl acetate (ETB), also known as tert-butyl acetate, presents a compelling alternative. It is recognized for its low toxicity, favorable environmental profile, and is even considered a VOC-exempt solvent by the U.S. EPA due to its low photochemical reactivity.[5][6][7] This unique combination of properties, along with its distinct solvency characteristics, positions ETB as a versatile tool for innovative chromatographic method development.[5][8][9]
Physicochemical Properties and Rationale for Use
The utility of a solvent in chromatography is dictated by its physical and chemical properties. The bulky tert-butyl group in ETB sterically hinders the hydrolysis of the ester, contributing to its stability. Its polarity is a key attribute; while considered non-polar, the ester functional group imparts a moderate polarity that distinguishes it from aliphatic hydrocarbons like hexane.
Table 1: Comparative Physicochemical Properties of Selected Solvents
| Property | Ethyl Tert-Butyl Acetate (ETB) | Ethyl Acetate | n-Hexane | Dichloromethane |
| Molar Mass ( g/mol ) | 116.16 | 88.11 | 86.18 | 84.93 |
| Boiling Point (°C) | 97-98[9] | 77[10] | 69 | 40 |
| Density (g/mL at 20°C) | ~0.86 | 0.90[10] | 0.66 | 1.33 |
| Viscosity (cP at 20°C) | <1.2[8] | 0.44[10] | 0.31 | 0.44 |
| Relative Polarity | 0.124 (as methyl t-butyl ether)[11] | 0.228[11] | 0.009[11] | 0.309[11] |
| Flash Point (°C) | 4.4 - 17[8][9] | -4[10] | -22 | N/A |
| Solubility in Water | Low[8] | 85.3 g/L[10] | Insoluble | 13 g/L |
Note: Data for ETB's relative polarity is approximated using methyl tert-butyl ether due to structural similarity and availability in comparative charts.
This data underscores ETB's potential as a direct replacement for hexane in many applications, offering a higher flash point for increased safety and a slightly more polar character that can be leveraged for unique selectivities.
Application in Normal-Phase Chromatography (NPC)
In NPC, ETB shines as a less hazardous and effective alternative to traditional non-polar solvents. Its elution strength can be finely tuned by blending with more polar solvents like ethanol or isopropanol.
Protocol: Isocratic Separation of a Neutral Compound Mixture
Objective: To develop a robust NPC method using an ETB-based mobile phase for the separation of a standard mixture of moderately polar compounds.
Materials:
-
Silica gel HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Ethyl tert-butyl acetate (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Test mixture (e.g., benzophenone, fluorenone, and 4-nitroaniline dissolved in mobile phase)
Workflow for NPC Method Development:
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Application Note: Ethyl 3,3-dimethylbutanoate as a High-Stability Alternative to Ethyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating a Workhorse Solvent
Ethyl acetate (EA) is a ubiquitous solvent in the chemical and pharmaceutical industries, valued for its favorable solvency, low cost, and relatively agreeable odor.[1][2] It serves as a medium for a vast array of chemical transformations, extractions, and chromatographic purifications. However, the inherent reactivity of the ester functional group in EA presents significant limitations. Under both acidic and, particularly, basic conditions, EA is susceptible to hydrolysis, which can neutralize reagents, generate impurities (acetic acid and ethanol), and lower reaction yields.[2]
This application note introduces Ethyl 3,3-dimethylbutanoate (ETBA) , a structurally related yet significantly more robust alternative to EA. By strategically positioning a sterically demanding tert-butyl group on the carbon alpha to the carbonyl, ETBA offers dramatically enhanced chemical stability, creating new opportunities for process optimization, improved yields, and simplified workflows in reactions where the solvent's integrity is paramount.
The Core Advantage: Stability Through Steric Hindrance
The primary drawback of ethyl acetate as a reaction solvent is its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon. In the presence of bases like alkoxides or hydroxides, this leads to rapid saponification, consuming both the base and the solvent.[2]
ETBA is designed to overcome this vulnerability. The presence of a bulky tert-butyl group adjacent to the carbonyl carbon creates a zone of significant steric hindrance. This "molecular shield" physically obstructs the trajectory of incoming nucleophiles, dramatically increasing the activation energy required for nucleophilic acyl substitution. This principle is well-established in the study of ester hydrolysis, where steric congestion around the reaction center is known to drastically slow reaction rates.
dot
Figure 1. Steric shielding in ETBA vs. EA. The bulky tert-butyl group in ETBA physically blocks nucleophilic attack on the carbonyl carbon, conferring high chemical stability.
Comparative Physicochemical & Safety Profile
A successful solvent substitution requires a thorough understanding of the physical and safety properties of the alternative. ETBA's higher molecular weight results in a significantly higher boiling point, expanding the accessible temperature range for reactions.
| Property | Ethyl Acetate (EA) | Ethyl 3,3-dimethylbutanoate (ETBA) |
| CAS Number | 141-78-6 | 5340-78-3[3] |
| Molecular Formula | C₄H₈O₂[4] | C₈H₁₆O₂[3] |
| Molecular Weight | 88.11 g/mol [4] | 144.21 g/mol [3] |
| Boiling Point | 77.1 °C[2] | ~144 °C[5] |
| Density | 0.902 g/cm³ (at 20°C)[2] | Data not readily available |
| Flash Point | -4 °C (24 °F)[6] | ~39 °C (102 °F)[5] |
| Water Solubility | 83 g/L (at 20°C)[2] | 384 mg/L (at 25°C, est.)[5] |
| Safety GHS | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[7][8] | H226: Flammable liquid and vapor.[3] |
Note: Some physical properties for ETBA are estimated or not widely published. Researchers should consult the specific Safety Data Sheet (SDS) from their supplier.
Application & Protocols: Leveraging the Stability of ETBA
The enhanced stability of ETBA makes it the superior solvent choice for specific classes of reactions where ethyl acetate would be compromised.
Application 1: Base-Mediated Condensation Reactions
Causality: The Claisen condensation, a cornerstone C-C bond-forming reaction, requires a strong base (e.g., sodium ethoxide) to deprotonate an enolizable ester.[9][10] When ethyl acetate is used as the solvent, it can undergo self-condensation or be consumed by saponification, leading to complex product mixtures and reduced yields. ETBA, being non-enolizable at the alpha-position and resistant to saponification, serves as a truly inert solvent, ensuring that the reaction proceeds cleanly between the desired reactants.
dot
Figure 2. General experimental workflow for a Crossed Claisen Condensation using ETBA as the solvent.
Protocol: Crossed Claisen Condensation of Acetophenone and Diethyl Carbonate
This protocol describes the synthesis of ethyl benzoylacetate, where ETBA serves as a robust, non-participating solvent.
-
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl 3,3-dimethylbutanoate (ETBA), anhydrous
-
Acetophenone, anhydrous
-
Diethyl carbonate, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then carefully place the flask under a gentle stream of nitrogen. Add anhydrous ETBA (5 mL per mmol of the limiting reagent). Cool the suspension to 0°C in an ice bath.
-
Enolate Formation: Slowly add a solution of acetophenone (1.0 eq) in anhydrous ETBA to the NaH suspension dropwise over 15 minutes. Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Condensation: Add diethyl carbonate (1.5 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with MTBE (3 x volume of ETBA). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The higher boiling point of ETBA may require a higher bath temperature (~40-50°C) for efficient removal. Purify the crude product by flash column chromatography on silica gel.
-
Application 2: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
Causality: Many SNAr reactions are kinetically slow and require elevated temperatures (often >100°C) to proceed at a reasonable rate.[11][12][13] The low boiling point of ethyl acetate (77°C) precludes its use in such reactions without specialized high-pressure equipment. ETBA, with a boiling point of approximately 144°C, provides a much wider operational temperature range, enabling it to be used as a substitute for higher-boiling polar aprotic solvents like DMF or DMSO in certain applications, especially where protic impurities from solvent decomposition are a concern.
Protocol: Model SNAr Reaction of 1-fluoro-2,4-dinitrobenzene with Piperidine
This protocol demonstrates the use of ETBA as a high-temperature solvent for a classic SNAr reaction.
-
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl 3,3-dimethylbutanoate (ETBA), anhydrous
-
Toluene
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-fluoro-2,4-dinitrobenzene (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous ETBA (5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 120°C in an oil bath and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with toluene and wash with water (3x) to remove K₂CO₃ and any other inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, 1-(2,4-dinitrophenyl)piperidine, will likely precipitate upon cooling or concentration and can be further purified by recrystallization.
-
Conclusion
Ethyl 3,3-dimethylbutanoate is a specialized, high-stability solvent that effectively addresses the key limitation of ethyl acetate: its susceptibility to hydrolysis. Its sterically shielded carbonyl group confers exceptional robustness in the presence of bases and allows for a significantly higher reaction temperature range. While not a universal replacement for ethyl acetate due to differences in boiling point and potentially solubility, ETBA is a powerful tool for chemists and process developers to improve the outcome of base-sensitive reactions and high-temperature transformations. Its use can lead to cleaner reaction profiles, simplified purifications, and higher overall yields, making it a valuable addition to the modern synthetic chemist's toolbox.
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The Good Scents Company. (n.d.). ethyl 3,3-dimethyl butyrate. Retrieved from [Link]
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Vedantu. (n.d.). Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry. Retrieved from [Link]
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VelocityEHS. (2015, April 10). Ethyl Acetate: A Sweet-Smelling Safety Hazard. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties of ethyl acetate. [Scientific Diagram]. Retrieved from [Link]
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New Jersey Department of Health. (2002, July). HAZARD SUMMARY: ETHYL ACETATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79284, Ethyl 3,3-dimethylbutyrate. Retrieved from [Link]
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RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Retrieved from [Link]
-
Esteb, J. J., & Stockton, M. B. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 84(7), 1169. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521482, Ethyl 2,3-dimethylbutanoate. Retrieved from [Link]
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Application of Ethyl Tert-butylacetate in Peptide Synthesis: A Green Chemistry Approach
Prepared by: Senior Application Scientist, Advanced Peptide Synthesis Group
Introduction: The Imperative for Greener Solvents in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. The most prevalent methodology, the Fmoc/tBu strategy, traditionally relies on polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3] While highly effective, these solvents are facing increasing regulatory scrutiny due to their reproductive toxicity and environmental persistence, leading to their classification as Substances of Very High Concern (SVHC).[1] This has catalyzed a paradigm shift towards the adoption of "green chemistry" principles in peptide synthesis, focusing on the use of safer, more sustainable, and environmentally benign solvents.
Ethyl tert-butylacetate, a promising green solvent candidate, offers a compelling alternative. With its lower toxicity profile and favorable physicochemical properties, it presents an opportunity to significantly reduce the environmental footprint of peptide synthesis without compromising on efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of this compound in Fmoc-based SPPS. We will delve into its relevant properties, provide detailed protocols for its use, and discuss the critical considerations for transitioning from traditional solvents.
Physicochemical Properties of this compound and its Relevance to SPPS
The suitability of a solvent for SPPS is determined by several key physicochemical parameters. While extensive data on this compound is not as readily available as for its close analog, tert-butyl acetate, we can infer its properties and potential performance.
| Property | tert-Butyl Acetate | This compound | DMF | NMP |
| Molecular Formula | C6H12O2 | C8H16O2 | C3H7NO | C5H9NO |
| Molecular Weight | 116.16 g/mol | 144.21 g/mol [4] | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 97.8 °C[5][6] | 144-146 °C[4] | 153 °C | 202 °C |
| Density | 0.86 g/cm³[5] | 0.86 g/cm³[4] | 0.944 g/cm³ | 1.028 g/cm³ |
| Viscosity | < 1 mPa.s[5] | Not available | 0.92 mPa.s | 1.65 mPa.s |
| Polarity | Medium[5] | Expected to be similar | High | High |
| Safety Profile | Low toxicity, VOC-exempt[5][7][8] | Relatively non-toxic[4] | Reprotoxic, SVHC | Reprotoxic, SVHC |
Data for tert-butyl acetate is provided for comparative purposes.[5][6][7][8]
This compound's moderate boiling point is advantageous for removal under vacuum, and its lower viscosity compared to NMP suggests potentially better performance in washing steps. Its classification as a relatively non-toxic compound is a significant improvement over DMF and NMP.[4] However, its "medium" polarity indicates that the solubility of protected amino acids and coupling reagents will be a critical factor to evaluate. The solubility of amino acids is known to be highly dependent on the solvent system, and as such, empirical testing is essential.[9][10][11]
Experimental Workflow for SPPS using this compound
The following protocols are designed as a starting point for the application of this compound in manual or automated Fmoc-SPPS. Optimization of reaction times, temperatures, and reagent equivalents may be necessary to achieve desired purity and yield.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Protocol 1: Resin Swelling
Objective: To adequately swell the resin support to ensure optimal accessibility of reactive sites.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
This compound
-
SPPS reaction vessel
Procedure:
-
Place the desired amount of resin in the reaction vessel.
-
Add a sufficient volume of this compound to fully immerse the resin (approximately 10-15 mL per gram of resin).
-
Agitate the resin slurry at room temperature for at least 1-2 hours.
-
Drain the solvent.
Application Note: Resin swelling is a critical first step.[12] Polystyrene-based resins may exhibit different swelling capacities in this compound compared to DMF. It is advisable to visually inspect the resin bed volume and, if possible, perform swelling tests to quantify the swelling ratio before proceeding with the synthesis.
Protocol 2: Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group to allow for the subsequent coupling of the next amino acid.
Materials:
-
Swollen peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in this compound
-
This compound
Procedure:
-
Add the deprotection solution to the swollen resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with this compound (3-5 times).
Application Note: The efficiency of Fmoc removal in this compound should be monitored, especially for sterically hindered amino acids. A UV spectrophotometer can be used to quantify the release of the dibenzofulvene-piperidine adduct in the drained solution. If incomplete deprotection is suspected, extending the reaction time or performing an additional deprotection step may be necessary.
Protocol 3: Amino Acid Coupling
Objective: To form a peptide bond between the free N-terminus of the growing peptide chain and the incoming activated Fmoc-amino acid.
Materials:
-
Deprotected peptide-resin
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA)
-
This compound
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in a minimal amount of this compound. Sonication may be required to aid dissolution.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the reaction progress. If the test is positive, extend the coupling time or perform a recoupling step.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with this compound (3-5 times).
Application Note: The solubility of protected amino acids and coupling reagents in this compound is a critical parameter.[13] For amino acids with poor solubility, the use of a co-solvent may be necessary. It is recommended to perform solubility tests for all amino acids and reagents in this compound prior to initiating the synthesis. The efficiency of the coupling reaction may also be influenced by the solvent, and optimization of coupling times may be required.
Caption: Amino acid activation and coupling in SPPS.
Protocol 4: Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin support and remove the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Ensure the peptide-resin is thoroughly washed and dried.
-
In a fume hood, add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess) to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
Application Note: The final cleavage step is performed in a strong acid and is generally independent of the solvent used during the synthesis. Standard cleavage protocols can be followed.
Safety and Handling
While this compound is considered less hazardous than DMF and NMP, it is still a flammable liquid and should be handled with appropriate care. Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Outlook
The adoption of greener solvents is a critical step towards a more sustainable future for peptide synthesis. This compound presents a promising alternative to traditional, hazardous solvents, offering a better safety and environmental profile. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the utility of this compound in their own SPPS workflows. Further studies are warranted to fully characterize its performance across a wide range of peptide sequences and to optimize reaction conditions for its use. By embracing such green chemistry initiatives, the scientific community can continue to advance the field of peptide science while minimizing its impact on human health and the environment.
References
-
Univar Solutions. (n.d.). Butyl Acetate Tert. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5340-78-3, this compound. Retrieved from [Link]
-
Galdeano, C., & Albericio, F. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry. Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). tert-Butyl Acetate: A High-Purity Solvent for Coatings, Adhesives, and Industrial Applications. Retrieved from [Link]
-
Yufeng. (2023, March 23). What is Tert-Butyl Acetate? Everything You Need to Know. Retrieved from [Link]
-
Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]
-
Vivenzio, G., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. ResearchGate. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Peptide extraction method and its use in liquid phase peptide synthesis.
-
Ferreira, L. A., Pinho, S. P., & Macedo, E. A. (n.d.). Solubility of Amino Acids in Mixed Solvent Systems. Biblioteca Digital do IPB. Retrieved from [Link]
-
Fukuzumi, T., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1-9. Retrieved from [Link]
-
Fields, G. B. (1997). Solvents for Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 99-122). Academic Press. Retrieved from [Link]
-
Nti-Gyabaah, J., & Chiew, Y. C. (2008). Solubility of Lovastatin in Ethyl Acetate, Propyl Acetate, Isopropyl Acetate, Butyl Acetate, sec-Butyl Acetate, Isobutyl Acetate, tert-Butyl Acetate, and 2-Butanone, between (285 and 313) K. Journal of Chemical & Engineering Data, 53(9), 2186-2189. Retrieved from [Link]
Sources
- 1. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
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- 5. univarsolutions.com [univarsolutions.com]
- 6. tert-Butyl acetate - Wikipedia [en.wikipedia.org]
- 7. tert-Butyl Acetate: A High-Purity Solvent for Coatings, Adhesives, and Industrial Applications [silverfernchemical.com]
- 8. What is Tert-Butyl Acetate? Everything You Need to Know [yufenggp.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
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- 13. peptide.com [peptide.com]
Application Notes & Protocols: Ethyl Tert-butylacetate for Carboxylic Acid Protection
A Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction: The Strategic Imperative of Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of functional groups is paramount.[1] The carboxylic acid moiety, with its acidic proton and electrophilic carbonyl carbon, is a frequent participant in a wide array of chemical transformations. However, this reactivity can be a liability, leading to undesired side reactions that compromise yield and purity.[2] The use of protecting groups offers a solution by temporarily converting the carboxylic acid into a less reactive derivative, thereby insulating it from incompatible reagents or reaction conditions.[1]
Among the arsenal of available protecting groups, the tert-butyl (t-Bu) ester stands out for its unique stability profile and predictable cleavage.[3] It is robust under a variety of nucleophilic and basic conditions, yet can be selectively removed under acidic conditions. This guide provides a detailed examination of ethyl tert-butylacetate as a reagent for the installation of the tert-butyl protecting group via acid-catalyzed transesterification, a method that offers practical advantages in modern synthetic workflows.
The Reagent: this compound
This compound (also known as ethyl 3,3-dimethylbutyrate) is a C8 ester that can serve as a practical source for the tert-butyl group in protection reactions.[4][5] Unlike methods that rely on gaseous and flammable isobutene or require the formation of unstable intermediates, using a liquid ester reagent like this compound in a transesterification reaction offers improved handling and safety.[6][7]
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 5340-78-3 | [5] |
| Molecular Formula | C₈H₁₆O₂ | [5] |
| Molecular Weight | 144.21 g/mol | [5] |
| Appearance | Liquid | [8] |
| Key Hazards | Flammable liquid and vapor | [4][8] |
Principle of Protection: Acid-Catalyzed Transesterification
The formation of a tert-butyl ester from a carboxylic acid using this compound proceeds via an acid-catalyzed transesterification.[9][10] This equilibrium-driven process is facilitated by a strong acid catalyst, which protonates the carbonyl oxygen of the substrate carboxylic acid, enhancing its electrophilicity. The tert-butyl oxygen of this compound then acts as a nucleophile. The reaction is driven to completion by using this compound as the solvent, thereby providing a large excess of the reagent.
Recent advancements have highlighted the efficacy of strong, non-coordinating acids like bis(trifluoromethanesulfonyl)imide (Tf₂NH) as catalysts.[7][11] These catalysts enhance the solubility of substrates (such as amino acids) and promote high yields and faster reaction rates compared to traditional mineral acids.[11]
Caption: Acid-catalyzed transesterification for t-Bu ester formation.
Advantages and Orthogonal Synthesis Strategies
The strategic value of the tert-butyl ester lies in its distinct stability profile, which enables orthogonal protection schemes in complex syntheses.[3] Orthogonal protection allows for the selective deprotection of one functional group while others remain intact, a critical requirement for synthesizing complex molecules like peptides and natural products.[3]
Table 2: Comparative Stability of Carboxylic Acid Protecting Groups
| Protecting Group | Cleavage Conditions | Stability Profile |
| tert-Butyl Ester | Strong Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis. |
| Methyl Ester | Base (Saponification, e.g., LiOH)[3] | Labile to nucleophiles. Stable to mild acid. |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C)[3] | Stable to acid and base. Labile to reduction. |
| Silyl Ester (e.g., TBDMS) | Fluoride (TBAF), Mild Acid/Base[2] | Highly labile, for temporary protection. |
This differential stability allows a researcher to, for example, saponify a methyl ester with LiOH without affecting a tert-butyl ester in the same molecule. Conversely, the tert-butyl ester can be removed with trifluoroacetic acid (TFA) while leaving the methyl ester untouched.
Application Protocol: Protection of a Carboxylic Acid
This protocol describes a general procedure for the tert-butylation of a carboxylic acid using this compound, adapted from highly efficient methods using tert-butyl acetate as the reagent/solvent.[7][11]
Materials and Equipment:
-
Carboxylic acid substrate
-
This compound (reagent and solvent)[4]
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalyst[11]
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for aqueous work-up (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for work-up and purification (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, hexanes)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).
-
Dissolution: Add this compound to the flask to serve as both the reagent and solvent (a concentration of ~0.2-0.5 M is a good starting point). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of Tf₂NH (e.g., 1-5 mol%). For substrates with low solubility, such as free amino acids, a stoichiometric amount (e.g., 1.1 equiv) may be required to form a soluble salt and drive the reaction.[7][11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. Carefully wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl ester.
Caption: General experimental workflow for tert-butyl ester protection.
Application Protocol: Deprotection of the tert-Butyl Ester
The removal of the tert-butyl group is most commonly and efficiently achieved under strong acidic conditions. The following protocol uses a standard mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]
Principle of Deprotection: The mechanism involves protonation of the ester's carbonyl oxygen by the strong acid, followed by the departure of the highly stable tert-butyl carbocation. This carbocation is then quenched, typically through deprotonation to form isobutene gas, regenerating the acid catalyst.[13]
Materials and Equipment:
-
tert-Butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with magnetic stir bar
-
Rotary evaporator
-
Toluene (for azeotropic removal of TFA)
Step-by-Step Methodology:
-
Setup: Dissolve the tert-butyl ester substrate in anhydrous DCM in a round-bottom flask at room temperature.
-
Reagent Addition: Add an equal volume of TFA to the solution (typically a 1:1 v/v mixture of TFA:DCM).[12]
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is often rapid, occurring within 30 minutes to a few hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive and volatile.
-
TFA Removal: To ensure complete removal of residual TFA, add toluene to the crude residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.
-
Final Product: The resulting carboxylic acid can then be used directly or purified further by crystallization or chromatography if necessary.
Caption: Deprotection mechanism via stable tert-butyl cation formation.
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction stalls, consider increasing the reaction temperature or adding a larger amount of the acid catalyst. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Substrate Degradation: For highly acid-sensitive substrates, traditional strong acids like H₂SO₄ may cause decomposition. Using a catalyst like Tf₂NH often provides a milder and more effective alternative.[11]
-
Difficult Deprotection: While TFA is generally effective, some sterically hindered or electronically deactivated tert-butyl esters may require longer reaction times or gentle heating.
-
Selective Deprotection: In the presence of other acid-labile groups (e.g., Boc, trityl), selective cleavage of the tert-butyl ester can be challenging. Milder Lewis acid conditions, such as using ZnBr₂ in DCM, have been shown to selectively cleave tert-butyl esters in the presence of certain N-protecting groups.[14][15]
-
Work-up Issues: During the basic wash (NaHCO₃) of the protection reaction, emulsions can form. Diluting with more organic solvent or adding brine can help break the emulsion.
Safety Information
-
This compound: This reagent is a flammable liquid.[8] Keep it away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
tert-Butyl Acetate (Alternative): As a common alternative, tert-butyl acetate is a highly flammable liquid and vapor that can cause respiratory irritation and drowsiness.[16] All handling should be performed in a chemical fume hood.
-
Acid Catalysts: Strong acids like bis(trifluoromethanesulfonyl)imide (Tf₂NH) and trifluoroacetic acid (TFA) are highly corrosive. Avoid contact with skin and eyes, and prevent inhalation of vapors. Always add acid to the reaction mixture slowly and carefully.
References
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
-
University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]
- Google Patents. (2018).
-
ResearchGate. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. [Link]
- Google Patents. (2016).
-
Thieme Chemistry. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
ResearchGate. (1979). Convenient Preparation of tert-Butyl Esters. | Request PDF. [Link]
-
Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
University of Louisville. Protecting Groups. [Link]
-
YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
YouTube. (2020). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. [Link]
-
ACS Publications. (2013). A Mild Protocol for the Conversion of Simple Esters to tert-Butyl Esters. [Link]
-
ResearchGate. (2014). Transesterification reactions as a means to produce esters: A critical review. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. This compound | 5340-78-3 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Ester synthesis by transesterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
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- 16. fishersci.com [fishersci.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of tert-Butyl Acetate via Acid-Catalyzed Esterification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental setup for the synthesis of tert-butyl acetate. It addresses the inherent challenges of esterifying tertiary alcohols and presents a robust protocol using a solid acid catalyst to favor esterification over dehydration. Detailed procedural steps, mechanistic insights, purification techniques, and analytical characterization methods are provided for researchers aiming to produce high-purity tert-butyl acetate.
Introduction: Navigating the Synthesis of a Sterically Hindered Ester
tert-Butyl acetate is a valuable organic compound widely used as a solvent in the production of lacquers, enamels, and as a component in various formulations. Its synthesis, however, presents a classic challenge in organic chemistry. The direct acid-catalyzed esterification of tert-butanol and acetic acid, a standard Fischer-Speier esterification, is notoriously inefficient.[1] This is primarily due to the high reactivity of the tertiary alcohol (tert-butanol) in the presence of strong mineral acids, which leads to rapid dehydration to form isobutylene.[2][3] This side reaction often becomes the dominant pathway, significantly reducing the yield of the desired ester.
This application note details an experimental setup that mitigates this challenge by employing a heterogeneous solid acid catalyst. Such catalysts provide acidic sites for the reaction to occur while minimizing the dehydration of tert-butanol, thus enabling a higher yield of tert-butyl acetate.[2] We will also discuss the underlying reaction mechanism, an optimized laboratory-scale protocol, purification methods, and analytical techniques for product verification.
It is important to clarify a potential point of confusion regarding the nomenclature. The ester produced from tert-butanol and acetic acid is tert-butyl acetate (or systematically, 1,1-dimethylethyl acetate).[4] The term "ethyl tert-butylacetate" is chemically incorrect. This guide focuses on the synthesis of tert-butyl acetate.
Mechanistic Considerations: Esterification vs. Dehydration
The synthesis of tert-butyl acetate from tert-butanol and acetic acid is a reversible, acid-catalyzed reaction.[5] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
However, with tertiary alcohols like tert-butanol, a competing E1 elimination reaction is highly favored under strong acidic conditions.[3][7] The tertiary carbocation formed upon protonation and loss of water is relatively stable, readily losing a proton to form isobutylene.
To favor esterification, the experimental conditions must be carefully controlled. The choice of catalyst is paramount. While strong mineral acids like sulfuric acid are effective proton sources, they aggressively promote dehydration.[3] Heterogeneous catalysts, such as ion-exchange resins (e.g., Dowex 50Wx8) or solid acids like silicotungstic acid supported on bentonite, offer a more selective alternative.[2][8] These catalysts provide acidic sites on a solid support, which can enhance the rate of esterification while suppressing the competing dehydration reaction.[2]
Experimental Protocol: Synthesis of tert-Butyl Acetate
This protocol is adapted from methodologies employing solid acid catalysts to achieve a high yield of tert-butyl acetate.[2][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butanol | Reagent Grade, ≥99.5% | Standard Supplier | |
| Glacial Acetic Acid | Reagent Grade, ≥99.7% | Standard Supplier | |
| Silicotungstic acid on Bentonite (25 wt%) | Catalyst | Prepared or Sourced | See note below on preparation. |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier | For drying. |
| Diethyl Ether | ACS Grade | Standard Supplier | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization. |
Catalyst Note: A pre-prepared solid acid catalyst like silicotungstic acid (25 wt%) supported on bentonite is recommended.[2] Alternatively, a strongly acidic ion-exchange resin such as Dowex 50Wx8 can be used.[8]
Equipment Setup
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Rotary evaporator
Reaction Workflow Diagram
Caption: Workflow for the synthesis of tert-butyl acetate.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and acetic acid. A slight excess of acetic acid is often used to shift the equilibrium towards the product; a molar ratio of 1:1.1 (tert-butanol to acetic acid) is a good starting point.[2][9]
-
Catalyst Addition: Add the solid acid catalyst. For a reaction with approximately 0.5 mol of tert-butanol, about 0.7 g of 25 wt% silicotungstic acid on bentonite can be used.[2][9]
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux with vigorous stirring. A reaction temperature of around 110°C for 2 hours is reported to give good conversion.[2][9]
-
Cooling and Filtration: After the reaction period, allow the mixture to cool to room temperature. Once cooled, filter the mixture to remove the solid catalyst. The catalyst can often be washed with a small amount of diethyl ether to recover any adsorbed product, and potentially regenerated for future use.[2]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Dilute the mixture with diethyl ether (or another suitable extraction solvent). Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any unreacted acetic acid. Caution: CO₂ evolution will occur; vent the funnel frequently.
-
Water.
-
Saturated brine solution to aid in the removal of dissolved water.
-
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
-
Purification: The crude tert-butyl acetate can be purified by fractional distillation. Collect the fraction boiling at approximately 96-98°C.
Product Characterization
The identity and purity of the synthesized tert-butyl acetate should be confirmed using standard analytical techniques.
| Analytical Method | Expected Result |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A major peak corresponding to the retention time of tert-butyl acetate. The mass spectrum should show a molecular ion peak (m/z = 116) and characteristic fragmentation patterns. |
| ¹H NMR (CDCl₃) | Singlet at ~1.9-2.0 ppm (3H, -C(O)CH₃) and a singlet at ~1.4-1.5 ppm (9H, -C(CH₃)₃). |
| ¹³C NMR (CDCl₃) | Resonances around 170 ppm (C=O), 80 ppm (-C(CH₃)₃), 28 ppm (-C(CH₃)₃), and 22 ppm (-C(O)CH₃). |
| FT-IR | Strong C=O stretch around 1735 cm⁻¹, and C-O stretches around 1240 cm⁻¹ and 1150 cm⁻¹. |
Safety and Handling
-
Flammability: tert-Butanol, acetic acid, and the product tert-butyl acetate are flammable. All heating should be conducted using a heating mantle in a well-ventilated fume hood, away from open flames.
-
Corrosivity: Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Gas Evolution: The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent frequently and carefully. The potential for isobutylene gas generation during the reaction also necessitates a well-ventilated area.[10]
Conclusion
The synthesis of tert-butyl acetate via the esterification of tert-butanol and acetic acid is achievable with high yields by carefully selecting a solid acid catalyst to minimize the competing dehydration reaction. The protocol described provides a reliable method for laboratory-scale production, yielding a high-purity product after standard purification techniques. Proper characterization is essential to confirm the identity and purity of the final product.
References
- JIN, J.-Z., & SUN, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(11), 6045–6048.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]
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Filo. (2023). Why is Fischer esterification not useful for tertiary alcohols?. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
- Ali, S. H., Tarakmah, A., & Merchant, S. (2012). Reaction Kinetics of Tert-Butanol Esterification with Acetic Acid. International Journal of Chemical Reactor Engineering, 10(1).
-
PubChem. (n.d.). tert-Butyl acetate. Retrieved from [Link]
- Milne, J. E., & Baum, J. C. (2011). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses, 88, 274-283.
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Master Organic Chemistry. (2023). Fischer Esterification. Retrieved from [Link]
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Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
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Evaluating Ethyl tert-Butylacetate (Ethyl 3,3-Dimethylbutanoate) as a Novel Process Solvent for Pharmaceutical Intermediate Formulation
An Application Note for Drug Development Professionals
Abstract
The pharmaceutical industry is under continuous pressure to adopt greener, safer, and more efficient manufacturing processes. Solvent selection is a critical component of this effort, as solvents account for a significant portion of the mass and energy consumption in the synthesis of active pharmaceutical ingredients (APIs).[1] While established solvents like ethyl acetate (EtOAc) and tert-butyl acetate (TBAc) are well-characterized, the exploration of novel, structurally related solvents offers potential for process optimization. This guide introduces Ethyl tert-Butylacetate (ETBA), also known as ethyl 3,3-dimethylbutanoate, a less common ester solvent. We provide a comprehensive framework for researchers and drug development professionals to evaluate its suitability in key pharmaceutical unit operations, including synthesis, extraction, crystallization, and chromatography. By drawing parallels with its well-understood analogues, this document outlines detailed protocols and explains the scientific rationale behind experimental design, enabling a thorough assessment of ETBA as a viable process solvent.
Introduction: The Quest for Superior Solvents
The selection of a solvent in pharmaceutical manufacturing is a decision with far-reaching consequences, impacting reaction kinetics, yield, purity, safety, and environmental footprint. Traditional solvents like dichloromethane (DCM) are being phased out due to significant health and safety risks, prompting the industry to seek safer alternatives.[2][3] Ester solvents, such as ethyl acetate, have emerged as highly versatile and effective replacements in many applications, including synthesis, extraction, and chromatography.[4][5]
This compound (ETBA) is an ester that combines structural features of both ethyl acetate and tert-butyl acetate. Its unique structure suggests a profile that could offer advantages in specific applications, such as a higher boiling point for reactions requiring elevated temperatures or altered solvency properties for challenging separations. However, a lack of extensive application data necessitates a systematic evaluation.
This document serves as a practical guide for process chemists and engineers to:
-
Understand the physicochemical profile of ETBA in comparison to standard solvents.
-
Implement structured protocols to test its performance in critical process steps.
-
Make data-driven decisions on its potential adoption in the formulation of pharmaceutical intermediates.
Physicochemical Properties and Comparative Analysis
A solvent's performance is dictated by its physical properties. Understanding these properties is the first step in evaluating its potential. ETBA's structure, featuring a bulky tert-butyl group, is expected to influence its polarity, boiling point, and miscibility compared to its linear and secondary analogues.
Caption: Structural relationship of ETBA to common ester solvents.
Table 1: Comparative Physicochemical Properties of Ester Solvents
| Property | This compound (ETBA) | tert-Butyl Acetate (TBAc) | Ethyl Acetate (EtOAc) | Reference(s) |
| CAS Number | 5340-78-3 | 540-88-5 | 141-78-6 | [6][7][8] |
| Molecular Formula | C₈H₁₆O₂ | C₆H₁₂O₂ | C₄H₈O₂ | [6][7][8] |
| Molecular Weight | 144.21 g/mol | 116.16 g/mol | 88.11 g/mol | [6][7][8] |
| Boiling Point | ~164-166 °C (Predicted) | 97-98 °C | 77 °C | [9] |
| Flash Point | ~49 °C (Predicted) | 17 °C | -4 °C | [8][9] |
| Density | ~0.85 g/cm³ (Predicted) | ~0.86 g/cm³ | ~0.902 g/cm³ | [9] |
| Water Solubility | Low (Insoluble) | Insoluble | 8.3 g/100 mL (Slightly Soluble) | [7][9] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | [6][7][10] |
Expert Insights: The significantly higher predicted boiling point of ETBA compared to TBAc and EtOAc is its most distinguishing feature. This could be highly advantageous for reactions requiring temperatures above 100°C, where pressurized reactors would otherwise be necessary with the other solvents. Its lower density and insolubility in water are promising indicators for its use in liquid-liquid extractions, suggesting clean phase separation.
Application in Synthesis of Pharmaceutical Intermediates
A good reaction solvent must effectively dissolve reactants and reagents, remain inert under reaction conditions, and facilitate temperature control.[9] The higher boiling point of ETBA makes it a candidate for high-temperature reactions where solvents like toluene or DMF are traditionally used, potentially offering a safer alternative with a different polarity profile.
Protocol 3.1: Screening ETBA as a Reaction Solvent
Objective: To evaluate the performance of ETBA as a reaction solvent for a model esterification reaction compared to a standard solvent like toluene.
Materials:
-
Benzoic acid
-
Benzyl alcohol
-
Sulfuric acid (catalytic amount)
-
This compound (ETBA)
-
Toluene (control solvent)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Reaction flasks, condensers, heating mantles
-
GC or HPLC for analysis
Procedure:
-
Setup: In two separate round-bottom flasks equipped with reflux condensers, add benzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and the respective solvent (ETBA in one, toluene in the other) to achieve a 0.5 M concentration.
-
Reaction Initiation: Add a catalytic amount of sulfuric acid (0.01 eq) to each flask.
-
Heating: Heat both reactions to reflux (Toluene: ~111°C; ETBA: ~165°C) and monitor the progress by TLC or a rapid analytical method (e.g., GC-FID) every hour.
-
Causality: The higher reaction temperature in ETBA may significantly increase the reaction rate according to the Arrhenius equation. This experiment directly tests if this theoretical advantage translates to a practical reduction in reaction time.
-
-
Workup: After 4 hours or upon reaction completion, cool the mixtures to room temperature. Dilute with an equal volume of the respective solvent.
-
Quenching: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (benzyl benzoate).
-
Analysis: Determine the yield and purity of the crude product from both reactions using GC or HPLC.
Self-Validation: The protocol is self-validating by directly comparing the yield, purity, and reaction time against a well-established control solvent (toluene). Any significant differences in outcome can be directly attributed to the properties of ETBA.
Evaluation for Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental operation for isolating and purifying intermediates from aqueous solutions.[11] An ideal extraction solvent should have high affinity for the target compound, be immiscible with water, have a low boiling point for easy removal, and be non-reactive.[12] Ethyl acetate is a workhorse in this area, and evaluating ETBA against it is a logical starting point.[5]
Caption: Workflow for a standard liquid-liquid extraction protocol.
Protocol 4.1: Determining Extraction Efficiency
Objective: To quantify the efficiency of ETBA for extracting a model pharmaceutical intermediate from an aqueous phase compared to ethyl acetate.
Materials:
-
Model compound (e.g., Ibuprofen, a common API with known partitioning behavior)
-
This compound (ETBA)
-
Ethyl acetate (EtOAc)
-
Phosphate buffer (pH 2.0, to ensure the model compound is in its neutral form)
-
Separatory funnels
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Stock Solution: Prepare a stock solution of the model compound in the phosphate buffer at a known concentration (e.g., 1 mg/mL).
-
Extraction:
-
In a separatory funnel, mix 20 mL of the aqueous stock solution with 20 mL of ETBA.
-
In a second separatory funnel, mix 20 mL of the aqueous stock solution with 20 mL of EtOAc.
-
-
Equilibration: Shake both funnels vigorously for 2 minutes and then allow the layers to separate completely.
-
Causality: The efficiency of extraction depends on the partition coefficient (LogP) of the solute between the two immiscible phases. This step allows the system to reach equilibrium. A bulkier, more lipophilic solvent like ETBA may show a higher affinity for organic molecules compared to the slightly more polar EtOAc.
-
-
Sample Collection: Carefully collect the aqueous layer from each funnel.
-
Analysis: Measure the concentration of the model compound remaining in each aqueous layer using a pre-calibrated UV-Vis or HPLC method.
-
Calculation:
-
Calculate the amount of compound extracted into the organic phase.
-
Determine the distribution coefficient (D) and extraction efficiency (%) for both ETBA and EtOAc.
-
Efficiency (%) = [(Initial Mass - Final Mass in Aqueous) / Initial Mass] * 100
-
Data Presentation:
| Solvent | Initial Conc. (mg/mL) | Final Aqueous Conc. (mg/mL) | Extraction Efficiency (%) |
| ETBA | 1.0 | Experimental Value | Calculated Value |
| EtOAc | 1.0 | Experimental Value | Calculated Value |
Assessment for Crystallization of Intermediates
Crystallization is a critical purification step that defines the purity, particle size, and polymorphic form of an API intermediate.[][14] A suitable solvent system should exhibit a steep solubility curve with temperature (high solubility when hot, low solubility when cold) or allow for controlled precipitation upon addition of an anti-solvent.
Protocol 5.1: Screening ETBA as a Crystallization Solvent
Objective: To determine the suitability of ETBA as a solvent for cooling crystallization.
Materials:
-
A solid pharmaceutical intermediate for recrystallization.
-
This compound (ETBA).
-
Heating plate with stirring, thermometer, filtration apparatus.
Procedure:
-
Solubility Screening:
-
Add 100 mg of the solid intermediate to a test tube.
-
Add ETBA dropwise at room temperature with stirring until the solid just dissolves. Record the volume.
-
If it doesn't dissolve in ~5 mL, gently heat the mixture towards the solvent's boiling point. Record the temperature at which it fully dissolves.
-
Causality: This initial screen determines if the solute has the desired solubility profile. Ideal candidates are sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Cooling Crystallization Trial:
-
Prepare a saturated solution of the intermediate in ETBA at an elevated temperature (e.g., 80°C).
-
Slowly cool the solution in a controlled manner (e.g., 10°C per hour) with gentle stirring.
-
Observe the temperature at which nucleation begins (cloud point).
-
Continue cooling to 0-5°C and hold for 1 hour.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ETBA.
-
Dry the crystals and determine the recovery yield.
-
Analyze the purity of the crystals via HPLC and compare it to the starting material.
-
Feasibility in Chromatographic Purification
In normal-phase chromatography, solvent blends like ethyl acetate/heptane are common for purifying intermediates.[1][15] The polarity and elution strength of ETBA would determine its utility as a potential component in the mobile phase. A rapid screening by Thin-Layer Chromatography (TLC) is the standard industry practice to evaluate new solvent systems.[16][17]
Protocol 6.1: Evaluating ETBA in a Mobile Phase for TLC
Objective: To assess the separation performance of ETBA-based mobile phases for a model mixture using TLC.
Materials:
-
TLC plates (silica gel 60 F254).
-
A mixture of a non-polar impurity, a moderately polar product, and a polar impurity.
-
This compound (ETBA).
-
Heptane.
-
Ethyl acetate (for comparison).
-
TLC developing tanks, capillaries for spotting, UV lamp.
Procedure:
-
Prepare Mobile Phases: Prepare a series of solvent blends in beakers, for example:
-
10% ETBA in Heptane
-
20% ETBA in Heptane
-
30% ETBA in Heptane
-
20% EtOAc in Heptane (control)
-
-
TLC Plate Spotting: Spot the test mixture onto the baseline of four separate TLC plates.
-
Development: Place each plate in a developing tank saturated with one of the prepared mobile phases. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot in each solvent system. Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Compare the separation (ΔRf) between the spots for the ETBA systems and the control EtOAc system.
-
Causality: The goal is to find a system where the product has an Rf value between 0.2 and 0.4, with maximum separation from impurities. Comparing ETBA directly to EtOAc reveals differences in polarity and elution strength. A lower Rf for ETBA would suggest it is less polar than EtOAc.
-
Safety, Handling, and Environmental Profile
While performance is key, a solvent cannot be adopted without a thorough evaluation of its safety and environmental impact.
-
Flammability: Like most ester solvents, ETBA should be considered flammable. Its higher flash point compared to EtOAc and TBAc is a significant safety advantage, reducing the risk of ignition.[9][18] All handling should be performed in a well-ventilated area (fume hood), away from ignition sources, and with proper grounding to prevent static discharge.[8][19]
-
Toxicity: While specific toxicological data for ETBA is limited, data from its analogues, TBAc and EtOAc, suggest low acute toxicity.[8][9] However, as with any chemical, inhalation of vapors and direct contact with skin and eyes should be avoided by using appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[20]
-
Environmental Impact: The push for green chemistry prioritizes solvents that are biodegradable and have a low potential for environmental persistence. As an ester, ETBA is expected to be biodegradable. Its low water solubility means that spills could pose a lower risk to groundwater compared to more soluble solvents.
Conclusion
This compound (ETBA) presents an intriguing profile for investigation as a process solvent in pharmaceutical manufacturing. Its high boiling point and favorable physical properties for extraction warrant a systematic evaluation. The protocols detailed in this guide provide a robust framework for process chemists to generate the necessary data to compare ETBA against industry-standard solvents. While direct application data remains sparse, this structured approach enables a scientifically sound assessment of its potential to enhance safety, improve process efficiency, or solve specific challenges in the synthesis and purification of pharmaceutical intermediates. Further investigation into its toxicological and environmental profile will be essential for its ultimate adoption in a regulated manufacturing environment.
References
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-
Vosahlikova, M. (2008). Possible benefits of replacing methyl tert-butyl ether with ethyl tert-butyl ether. Chemicke Listy, 102(2):102-107. Retrieved from [Link]
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ChemicalLand21. (n.d.). tert-BUTYL ACETATE. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound 5340-78-3 wiki. Retrieved from [Link]
-
Scent.vn. (n.d.). ETHYL tert-BUTYL ETHER (CAS 637-92-3). Retrieved from [Link]
-
LinkedIn. (2024). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]
-
Islam, M. et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3321. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl tert-butyl ether. Retrieved from [Link]
-
ScienceDirect. (2022). A review on the evolution of ethyl tert-butyl ether (ETBE) and its future prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of tert-butyl/ethyl acetate and pyrazole-substituted tetrazole derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
-
TURI. (n.d.). Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing. Retrieved from [Link]
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Kalász, H., & Báthori, M. (2014). Pharmaceutical Applications of TLC. LCGC Europe, 27(8), 422-431. Retrieved from [Link]
-
ResearchGate. (n.d.). Efforts to Replace Methylene Chloride in Pharmaceutical Process Chemistry. Retrieved from [Link]
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Pharmashapers. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). ETBE – Knowledge and References. Retrieved from [Link]
-
Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]
-
Aure Chemical. (n.d.). Ethyl Acetate in Pharmaceuticals: Essential Applications and Uses. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl acetate. Retrieved from [Link]
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Bahtera Adi Jaya. (2023). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Retrieved from [Link]
-
MDPI. (2022). Significance of Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]
-
ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
-
Bentham Science. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Greentech. (n.d.). ETBE biofuel. Retrieved from [Link]
-
Carl Roth. (2022). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Retrieved from [Link]
-
NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
-
SciSpace. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
BioProcess International. (n.d.). Alternative Solvents for Extractables and Leachables Evaluation. Retrieved from [Link]
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TIEI. (n.d.). Pharmaceutical & Pesticide Intermediates. Retrieved from [Link]
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CPAchem. (2024). Safety data sheet - tert-Butyl acetate. Retrieved from [Link]
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MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). Tert-Butyl Acetate: A High-Purity Solvent for Coatings, Adhesives, and Industrial Applications. Retrieved from [Link]
-
Ecolink, Inc. (2018). Tert-Butyl Acetate Applications. Retrieved from [Link]
-
MDPI. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Retrieved from [Link]
-
ResearchGate. (2020). Determination and Data Correlation of Solubility of Sofosbuvir Polymorphs in Ethyl Acetate + Toluene and Methyl tert-Butyl Ether Binary Solvents. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Recovery of Valuable Solvents from the Pharmaceutical Industry Wastewater. Retrieved from [Link]
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Application Note: A Guide to Investigating the Reaction Kinetics of tert-Butyl Acetate Formation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust kinetic study of the formation of tert-butyl acetate. While the topic specified was "ethyl tert-butylacetate," this is likely a misnomer, as the common and industrially relevant reaction involves the esterification of tert-butanol with an acetylating agent. This guide focuses on this well-documented reaction, detailing the underlying chemical principles, providing step-by-step experimental protocols, and outlining methods for data analysis and interpretation. The protocols are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Introduction: The Significance of tert-Butyl Acetate and Its Kinetics
tert-Butyl acetate (TBAc) is a versatile organic solvent with a wide range of applications, including in coatings, adhesives, and industrial cleaning formulations.[1] It is recognized for its favorable properties, such as a non-polar nature and a characteristic camphor-like odor.[2][3] Understanding the kinetics of its formation is paramount for optimizing production processes, maximizing yield, and ensuring process safety. The study of reaction kinetics provides invaluable insights into the reaction mechanism, the influence of catalysts, and the effects of process parameters such as temperature and reactant concentrations.[4][5]
The most common route to synthesize tert-butyl acetate is through the Fischer-Speier esterification of tert-butanol with acetic acid or, alternatively, using acetic anhydride.[6] This reaction presents unique challenges compared to the esterification of primary or secondary alcohols. Specifically, tert-butanol is highly susceptible to dehydration in the presence of strong acid catalysts, leading to the formation of isobutylene as an undesirable byproduct.[7][8] Consequently, a thorough kinetic investigation is essential to identify reaction conditions that favor esterification over dehydration.
This application note will guide the user through the theoretical and practical aspects of conducting a kinetic study for the acid-catalyzed esterification of tert-butanol.
Theoretical Background and Reaction Mechanism
The formation of tert-butyl acetate from tert-butanol and acetic acid is a reversible, acid-catalyzed reaction.[4][9] The generally accepted mechanism for this Fischer esterification involves several key steps, as outlined below.
Reaction Scheme:
(CH₃)₃COH + CH₃COOH ⇌ CH₃COOC(CH₃)₃ + H₂O (tert-Butanol) + (Acetic Acid) ⇌ (tert-Butyl Acetate) + (Water)
Mechanism of Acid-Catalyzed Esterification:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[9]
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of the tert-butanol acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, tert-butyl acetate.
A significant competing reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, especially at higher temperatures.[7][8] The choice of catalyst and reaction conditions is therefore critical to maximize the selectivity for the desired ester.[7][10] While homogeneous catalysts like sulfuric acid are effective, heterogeneous solid acid catalysts such as ion-exchange resins (e.g., Dowex 50Wx8) or supported metal chlorides are often preferred to simplify catalyst separation and recovery.[7][8][10]
Experimental Protocol: Kinetic Study in a Batch Reactor
This section provides a detailed protocol for determining the reaction kinetics of tert-butyl acetate formation. The experiment is designed to be conducted in an isothermal batch reactor, allowing for the systematic investigation of various parameters.
Materials and Reagents
-
tert-Butanol (≥99.5% purity)
-
Glacial Acetic Acid (≥99.7% purity)
-
Acid Catalyst (e.g., Dowex 50Wx8 ion-exchange resin, concentrated Sulfuric Acid, or p-Toluenesulfonic acid)
-
Anhydrous Sodium Sulfate (for drying)
-
Quenching Solution (e.g., ice-cold saturated sodium bicarbonate solution)
-
Internal Standard for GC analysis (e.g., n-dodecane)
-
Solvent for GC analysis (e.g., Dichloromethane, HPLC grade)
Experimental Setup
A jacketed glass reactor (e.g., 500 mL) equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a sampling port is recommended. The reactor temperature should be controlled via a circulating water bath.
Step-by-Step Experimental Procedure
-
Catalyst Preparation (if using a solid catalyst): Dry the ion-exchange resin in an oven at a specified temperature (e.g., 110°C) for several hours to remove any adsorbed water.
-
Reactor Charging: Charge the reactor with a known quantity of tert-butanol and acetic acid at a specific molar ratio (e.g., 1:1, 1:2, or 2:1).[10]
-
Temperature Equilibration: Begin stirring and heat the reactor contents to the desired reaction temperature (e.g., 50°C, 60°C, 70°C).[10] Allow the system to equilibrate for at least 15-20 minutes.
-
Reaction Initiation: Once the temperature is stable, add a pre-weighed amount of the acid catalyst to the reactor. This marks the start of the reaction (t=0).[11]
-
Sample Collection: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.5 mL) of the reaction mixture using a syringe.[12]
-
Sample Quenching: Immediately transfer the collected sample into a vial containing a known volume of ice-cold quenching solution to stop the reaction.[12] This neutralizes the acid catalyst.
-
Sample Preparation for Analysis: Add a precise amount of an internal standard to the quenched sample. Extract the organic components with a suitable solvent if necessary. Dry the organic layer with anhydrous sodium sulfate.
-
Analytical Measurement: Analyze the prepared samples using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the concentrations of tert-butanol, acetic acid, and tert-butyl acetate.[13] Alternatively, the concentration of unreacted acetic acid can be determined by titration with a standardized NaOH solution.[14]
The diagram below illustrates the general workflow for this kinetic experiment.
Caption: Experimental workflow for the kinetic study of tert-butyl acetate formation.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate law for the reaction. The rate law expresses the relationship between the reaction rate and the concentrations of the reactants.
Rate Law: Rate = k [ tert-Butanol ]α [ Acetic Acid ]β
where:
-
k is the rate constant
-
α and β are the reaction orders with respect to tert-butanol and acetic acid, respectively.
Calculation of Conversion
The conversion of the limiting reactant (e.g., tert-butanol) at any time t can be calculated from the concentration data obtained from GC analysis:
Xtert-Butanol = ( [C0] - [Ct] ) / [C0]
where:
-
[C0] is the initial concentration of tert-butanol.
-
[Ct] is the concentration of tert-butanol at time t.
Determining Reaction Order and Rate Constant
The integral method is a common approach to determine the reaction order.[11][14] This involves plotting the concentration data in a linearized form corresponding to different reaction orders (zero, first, or second). The plot that yields a straight line indicates the order of the reaction.
For example, if the reaction is assumed to be pseudo-first-order with respect to acetic acid (when tert-butanol is in large excess), a plot of ln([Acetic Acid]) versus time should yield a straight line with a slope of -k. If a second-order reaction is suspected, a plot of 1/[Acetic Acid] versus time should be linear.[14]
Effect of Reaction Parameters
By conducting experiments under varying conditions, the influence of each parameter can be quantified:
-
Temperature: The reaction rate constant generally increases with temperature.[10][15] The activation energy (Ea) can be determined by performing the reaction at different temperatures and using the Arrhenius equation to plot ln(k) versus 1/T.
-
Catalyst Loading: The reaction rate is expected to increase with higher catalyst loading.[10]
-
Molar Ratio of Reactants: Varying the initial molar ratio of reactants can help elucidate the reaction mechanism and optimize conversion.[7][10]
Sample Data Table
The collected data should be organized systematically. The following table is an example of how to structure the results from a single kinetic run.
| Time (min) | [tert-Butanol] (mol/L) | [Acetic Acid] (mol/L) | [tert-Butyl Acetate] (mol/L) | Conversion of tert-Butanol (%) |
| 0 | 1.00 | 1.00 | 0.00 | 0.0 |
| 5 | 0.85 | 0.85 | 0.15 | 15.0 |
| 10 | 0.73 | 0.73 | 0.27 | 27.0 |
| 20 | 0.58 | 0.58 | 0.42 | 42.0 |
| 30 | 0.47 | 0.47 | 0.53 | 53.0 |
| 60 | 0.29 | 0.29 | 0.71 | 71.0 |
| 90 | 0.21 | 0.21 | 0.79 | 79.0 |
| 120 | 0.17 | 0.17 | 0.83 | 83.0 |
Conclusion
This application note provides a robust framework for investigating the reaction kinetics of tert-butyl acetate formation. By following the detailed protocols for experimentation and data analysis, researchers can gain a fundamental understanding of the reaction dynamics. These insights are crucial for the rational design and optimization of synthetic processes in both academic and industrial settings, enabling improved efficiency, selectivity, and safety. The principles and methodologies described herein are broadly applicable to the kinetic analysis of other esterification reactions.
References
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Jin, J-Z., & Sun, N-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5551-5554. [Link]
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Al-Ames, N. S., Hasan, M., & Abbas, H. A. (2015). Kinetic Study of Esterification Reaction. International Journal of Scientific & Engineering Research, 6(1), 128-135. [Link]
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Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. (2016). Oxford Open Energy, 5(1). [Link]
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Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM. [Link]
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Kinetics, Mechanism and Novel Methods Of Esterification. (2023). International Journal of Scientific and Research Publications, 13(7). [Link]
-
Ali, S. H., Tarakmah, S., Merchant, S., & Al-Sahhaf, T. (2012). Reaction Kinetics of Tert-Butanol Esterification. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 29-35. [Link]
-
Sharma, N., Swami, S., Pathak, S., & Shrivastava, R. (2021). Mechanism for the synthesis of tert-butyl/ethyl acetate and pyrazole-substituted tetrazole derivatives. SN Applied Sciences, 3(4). [Link]
-
Ladero, M., et al. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Molecules, 28(21), 7249. [Link]
-
Kinetic Study of Esterification Reaction. (n.d.). Digital Repository of University of Babylon. [Link]
- Choudhary, V. R., & Mantri, K. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. U.S.
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
-
tert-Butyl acetate. (n.d.). PubChem. [Link]
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Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2019). Molecules, 24(18), 3326. [Link]
-
Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. (2017). RSC Advances, 7(22), 13345-13352. [Link]
-
Kinetic studies of liquid phase ethyl tert-butyl ether (ETBE) synthesis using macroporous and gelular ion exchange resin catalysts. (2020). Journal of Chemical Technology & Metallurgy, 55(4), 775-784. [Link]
-
tert-BUTYL ACETATE. (n.d.). Chemical LAND21. [Link]
-
Kinetics and mechanism of ethyl tert-butyl ether liquid-phase synthesis. (1990). Chemical Engineering Science, 45(8), 2341-2347. [Link]
-
Preparation of t-Butyl Esters. (1943). Journal of the American Chemical Society, 65(12), 2464-2464. [Link]
-
Obi, C., & Okoye, I. P. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Journal of Chemical and Process Engineering, 3(1). [Link]
-
Butyl Acetates (n-, iso-, sec-, and tert-). (2007). OSHA. [Link]
-
Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Catalyzed by Noncorrosive Brønsted Acidic Ionic Liquids. (2011). Industrial & Engineering Chemistry Research, 50(5), 2595-2602. [Link]
-
FTIR Spectroscopic Study of the OH-Induced Oxidation of Isopropyl, Isobutyl, and tert-Butyl Acetates. (2000). The Journal of Physical Chemistry A, 104(48), 11463-11470. [Link]
-
Esters I. (1994). NIOSH Manual of Analytical Methods. [Link]
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Application Note & Protocol Guide: Ethyl Tert-butyl Acetate in Solvent Systems for Flash Column Chromatography
Introduction: A Paradigm Shift in Purification
For decades, the workhorse of normal-phase flash column chromatography has been the ethyl acetate/heptane (or hexane) solvent system.[1][2] Its efficacy is undisputed, yet growing concerns over environmental impact and workplace safety necessitate the exploration of greener, more sustainable alternatives. This guide introduces Ethyl Tert-butyl Acetate (TBAC) as a formidable candidate to replace traditional polar modifiers in flash chromatography. We will delve into the physicochemical properties of TBAC, its performance characteristics, and provide detailed, field-tested protocols for its seamless integration into your purification workflows.
The impetus for moving away from traditional solvents is clear. While effective, solvents like dichloromethane are associated with significant health and environmental hazards, leading to high disposal costs and a considerable environmental footprint.[3] Ethyl tert-butyl acetate presents a compelling alternative, boasting a favorable safety and environmental profile without compromising separation efficiency. Its designation as a Volatile Organic Compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency underscores its potential to revolutionize laboratory practices.[4]
This document is structured to provide both the foundational knowledge and the practical steps required for researchers, scientists, and drug development professionals to confidently adopt TBAC-based solvent systems.
Physicochemical Profile: Understanding Ethyl Tert-butyl Acetate
A solvent's performance in chromatography is dictated by its physical and chemical properties. Ethyl tert-butyl acetate (TBAC), an ester with the molecular formula C6H12O2, possesses a unique combination of characteristics that make it well-suited for flash chromatography.[4]
Key Properties of Ethyl Tert-butyl Acetate and Comparison with Standard Solvents
| Property | Ethyl Tert-butyl Acetate (TBAC) | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | Heptane |
| Molecular Weight | 116.16 g/mol [5] | 88.11 g/mol | 84.93 g/mol | 100.21 g/mol |
| Boiling Point | 97-98 °C[5] | 77.1 °C[6] | 39.6 °C | 98.4 °C |
| Density | ~0.87 g/cm³[7] | 0.902 g/cm³ | 1.33 g/cm³ | 0.684 g/cm³ |
| Polarity Index | ~4.0 (estimated) | 4.4[8] | 3.1[8] | 0.1 |
| Eluent Strength (ε° on Silica) | ~0.45 (estimated) | 0.48 | 0.30 | 0.01 |
| UV Cutoff | ~260 nm (similar to EtOAc) | ~256-260 nm[6][8] | ~234-236 nm[8] | ~200 nm[8] |
| Solubility in Water | Insoluble[5] | 8.7% w/w[8] | 1.6% w/w[8] | 0.0003% w/w[8] |
| Flash Point | 15-17 °C[5][7] | -4 °C | N/A | -4 °C |
| Health/Safety Profile | Low acute toxicity, flammable[9][10] | Flammable, irritant[6] | Suspected carcinogen | Flammable, irritant |
The tert-butyl group in TBAC introduces steric hindrance that reduces its polarity and eluting strength slightly compared to ethyl acetate. This subtle difference can be leveraged to achieve unique selectivity for challenging separations. Its lower volatility (higher boiling point) compared to ethyl acetate and dichloromethane reduces evaporative losses and improves workplace air quality.
The Rationale for Adoption: Why Choose TBAC?
The decision to incorporate a new solvent into established workflows must be driven by clear advantages. Ethyl tert-butyl acetate offers several compelling benefits:
-
Greener Profile : As a VOC-exempt solvent, TBAC significantly reduces the environmental impact of purification processes.[4] Its lower toxicity profile compared to solvents like dichloromethane enhances laboratory safety.[9][10]
-
Reduced Volatility : With a boiling point of 97-98°C, TBAC is less volatile than ethyl acetate (77.1°C) and especially dichloromethane (39.6°C).[5] This leads to more stable solvent mixtures over the course of a long purification run and reduces solvent loss to evaporation.
-
Unique Selectivity : The steric bulk of the tert-butyl group can alter the interaction between the solvent and analytes at the silica surface, potentially offering different elution patterns and improved separation for compounds that are difficult to resolve with traditional systems.
-
Cost-Effectiveness : While initial purchase prices may vary, the reduced disposal costs associated with a non-halogenated, greener solvent can lead to significant long-term savings.[3]
Experimental Protocols: Integrating TBAC into Your Workflow
Adopting TBAC requires a systematic approach to method development. The following protocols provide a roadmap for replacing traditional solvents with TBAC-based systems.
Protocol 1: Thin-Layer Chromatography (TLC) Method Development
The foundational principle of flash chromatography is that the separation is first modeled on a TLC plate.[11] The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.3.[12]
Objective: To determine the optimal ratio of TBAC and a non-polar solvent (e.g., heptane) for the separation of a target compound.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Sample mixture dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone)
-
Ethyl tert-butyl acetate (TBAC)
-
Heptane (or hexane)
-
Developing chambers
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare Solvent Systems: In small, labeled beakers or vials, prepare a range of solvent systems by varying the ratio of TBAC in heptane. Good starting points are 5%, 10%, 20%, and 30% TBAC in heptane.
-
Spot the TLC Plate: Using a capillary tube, spot your sample mixture onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using an appropriate stain. Calculate the Rf value for your target compound in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Optimize:
-
If the Rf is too high (>0.4), decrease the percentage of TBAC.
-
If the Rf is too low (<0.15), increase the percentage of TBAC.
-
Aim for an Rf of 0.2-0.3 for the target compound, with clear separation from impurities.
-
Workflow for TLC Method Development
Caption: TLC method development workflow for TBAC systems.
Protocol 2: Packing and Running the Flash Column
Once the optimal isocratic solvent system is determined, you can proceed to the preparative flash column chromatography.
Objective: To purify the target compound using a TBAC/heptane solvent system.
Materials:
-
Glass chromatography column or pre-packed silica cartridge
-
Silica gel (for manual packing, 40-63 µm particle size)
-
Sand (for manual packing)
-
Optimal TBAC/heptane solvent system from Protocol 1
-
Sample mixture
-
Collection tubes
-
Pressurized air or nitrogen source (for flash chromatography)[12]
Procedure:
-
Column Packing (Manual): a. Secure the column vertically. Add a small plug of cotton or glass wool at the bottom. b. Add a thin layer of sand (approx. 1 cm). c. Add the required amount of dry silica gel. A general rule is a 20:1 to 100:1 ratio of silica to sample by weight.[13] d. Gently tap the column to settle the silica. e. Add another thin layer of sand on top of the silica bed. f. Pre-elute the column with the chosen solvent system, applying pressure to ensure a tightly packed, stable bed. Do not let the column run dry.[11]
-
Sample Loading: a. Wet Loading: Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the silica bed. b. Dry Loading: If the sample has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[12]
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply pressure (2-4 psi) to achieve a flow rate of approximately 2 inches/minute.[13] c. Begin collecting fractions immediately after loading the sample. d. Monitor the separation by collecting small, uniform fractions and analyzing them by TLC.
-
Compound Isolation: a. Combine the fractions containing the pure target compound. b. Remove the solvent using a rotary evaporator to yield the purified product.
Logical Flow for a Flash Chromatography Run
Caption: Step-by-step workflow for a typical flash chromatography run.
Troubleshooting and Advanced Considerations
-
Poor Separation: If peaks are co-eluting, consider a shallower gradient or isocratic elution with a lower percentage of TBAC. The slightly different selectivity of TBAC compared to ethyl acetate may require re-optimization.
-
Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the percentage of TBAC in heptane) is highly effective. Start with a low percentage of TBAC and increase it over the course of the run. A typical gradient might be from 2% to 20% TBAC in heptane over 10-15 column volumes.
-
UV Detection Issues: Like ethyl acetate, TBAC has a UV cutoff around 260 nm.[6][8] For compounds that absorb at lower wavelengths, alternative solvents like acetone or methyl tert-butyl ether (MTBE) might be considered, though these come with their own safety and polarity profiles.[6][14]
Conclusion: Embracing a Sustainable Future in Purification
Ethyl tert-butyl acetate stands out as a highly promising, green alternative to traditional solvents in flash column chromatography. Its favorable safety profile, reduced volatility, and unique selectivity provide a compelling case for its adoption in modern research and development laboratories. By following the systematic protocols outlined in this guide, scientists can effectively integrate TBAC into their purification workflows, contributing to a safer and more sustainable laboratory environment without sacrificing performance. The transition to greener solvents is not merely an option but a responsibility, and TBAC is a significant step in the right direction.
References
-
LookChem. (n.d.). tert-BUTYL ACETATE. Available at: [Link]
-
Vapourtec. (n.d.). Solvent Miscibility Chart. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
-
Patsnap Eureka. (2025). How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane?. Available at: [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Quora. (2025). What are the benefits of using ethyl acetate as the mobile phase in thin-layer chromatography (TLC) compared to hexane or dichloromethane?. Available at: [Link]
-
Teledyne ISCO. (n.d.). Acetone as an Alternative to Ethyl Acetate in Flash Chromatography. Available at: [Link]
-
LyondellBasell. (n.d.). GPS Safety Summary Ethyl-tert-Butyl Ether (ETBE). Available at: [Link]
-
ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Available at: [Link]
-
ResearchGate. (2025). A convenient guide to help select replacement solvent for dichloromethane in chromatography. Available at: [Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Available at: [Link]
- Stevens, W. C., Jr., & Hill, D. C. (2008). General Methods for Flash Chromatography Using Disposable Columns.
-
Normal Phase Chromatography. (n.d.). Available at: [Link]
-
ECOLINK. (n.d.). tert-Butyl Acetate Safety Data Sheet. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
-
CPAChem. (2024). Safety data sheet - tert-butyl acetate. Available at: [Link]
-
NJ.gov. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY. Available at: [Link]
-
Biotage. (2023). Which solvents are best for terpene flash chromatography?. Available at: [Link]
-
Ecolink, Inc. (2018). Tert-Butyl Acetate Applications. Available at: [Link]
-
The Chemistry of Tert-Butyl Acetate: Properties and Synthesis for Industrial Use. (n.d.). Available at: [Link]
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Application Note: High-Purity Recovery of tert-Butyl Acetate via Fractional Distillation
Introduction and Statement of Purpose
Tert-Butyl acetate (TBAc), a colorless liquid with a characteristic camphor-like odor, is a vital solvent in the manufacturing of lacquers, inks, adhesives, and industrial cleaners.[1] Its designation as a volatile organic compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency has significantly increased its utility as a replacement for more photochemically reactive solvents.[2]
The synthesis of TBAc, typically via the acid-catalyzed esterification of isobutylene or tert-butyl alcohol with acetic acid, often results in a crude product containing unreacted starting materials and byproducts.[2][3] For applications in research and drug development, where solvent purity is paramount to ensure reaction specificity and avoid side reactions, an effective purification strategy is essential.
This application note provides a comprehensive, field-proven protocol for the purification of tert-butyl acetate using fractional distillation. The methodology is grounded in the principles of vapor-liquid equilibrium and is designed to be a self-validating system for achieving high-purity TBAc (>99.5%). We will explain the causality behind each experimental step, from pre-treatment to final purity analysis, to empower the scientist with a deep understanding of the process.
A Note on Nomenclature: The term "ethyl tert-butylacetate" is chemically ambiguous. This protocol is specifically for tert-butyl acetate (CAS No. 540-88-5), the ester of acetic acid and tert-butyl alcohol, which is the compound most commonly referenced in industrial and laboratory settings under similar naming conventions.
Scientific Principles and Pre-Distillation Strategy
The efficacy of distillation hinges on the differences in volatility (and thus, boiling points) among the components of a mixture.[4] For mixtures where boiling points are close (typically <25-70 °C difference), simple distillation is insufficient. Fractional distillation is required, as it introduces a fractionating column to create a vertical temperature gradient and provide a large surface area for successive vaporization-condensation cycles, known as theoretical plates.[5][6][7] Each plate enriches the vapor phase with the more volatile component, leading to a much finer separation.[7][8]
Impurity Profile and Separation Rationale
The primary impurities in crude TBAc depend on its synthetic route but commonly include:
-
Acetic Acid: A starting material with a higher boiling point than TBAc.
-
tert-Butyl Alcohol: A starting material or precursor with a lower boiling point.
-
Water: A byproduct of esterification or an environmental contaminant.
-
Isobutylene: A highly volatile starting material.
The significant difference in boiling points between TBAc and its common impurities makes fractional distillation the ideal purification method.
Core Physical Properties
A clear understanding of the physical properties of TBAc and its potential contaminants is critical for designing the distillation protocol.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| tert-Butyl Acetate | 540-88-5 | 116.16 | 97.8 | 0.867 |
| tert-Butyl Alcohol | 75-65-0 | 74.12 | 82.4 | 0.789 |
| Acetic Acid | 64-19-7 | 60.05 | 118.1 | 1.049 |
| Water | 7732-18-5 | 18.02 | 100.0 | 1.000 |
| Isobutylene | 115-11-7 | 56.11 | -6.9 | 0.588 |
Data sourced from PubChem and other chemical databases.[1][9]
Azeotropic Considerations
Unlike ethyl acetate, which forms well-known azeotropes with water and ethanol[10], tert-butyl acetate does not form a significant minimum-boiling azeotrope with water under standard atmospheric pressure. Its poor solubility in water leads to the formation of a heterogeneous mixture, which can often be separated physically or by careful control of the distillation process.
Safety and Hazard Management
CRITICAL: tert-Butyl acetate is a highly flammable liquid.[11][12] All operations must be conducted within a certified chemical fume hood, away from any potential ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a flame-retardant lab coat at all times.[13]
-
Ignition Sources: NO open flames. Use a heating mantle connected to a variable power controller as the heat source. Ensure all electrical equipment is properly grounded to prevent static discharge.[11][13][14]
-
Ventilation: The entire apparatus must be assembled in a well-ventilated fume hood to prevent the accumulation of flammable vapors.[11]
-
Handling: Use spark-proof tools when handling containers of TBAc.[13]
Experimental Protocol
This protocol is designed for the purification of approximately 500 mL of crude tert-butyl acetate. Adjust volumes and flask sizes accordingly for different scales.
Workflow Overview
The purification process follows a logical sequence from crude material preparation to final analysis, ensuring both efficiency and purity.
Caption: Workflow for the purification of tert-butyl acetate.
Equipment and Reagents
| Equipment | Reagents |
| 1000 mL Round-bottom flask | Crude tert-butyl acetate (~500 mL) |
| Heating mantle with controller | 5% Sodium bicarbonate (NaHCO₃) solution |
| Magnetic stirrer and stir bar | Anhydrous magnesium sulfate (MgSO₄) |
| Fractionating column (e.g., Vigreux, 30-50 cm) | Boiling chips or magnetic stir bar |
| Distillation head (still head) with thermometer adapter | High-vacuum grease |
| Thermometer (-10 to 150 °C) | |
| Condenser (Liebig or Allihn) | |
| Receiving flasks (4 x 250 mL Erlenmeyer or round-bottom) | |
| Lab jack, clamps, and stand | |
| Separatory funnel (1000 mL) |
Step-by-Step Procedure
Part A: Pre-Treatment (Acid and Water Removal)
-
Acid Neutralization: Place 500 mL of crude TBAc into a 1000 mL separatory funnel. Add 200 mL of a 5% aqueous sodium bicarbonate solution.
-
Causality: The basic sodium bicarbonate solution reacts with and neutralizes acidic impurities, primarily acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer.[3]
-
-
Venting and Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent the CO₂ gas produced. Shake gently for 1-2 minutes with periodic venting. Allow the layers to separate completely.
-
Separation: Drain and discard the lower aqueous layer. Repeat the wash with another 100 mL of deionized water to remove any residual salts.
-
Drying: Transfer the washed TBAc layer to a clean, dry 1000 mL Erlenmeyer flask. Add approximately 20-30 g of anhydrous magnesium sulfate.
-
Causality: Anhydrous MgSO₄ is a drying agent that binds to residual water, removing it from the organic solvent.
-
-
Filtration: Swirl the flask for 10-15 minutes. The drying agent should move freely ("snow globe" effect) when sufficient has been added. Gravity filter the dried TBAc into the 1000 mL round-bottom distillation flask. Add 2-3 boiling chips or a magnetic stir bar.
Part B: Fractional Distillation
-
Apparatus Assembly: Assemble the fractional distillation apparatus as shown in standard organic chemistry guides.[6][7]
-
Ensure the distillation flask is securely clamped in the heating mantle on a lab jack.
-
Attach the fractionating column vertically. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[8]
-
Place the thermometer bulb so that its top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature entering the condenser.[7]
-
Connect the condenser to a cold water source (in at the bottom, out at the top).
-
Position a pre-weighed receiving flask at the condenser outlet.
-
-
Heating and Equilibration: Begin heating the flask gently. As the liquid boils, you will observe a ring of condensing vapor slowly rising through the fractionating column.
-
Causality: A slow, steady heating rate is crucial. It allows the vapor-liquid equilibria to be established on the theoretical plates within the column, which is the basis for efficient separation.[6]
-
-
Collecting the Forerun (First Fraction): The first vapors to reach the thermometer will be enriched in the most volatile impurities (e.g., residual isobutylene, tert-butyl alcohol). The temperature will be unstable and below the boiling point of pure TBAc. Collect this fraction in the first receiving flask until the temperature at the still head stabilizes.
-
Collecting the Main Fraction: When the temperature at the still head holds steady at the boiling point of tert-butyl acetate (97-98 °C at 1 atm), switch to a new, clean, pre-weighed receiving flask.[1][15] This is your main fraction of purified product.
-
Causality: A stable boiling point plateau indicates that a pure substance is distilling over.[6]
-
-
Ceasing Distillation: Continue collecting the main fraction as long as the temperature remains stable. Stop the distillation when approximately 50 mL of liquid remains in the distillation flask. Never distill to dryness.
-
Causality: Distilling to dryness can cause the overheating of non-volatile impurities, potentially leading to decomposition and the formation of dangerous peroxides.
-
-
Shutdown: Lower the heating mantle and turn off the heat. Allow the entire apparatus to cool to room temperature before disassembly.
Post-Distillation Analysis and Quality Control
The purity of the collected fractions must be verified empirically. Gas Chromatography (GC) is the definitive method for this analysis.[16][17]
Gas Chromatography (GC) Protocol
Analyze the crude starting material, the forerun, and the main fraction to confirm the success of the purification.
| GC Parameter | Example Value |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Hydrogen, constant flow (~1.5 mL/min) |
| Injector Temp. | 220 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 15 °C/min, hold 2 min |
| Injection Vol. | 0.5 µL (split ratio 50:1) |
Note: This is a sample method. The optimal parameters should be developed for the specific instrument and column in use.
Expected Results
-
Crude Sample Chromatogram: Will show a major peak for TBAc and smaller peaks corresponding to impurities like tert-butyl alcohol and acetic acid.
-
Forerun Chromatogram: Will show an enrichment of the lower-boiling impurities (e.g., tert-butyl alcohol) relative to the TBAc peak.
-
Main Fraction Chromatogram: Should display a single, sharp peak corresponding to tert-butyl acetate, with a purity calculated by peak area percentage of >99.5%.
Conclusion
This protocol details a robust and reliable method for purifying tert-butyl acetate using fractional distillation. By understanding the scientific principles behind impurity profiles and vapor-liquid equilibrium, and by adhering to strict safety protocols, researchers can consistently produce high-purity solvent suitable for demanding applications. The integration of pre-treatment washes and post-purification GC analysis ensures a final product of verifiable quality, upholding the standards of scientific integrity and experimental reproducibility.
References
-
Scribd. 03-Fractional Distillation Esters. [Link]
-
OSHA. TERT-BUTYL ACETATE. [Link]
-
University of California, Davis. Fractional Distillation. [Link]
-
PubChem. tert-Butyl acetate. [Link]
-
Wikipedia. tert-Butyl acetate. [Link]
-
Univar Solutions. Tert Butyl Acetate - SAFETY DATA SHEET. [Link]
-
University of Rochester. Purification: Fractional Distillation. [Link]
-
ASTM International. D3545-07(2018) Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Stenutz. tert-butyl acetate. [Link]
-
Inchem.org. ICSC 1445 - tert-BUTYL ACETATE. [Link]
-
Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
- Google Patents.
- Google Patents.
-
George Mason University. Gas Chromatography - Analyzing a Mixture of Acetates. [Link]
-
Scribd. Ethyl & Butyl Acetate Distillation Analysis. [Link]
-
Wikipedia. Azeotrope tables. [Link]
- Google Patents.
-
SciSpace. Separation of ethyl acetate and ethanol azeotropic system by acetate-based ionic liquid. [Link]
-
SciELO. Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Journal of Chemical and Process Engineering. THREE-PHASE DISTILLATION OF ETHYL ACETATE/WATER/ETHANOL: SEPARATION FEASIBILITY AND CONCEPTUAL DESIGN. [Link]
-
Pubs.acs.org. Three-Phase Distillation of Ethyl Acetate/Water/Ethanol: Separation Feasibility and Conceptual Design. [Link]
-
Greenfield Global. Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. [Link]
-
Pharmaffiliates. ethyl acetate and its Impurities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tert-Butyl Acetate: Properties and Synthesis for Industrial Use. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. vernier.com [vernier.com]
- 6. Fractional Distillation [sites.pitt.edu]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4379028A - Separation of ethyl acetate from ethanol and water by extractive distillation - Google Patents [patents.google.com]
- 11. cometchemical.com [cometchemical.com]
- 12. ICSC 1445 - tert-BUTYL ACETATE [inchem.org]
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- 17. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Ethyl Tert-butylacetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl tert-butylacetate (ethyl 3,3-dimethylbutanoate). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common experimental challenges. This compound, an ester valued for its specific applications, presents unique synthetic hurdles primarily due to the steric hindrance imposed by the bulky tert-butyl group on the carboxylic acid moiety. This document provides in-depth, field-proven insights in a direct question-and-answer format to enhance your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions based on chemical principles.
Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?
A1: Low to no yield in the synthesis of a sterically hindered ester like this compound is a common issue. The primary causes are typically related to unfavorable reaction equilibrium, insufficient activation of the carboxylic acid, or procedural errors during work-up.
Potential Causes & Solutions:
-
Unfavorable Equilibrium: The Fischer esterification, the most common synthesis method, is a reversible reaction.[1][2] The equilibrium between the starting materials (tert-butylacetic acid and ethanol) and the products (ester and water) may strongly favor the reactants without intervention.
-
Solution: Employ Le Châtelier's principle to drive the reaction forward. Use a large excess of the less sterically hindered reactant, ethanol, which can often double as the solvent.[1] Additionally, actively remove water as it forms using a Dean-Stark apparatus or by incorporating a dehydrating agent like molecular sieves into the reaction mixture.[2][3]
-
-
Insufficient Catalysis/Activation: The bulky tert-butyl group adjacent to the carbonyl carbon sterically hinders the nucleophilic attack by ethanol. A standard acid catalyst concentration may be insufficient to achieve a practical reaction rate.
-
Premature Reaction Quenching: Adding water or a basic solution to the reaction mixture before it has reached equilibrium or cooled sufficiently can hydrolyze the newly formed ester back to the starting materials.[5]
-
Solution: Allow the reaction to run for an adequate time (typically 4-10 hours, monitor by TLC or GC) and cool to room temperature before initiating the work-up procedure.
-
-
Loss During Work-up: this compound is relatively volatile. Aggressive removal of solvent under high vacuum or excessive heating during distillation can lead to significant product loss.
-
Solution: Use a rotary evaporator at a moderate temperature and vacuum. When performing fractional distillation, ensure the column is properly insulated and the collection flask is cooled to minimize loss of the volatile ester.[6]
-
Q2: My final product is contaminated with unreacted tert-butylacetic acid. How can I improve purification?
A2: The presence of the starting carboxylic acid is the most common impurity and indicates an incomplete reaction or an inadequate purification protocol.
Potential Causes & Solutions:
-
Incomplete Reaction: As discussed in Q1, the reaction may not have reached completion.
-
Solution: Extend the reaction time or increase the temperature (reflux) to push the equilibrium further toward the product side. Confirm completion using an appropriate monitoring technique before proceeding to work-up.
-
-
Ineffective Acid Removal: The purification process must effectively remove both the acid catalyst and any unreacted tert-butylacetic acid.
-
Solution: A standard work-up involves washing the crude organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[7] This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Repeat the wash until CO₂ evolution ceases. Follow this with a brine wash to remove residual water and dissolved inorganic salts.[7]
-
Experimental Workflow: Post-Reaction Work-up
Caption: Standard post-reaction work-up and purification workflow.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The most common and industrially viable method is the Fischer-Speier esterification .[2] This reaction involves heating a mixture of tert-butylacetic acid and ethanol with a strong acid catalyst.[7] Its primary advantages are the low cost and directness of the reagents.[2] For scalability, the key is to manage the reaction equilibrium, typically by using continuous water removal via a Dean-Stark apparatus in a suitable solvent like toluene, or by using a large excess of ethanol.[1][2]
Q2: How does the choice of acid catalyst impact the reaction?
A2: The catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[1][3] The choice of catalyst affects reaction rate, side reactions, and ease of removal.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acid | H₂SO₄, HCl, p-TsOH | Inexpensive, highly effective, fast reaction rates.[4] | Can be corrosive; difficult to remove, requiring aqueous work-up; can promote side reactions at high temperatures. |
| Heterogeneous/Solid Acid | Amberlyst-15, Zeolites, Sulfated Zirconia | Easily removed by simple filtration, recyclable, often less corrosive, can lead to higher selectivity.[8][9] | Generally more expensive, may have lower reaction rates due to mass transfer limitations.[10] |
| Homogeneous Lewis Acid | Sc(OTf)₃, Bi(OTf)₃ | Can be milder and more selective for sensitive substrates.[2][3] | High cost, potential toxicity of metal catalyst. |
Q3: What are the key equilibrium considerations for this reaction and how can they be manipulated?
A3: The synthesis is governed by the equilibrium: tert-Butylacetic Acid + Ethanol ⇌ this compound + Water
This equilibrium is often not strongly product-favored.[1] To maximize the yield, the equilibrium must be shifted to the right. There are two primary strategies based on Le Châtelier's Principle:
-
Increase Reactant Concentration: Use a large excess of one of the starting materials. Since ethanol is inexpensive, readily available, and easily removed, it is typically used in a 5- to 10-fold excess or even as the solvent.[1]
-
Remove a Product: Water is the easiest product to remove from the reaction mixture. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms a low-boiling azeotrope with water. As the azeotrope distills, the water is trapped, preventing the reverse reaction.[1][2]
-
Dehydrating Agents: Adding molecular sieves or anhydrous salts to the reaction to sequester the water as it is formed.[3]
-
Fischer Esterification Mechanism
Caption: The reversible six-step mechanism of Fischer esterification.
Section 3: Protocols & Methodologies
Protocol 1: Standard Fischer Esterification of Tert-butylacetic Acid and Ethanol
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Materials:
-
Tert-butylacetic acid (1.0 eq)
-
Anhydrous Ethanol (10.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1 eq, catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Molecular sieves (optional, for dehydration)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butylacetic acid.
-
Add the anhydrous ethanol to the flask. Stir until the acid is fully dissolved.
-
Carefully and slowly add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Attach the reflux condenser and begin circulating cooling water.
-
Heat the mixture to a gentle reflux (approx. 78-80 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC (staining with permanganate) or GC-MS.
-
Once the reaction is deemed complete (no further consumption of starting material), remove the heat source and allow the mixture to cool to room temperature.
-
Proceed to the work-up and purification protocol.
Protocol 2: Post-Reaction Work-up and Purification
Materials:
-
Reaction mixture from Protocol 1
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Apparatus for fractional distillation
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with an equal volume of diethyl ether to ensure proper phase separation.
-
Slowly add saturated NaHCO₃ solution. Swirl gently and vent the funnel frequently to release the generated CO₂ gas. Continue adding until gas evolution ceases.
-
Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.
-
Wash the organic layer again with NaHCO₃ solution, followed by one wash with brine.[7]
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ for 15-20 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol.
-
Purify the remaining crude oil by fractional distillation under atmospheric pressure to isolate the pure this compound (b.p. ~145-147 °C).
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. (2015). Separation Science and Technology. [Link]
-
Production of ethyl tert-butyl ether from tert-butyl alcohol and ethanol catalyzed by β-zeolite in reactive distillation. (2004). Korean Journal of Chemical Engineering. [Link]
-
How can we convert ethyl alcohol into tert-butyl alcohol? (2018). Quora. [Link]
-
Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
-
The Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Esterification. (n.d.). Chemguide. [Link]
-
Synthesis of tert-butyl acetate via eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites. (2015). ResearchGate. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. (n.d.). Organic Syntheses. [Link]
- Production of tertiary butyl acetate
- A single step process for the preparation of butyl acetate. (n.d.).
-
Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate. (n.d.). IJERT. [Link]
-
Esterification Questions and Answers. (n.d.). ResearchGate. [Link]
-
Organic Reactions: Esterification & Transesterification. (n.d.). Student Academic Success, University of Technology Sydney. [Link]
-
Kinetics and mechanism of ethyl tert-butyl ether liquid-phase synthesis. (1991). OSTI.GOV. [Link]
-
What is Fischer Esterification?. (n.d.). ChemTalk. [Link]
-
Byproducts formation in the ethyl tert-butyl ether (ETBE) synthesis reaction on macroreticular acid ion-exchange resins. (n.d.). ResearchGate. [Link]
- Catalytic ethylation and tert-butylation. (n.d.).
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PubMed Central. [Link]
-
Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins. (2000). Reactive and Functional Polymers. [Link]
-
Synthesis of tert-butylacetate. (2024). Reddit. [Link]
-
Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. (n.d.). IRJET. [Link]
-
Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. [Link]
-
Optimization of the ETBE (ethyl tert-butyl ether) production process. (2008). Semantic Scholar. [Link]
-
Convenient Preparation of tert-Butyl Esters. (n.d.). ResearchGate. [Link]
-
Optimization of the ETBE (ethyl tert-butyl ether) Production Process. (2008). ResearchGate. [Link]
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 5. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
Technical Support Center: Troubleshooting Side Reactions in Tert-Butyl Acetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl acetate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with side reactions and byproduct formation during this common yet nuanced esterification. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
A quick point of clarification: the synthesis of "ethyl tert-butylacetate" is chemically ambiguous. We will proceed under the assumption that the target molecule is tert-butyl acetate , synthesized from tert-butyl alcohol and an acetylating agent (like acetic acid or acetic anhydride). This reaction is a classic example where the structure of the alcohol substrate dictates the reaction pathway, often leading to significant byproduct formation.
Frequently Asked Questions (FAQs): Understanding the Core Challenges
This section addresses the fundamental mechanistic hurdles in tert-butyl acetate synthesis.
Q1: What is the primary side reaction when synthesizing tert-butyl acetate from tert-butyl alcohol and an acid catalyst?
The major competing reaction is the acid-catalyzed dehydration of tert-butyl alcohol to form isobutylene (2-methylpropene).[1][2] Under typical strong acid conditions (like those for Fischer esterification), this elimination reaction can often become the dominant pathway, leading to very low yields of the desired ester.
Q2: Why is isobutylene formation so favorable?
The mechanism for both the desired esterification and the competing dehydration proceeds through a common intermediate: the tert-butyl carbocation .[3] This tertiary carbocation is relatively stable due to hyperconjugation and the inductive effect of the three methyl groups. Once formed, this carbocation can either be attacked by the nucleophilic carboxylic acid (to form the ester) or lose a proton from an adjacent carbon (an E1 elimination) to form the alkene, isobutylene.[1][2] The elimination pathway is often kinetically and thermodynamically favored, especially at elevated temperatures.
Q3: Besides isobutylene, what other significant byproducts can form?
A common secondary byproduct is di-tert-butyl ether . This forms when the electrophilic tert-butyl carbocation is attacked by the oxygen atom of another tert-butyl alcohol molecule, which acts as a nucleophile.[4] This is more likely to occur if the concentration of the alcohol is high relative to the carboxylic acid.
Q4: Can I use standard Fischer esterification conditions (excess alcohol, catalytic H₂SO₄, and heat)?
While the Fischer esterification is a cornerstone of organic synthesis, it is notoriously inefficient for tertiary alcohols like tert-butyl alcohol.[1][5] The strongly acidic conditions and heat required to drive the esterification equilibrium also strongly promote the E1 dehydration of the alcohol.[1][6] This leads to isobutylene as the major product, resulting in poor yields of tert-butyl acetate.
Q5: What is a more reliable laboratory method to synthesize tert-butyl acetate?
A more effective approach avoids the use of tert-butyl alcohol with a strong protic acid. One of the most successful and widely cited methods involves reacting tert-butyl alcohol with acetic anhydride using a milder Lewis acid catalyst, such as anhydrous zinc chloride .[7] This method avoids the generation of water as a direct byproduct of the esterification step and proceeds under conditions that are less favorable for dehydration. Another common industrial approach is the direct addition of acetic acid to isobutylene gas.[8][9][10]
Visualizing the Reaction Pathways
Understanding the mechanistic competition is key to controlling the reaction outcome. The following diagrams illustrate the formation of tert-butyl acetate and its primary byproducts from the central tert-butyl carbocation intermediate.
Caption: Desired SN1-like pathway for tert-butyl acetate formation.
Caption: E1 elimination side reaction leading to isobutylene.
Caption: Side reaction forming di-tert-butyl ether.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
Problem: My reaction produced a very low yield, and I observed significant gas evolution.
-
Likely Cause: You have primarily driven the E1 elimination reaction, and the gas is isobutylene. This is the expected outcome when using a strong protic acid (like H₂SO₄) and heat with tert-butyl alcohol.
-
Solution:
-
Change Your Reagents: Switch from acetic acid to acetic anhydride.
-
Change Your Catalyst: Use a milder Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂) instead of a strong protic acid.[7]
-
Control Temperature: Keep the reaction temperature moderate. Gentle reflux is sufficient for the acetic anhydride method.[7] High temperatures strongly favor elimination.
-
Problem: After workup and distillation, my final product has a boiling point significantly lower than 97-98°C.
-
Likely Cause: Your product is likely contaminated with unreacted starting materials or byproducts. Di-tert-butyl ether has a boiling point of 107-108°C, so contamination with it would raise the boiling point. A lower boiling point suggests contamination with a more volatile component, or your thermometer or pressure reading is inaccurate. However, if the boiling point is very low, you may have isolated a different compound entirely, which is unlikely if a basic workup was performed.
-
Solution:
-
Verify Purity: Analyze your product using GC-MS or ¹H NMR to identify the components.
-
Improve Purification: Ensure your workup is thorough. Wash the crude product with a saturated sodium bicarbonate solution to remove all acidic components. Dry the organic layer completely with an agent like anhydrous sodium sulfate before distillation.
-
Fractional Distillation: Use an efficient fractional distillation column (e.g., a Vigreux column) to separate the product from any close-boiling impurities.[7] Collect the fraction boiling at the literature value for tert-butyl acetate (97-98°C).
-
Problem: My ¹H NMR spectrum shows a large singlet around 1.2-1.3 ppm, but it doesn't match the tert-butyl acetate standard. What could it be?
-
Likely Cause: You may have synthesized a significant amount of di-tert-butyl ether. The ¹H NMR spectrum of di-tert-butyl ether is a single sharp peak for the 18 equivalent protons, typically appearing around δ 1.26 ppm in CDCl₃. While the tert-butyl group of the ester also appears in this region (around δ 1.45 ppm), the absence of the acetate methyl singlet (around δ 1.95 ppm) is a key indicator.
-
Solution:
-
Adjust Stoichiometry: To minimize ether formation, avoid a large excess of tert-butyl alcohol. The acetic anhydride method, which uses a 1:1 molar ratio of alcohol to anhydride, is effective at preventing this.[7]
-
Optimize Reagent Addition: If using a method where the carbocation is pre-formed, add the carboxylic acid or anhydride before adding the alcohol to ensure the carbocation is trapped by the acetylating agent rather than another alcohol molecule.
-
Byproduct Summary and Mitigation Strategies
| Byproduct | Formation Mechanism | Favorable Conditions | Mitigation Strategy |
| Isobutylene | E1 Elimination | High Temperature, Strong Protic Acid (H₂SO₄) | Use milder conditions: acetic anhydride with ZnCl₂ catalyst; lower reaction temperature.[7] |
| Di-tert-butyl Ether | Nucleophilic attack of t-BuOH on t-Butyl Carbocation | High concentration of tert-butyl alcohol | Use acetic anhydride; avoid large excess of alcohol. |
| Unreacted Acetic Acid | Incomplete reaction | Insufficient reaction time or temperature | Use a slight excess of acetic anhydride; ensure adequate reaction time; remove via basic wash (e.g., NaHCO₃) during workup.[7] |
| Unreacted tert-Butyl Alcohol | Incomplete reaction | Steric hindrance, insufficient catalyst activity | Ensure catalyst is active (anhydrous); allow sufficient reaction time; remove via water wash during workup. |
Recommended Experimental Protocol: Synthesis via Acetic Anhydride
This protocol is adapted from established methods that minimize the side reactions discussed above.[7]
Materials:
-
tert-Butyl alcohol (2.1 moles)
-
Acetic anhydride (2.1 moles)
-
Anhydrous zinc chloride (0.5 g)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for reflux and distillation
Procedure:
-
Setup: In a 1-liter round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 200 mL (2.1 moles) of tert-butyl alcohol, 200 mL (2.1 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.
-
Reaction: With stirring, gently heat the mixture to reflux. Maintain a gentle reflux for 2 hours.
-
Cooling & Initial Distillation: Allow the mixture to cool to room temperature. Replace the reflux condenser with a distillation apparatus (a Vigreux column is recommended). Distill the mixture, collecting the crude product that boils below 110°C.
-
Workup (Neutralization): Transfer the crude distillate to a separatory funnel. Wash the distillate twice with 50-mL portions of water, followed by two 50-mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. A final wash with saturated sodium chloride solution (brine) can aid in layer separation.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Final Purification: Decant or filter the dried liquid into a clean distillation flask. Perform a final fractional distillation. Collect the pure tert-butyl acetate fraction boiling between 95-98°C. The expected yield is typically in the 63-68% range.[7]
Troubleshooting Workflow
Use this logical diagram to diagnose and resolve issues in your synthesis.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- Vertex AI Search Result 1. (2017). Why does acid catalyse the dehydration of tertiary butyl alcohol faster than n-butanol? Quora.
- Vertex AI Search Result 2. (n.d.). Reaction mechanism for the formation of tert-butyl ether.
- Vertex AI Search Result 4. (2024). Fischer esterification does not work well with most tertiary alcohols. Brainly.
- Vertex AI Search Result 5. (n.d.).
- Vertex AI Search Result 9. (2025).
- Vertex AI Search Result 10. (n.d.). Synthesis of Isobutylene and Its Use in Esterification Reactions.
- Vertex AI Search Result 11. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses Procedure.
- Vertex AI Search Result 17. (n.d.).
- Vertex AI Search Result 21. (n.d.). Method for preparing tert-butyl acetate from acetic acid and iso-butane.
- Vertex AI Search Result 22. (n.d.).
- Vertex AI Search Result 28. (n.d.).
- Vertex AI Search Result 29. (n.d.).
- Vertex AI Search Result 34. (n.d.). The Chemistry of Tert-Butyl Acetate: Properties and Synthesis for Industrial Use.
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Troubleshooting low conversion rates in ethyl tert-butylacetate esterification
Technical Support Center: Ethyl Tert-Butyl Acetate Esterification
A Senior Application Scientist's Guide to Overcoming Low Conversion Rates
Welcome to the technical support center for esterification reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of tert-butyl acetate, a reaction often beset by low yields. As a preliminary note, the term "ethyl tert-butylacetate" is chemically ambiguous. This guide will focus on the synthesis of tert-butyl acetate via the Fischer esterification of acetic acid and tert-butanol, as this reaction's use of a tertiary alcohol presents unique and significant challenges that often lead to low conversion rates.
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] While seemingly straightforward, the reaction is governed by an equilibrium that can be unfavorable. The primary challenge in synthesizing tert-butyl acetate is the high reactivity of tert-butanol under acidic conditions, which can lead to a rapid dehydration side reaction, forming isobutylene.[2][3]
This guide provides a structured, in-depth approach to troubleshooting, moving from equilibrium and kinetic principles to practical, hands-on protocols.
Part 1: Troubleshooting Guide - A Logical Approach
Low conversion in your esterification is not a dead end; it's a diagnostic challenge. This section is structured to help you identify the root cause of poor yields by systematically evaluating the key pillars of the reaction: equilibrium, kinetics, and side reactions.
Diagram: Troubleshooting Logic Flow
The following diagram outlines a systematic process for diagnosing the cause of low conversion rates.
Caption: Key steps in the Fischer esterification mechanism.
Side Reactions & Purification
Q5: I notice a significant amount of a gaseous byproduct. What is it and how can I prevent it?
A5: With tert-butanol, the gas is almost certainly isobutylene. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. [1][2]The mechanism involves protonation of the alcohol's hydroxyl group, which then leaves as water to form a stable tertiary carbocation. This carbocation then rapidly loses a proton to form isobutylene. To minimize this:
-
Use Milder Conditions: Avoid using a large excess of highly concentrated sulfuric acid. Consider p-TsOH, which is also a strong acid but is solid and can be easier to control.
-
Control Temperature: Dehydration is more favorable at higher temperatures. Run the reaction at the lowest temperature that gives a reasonable rate.
-
Alternative Methods: If dehydration remains a significant issue, consider alternative methods for preparing tert-butyl esters that do not use strong acids, such as reacting the carboxylic acid with tert-butyl 2,2,2-trichloroacetimidate. [4] Q6: My product seems to disappear during the aqueous workup. Why is this happening?
A6: This could be due to two reasons:
-
Ester Hydrolysis: During the workup, if you wash with neutral or even slightly acidic water, you can hydrolyze some of the ester back to the starting materials, especially if the catalyst hasn't been fully neutralized. The workup should always involve a wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize the acid catalyst and any unreacted carboxylic acid. [5][6]2. Solubility: Small esters like tert-butyl acetate have some solubility in water. If you are performing multiple aqueous washes, you may be losing product. Ensure your washes are efficient and consider performing a back-extraction of the aqueous layers with a small amount of a fresh organic solvent to recover dissolved product.
Part 3: Experimental Protocol & Data
This section provides a baseline protocol for the synthesis of tert-butyl acetate and a table of key reaction parameters.
Baseline Protocol: Synthesis of tert-Butyl Acetate
This protocol is a starting point and should be optimized based on your specific equipment and analytical results.
Materials:
-
Glacial Acetic Acid
-
tert-Butanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Molecular Sieves (4Å), activated
Equipment:
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar. Dry all glassware in an oven before use.
-
Reagents: To the flask, add glacial acetic acid (1.0 eq), toluene (as solvent, approx. 2 mL per mmol of acetic acid), and p-TsOH (0.05 eq).
-
Water Removal: Fill the Dean-Stark trap with toluene. Optionally, add activated 4Å molecular sieves to the reaction flask to aid in water removal. [1]4. Reaction Initiation: Begin stirring and heat the mixture to reflux (approx. 110-120°C).
-
Alcohol Addition: Once refluxing, slowly add tert-butanol (1.2 eq) to the mixture over 30 minutes.
-
Reflux: Continue refluxing the reaction, monitoring the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects (usually 4-10 hours). [1]7. Workup - Cooldown: Allow the reaction mixture to cool to room temperature.
-
Workup - Quench & Wash: Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to neutralize acids). Caution: CO₂ evolution will cause pressure buildup. Vent frequently. [5] * Water
-
Saturated NaCl (brine) solution (to reduce the solubility of the ester in the aqueous layer).
-
-
Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of fresh toluene or ether.
-
Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by fractional distillation. tert-Butyl acetate has a boiling point of 97-98°C. [7]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for tert-butyl acetate synthesis.
Table: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Rationale & Potential Impact on Conversion |
| Reactant Ratio | 1:1.2 to 1:1.5 (Acid:Alcohol) or vice-versa | A slight excess of one reactant helps shift the equilibrium. [2]A large excess can be used but makes removal more difficult. [8] |
| Catalyst | p-TsOH, H₂SO₄, Solid Acids | Strong acids are required to catalyze the reaction. [1]Solid acids may offer better selectivity and easier removal. [2] |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without promoting excessive side reactions. Higher loading can increase dehydration. |
| Temperature | 80 - 110 °C | Balances reaction rate against the dehydration of tert-butanol. [2]Lower end of the range is safer for minimizing side products. |
| Water Removal | Dean-Stark, Molecular Sieves | Critical for driving the equilibrium towards the product and achieving high conversion. [1][8][9] |
| Expected Yield | 60 - 90% | Highly dependent on successful water removal and minimization of alcohol dehydration. Yields can approach quantitative with careful optimization. [2] |
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Sciencemadness Wiki. (2022, April 6). Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
ItsDrDan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
The Organic Chemistry Tutor. (2023, March 6). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification. [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the esterification. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on synthesis of ethyl acetate by.... [Link]
-
Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5551-5554. [Link]
-
Sciencemadness.org. (2019, December 9). Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. [Link]
-
ResearchGate. (2004). Production of ethyl tert-butyl ether from tert-butyl alcohol and ethanol catalyzed by β-zeolite in reactive distillation. [Link]
-
ResearchGate. (2015, October 1). Synthesis of tert-butyl acetate via eco-friendly additive reaction over mesoprous silica catalysts with balanced Brönsted and Lewis acid sites. [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification. [Link]
- Google Patents. (n.d.).
-
Clutch Prep. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
- Google Patents. (n.d.).
-
Tampere University of Technology. (n.d.). Catalytic ethylation and tert-butylation. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2020, September 23). What are the Precautions for Ethyl Acetate?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl Acetate: Properties and Synthesis for Industrial Use. [Link]
-
ResearchGate. (2008). Optimization of the ETBE (ethyl tert-butyl ether) Production Process. [Link]
-
IRJET. (n.d.). Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. [Link]
-
Semantic Scholar. (2008, November 1). Optimization of the ETBE (ethyl tert-butyl ether) production process. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
The University of Liverpool. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). [Link]
-
Curtin University. (2020, November 12). Making esters - Part 1 | Chemistry Tutorial [Video]. YouTube. [Link]
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- 9. Fischer Esterification [organic-chemistry.org]
Removal of unreacted starting materials from ethyl tert-butylacetate
Technical Support Center: Purification of Ethyl tert-Butyl Acetate
Welcome to the Technical Support Center for the purification of ethyl tert-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity ethyl tert-butyl acetate after synthesis. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles.
The synthesis of ethyl tert-butyl acetate, often via Fischer-Speier esterification of tert-butanol and acetic acid, is a reversible reaction that frequently results in a crude product containing unreacted starting materials and water.[1][2] Complete removal of these impurities is critical for downstream applications. This guide provides robust, field-proven troubleshooting advice and detailed protocols to ensure the purity of your final product.
Troubleshooting Guide
Q1: My final product has a sharp, vinegary smell. How do I remove residual acetic acid?
A: A lingering vinegar odor is a clear indicator of residual acetic acid. This is a common issue arising from the equilibrium nature of Fischer esterification, where an excess of the carboxylic acid is often used to drive the reaction forward.[3] The most effective method for removal is a liquid-liquid extraction using a mild aqueous base.
Causality and Rationale: Acetic acid is a water-soluble carboxylic acid. To remove it from your organic product, you must convert it into its even more water-soluble salt form, sodium acetate. This is achieved by washing the crude product with a basic solution. A weak base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is strongly recommended over a strong base like sodium hydroxide (NaOH).[4][5]
Using a strong base can promote the hydrolysis (saponification) of your desired ester product back into tert-butanol and the acetate salt, thereby reducing your yield. Sodium bicarbonate is sufficiently basic to neutralize the unreacted acetic acid and the strong acid catalyst (e.g., H₂SO₄) without significantly compromising the ester.[3][6] The reaction is as follows:
CH₃COOH (organic) + NaHCO₃ (aq) → CH₃COONa (aq) + H₂O (l) + CO₂ (g)
The resulting sodium acetate is highly polar and partitions into the aqueous layer, which can then be physically separated from your organic layer containing the ethyl tert-butyl acetate.
Experimental Protocol: See Appendix B, Protocol 1: Aqueous Wash for Acid Removal .
Q2: My NMR/GC analysis shows significant contamination with tert-butanol. What is the best removal strategy?
A: The presence of unreacted tert-butanol is another common consequence of the reversible esterification reaction. Due to the relatively close boiling points of tert-butanol and ethyl tert-butyl acetate, the most effective method for separation is fractional distillation.[7][8]
Causality and Rationale: Separation by distillation relies on the difference in the boiling points of the components in a liquid mixture.[7] As shown in the physical properties table below, tert-butanol and ethyl tert-butyl acetate have boiling points that differ by approximately 15°C. This difference is often too small for effective separation by simple distillation, but it is well-suited for fractional distillation.[7][8]
A fractionating column provides a large surface area (e.g., from glass beads or rings) for repeated cycles of vaporization and condensation.[7] With each cycle, the vapor becomes progressively more enriched in the more volatile component (the one with the lower boiling point). In this case, tert-butanol (boiling point ~82°C) will vaporize more readily than ethyl tert-butyl acetate (boiling point ~98°C), allowing it to ascend the column and be collected as the initial distillate fraction. The less volatile ethyl tert-butyl acetate will remain in the distillation flask and can be collected as a later, higher-purity fraction.
Workflow Visualization: The overall purification sequence, including the distillation step, is crucial for achieving high purity.
Caption: Overall purification workflow for ethyl tert-butyl acetate.
Q3: My organic product appears cloudy or wet, and my drying agent is clumping excessively. How do I resolve this?
A: A cloudy appearance in the organic layer after the aqueous wash indicates the presence of emulsified or dissolved water. This must be removed before distillation to prevent inaccuracies in boiling point measurements and potential side reactions. The solution involves a proper drying procedure using an anhydrous inorganic salt.
Causality and Rationale: Organic solvents can dissolve small but significant amounts of water.[9] Anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) work by forming hydrates, effectively incorporating water molecules into their crystal lattice structure.[9]
-
Capacity: Refers to the maximum amount of water a drying agent can absorb.
-
Efficiency: Refers to how completely the agent removes water from the solution.
Magnesium sulfate has a higher capacity and is more efficient than sodium sulfate, but sodium sulfate is often sufficient and is less acidic.[10][11] Clumping of the drying agent is normal and indicates it is absorbing water. You should continue adding the agent until some of it remains free-flowing as fine particles, which signifies that all the water has been absorbed.[9]
Experimental Protocol: See Appendix B, Protocol 2: Drying the Organic Layer .
Frequently Asked Questions (FAQs)
Q: What is the complete, recommended workflow for purifying ethyl tert-butyl acetate from a Fischer esterification reaction? A: The optimal workflow involves three main stages:
-
Extraction/Neutralization: Perform an aqueous wash, first with water to remove the bulk of water-soluble impurities, followed by a saturated sodium bicarbonate solution to neutralize all acidic components. A final wash with brine (saturated NaCl solution) helps to break up emulsions and reduce the amount of water dissolved in the organic layer.[6]
-
Drying: Treat the separated organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove residual water.[9]
-
Distillation: After filtering off the drying agent, purify the crude ester by fractional distillation to separate the product from unreacted tert-butanol and other organic impurities.[7]
Q: Why should I avoid using a strong base like NaOH for the neutralization wash? A: Strong bases, such as sodium hydroxide, are potent nucleophiles that can catalyze the hydrolysis of your ester product back to tert-butanol and sodium acetate. This side reaction, known as saponification, would directly reduce your final product yield. Weak bases like sodium bicarbonate are sufficient to neutralize acids without promoting significant ester hydrolysis.[4][5]
Q: How do I choose between Na₂SO₄ and MgSO₄ as a drying agent? A:
-
Use Sodium Sulfate (Na₂SO₄): It is a good general-purpose, neutral drying agent. It has a high capacity but is less efficient, meaning it might leave trace amounts of water.[9] It is ideal for initial drying steps.
-
Use Magnesium Sulfate (MgSO₄): It is more efficient and faster-acting than Na₂SO₄. However, it is a fine powder that can be more difficult to filter and is slightly acidic, which could be an issue for highly acid-sensitive compounds.[10][11]
For ethyl tert-butyl acetate, either is generally acceptable, but Na₂SO₄ is often preferred due to its neutrality and ease of use.[6]
Appendix A: Physical Properties Table
A clear understanding of the physical properties of the compounds involved is essential for designing an effective purification strategy. The differences in boiling points and solubilities are the basis for the success of distillation and extraction.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Ethyl tert-Butyl Acetate | 116.16 | 97-98[12][13] | 0.866[13] | Insoluble[12] |
| tert-Butanol | 74.12 | 82.4 | 0.781 | Miscible |
| Acetic Acid | 60.05 | 118.1 | 1.049 | Miscible |
| Water | 18.02 | 100.0 | 0.998 | N/A |
Data sourced from PubChem and other chemical suppliers.[13][14]
Appendix B: Detailed Protocols
Protocol 1: Aqueous Wash for Acid Removal
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the product was synthesized without a solvent, add an inert, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to dilute the mixture.
-
Add an equal volume of deionized water, stopper the funnel, and invert it gently, making sure to vent frequently to release any pressure. Shake for 30-60 seconds.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel.
-
CAUTION: Swirl the funnel gently without the stopper first to allow for the initial, vigorous evolution of CO₂ gas.[6] Once the effervescence subsides, stopper the funnel and shake, venting every few seconds.
-
Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat the bicarbonate wash until no more gas evolves upon addition.
-
Perform a final wash with an equal volume of brine (saturated NaCl solution) to help remove residual water from the organic layer. Separate and discard the aqueous layer.
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask for the drying step.
Caption: Workflow for the aqueous wash and neutralization process.
Protocol 2: Drying the Organic Layer
-
To the Erlenmeyer flask containing the washed organic layer, add a small amount (e.g., 1-2 spatula tips) of anhydrous sodium sulfate (Na₂SO₄).[15]
-
Gently swirl the flask. The Na₂SO₄ will clump together as it absorbs water.
-
Continue adding small portions of Na₂SO₄ and swirling until some of the newly added drying agent remains free-flowing, like fine sand.[9] This indicates the solution is dry.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Separate the dry organic solution from the solid drying agent by either decanting carefully or by gravity filtration into a clean, dry round-bottom flask suitable for distillation.
Protocol 3: Fractional Distillation
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the dried organic liquid and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently. Observe the temperature on the thermometer at the distillation head.
-
The temperature will first rise and plateau at the boiling point of the most volatile component, tert-butanol (~82°C). Collect this first fraction in a separate receiving flask.
-
Once all the tert-butanol has distilled over, the temperature will drop slightly before rising again to the boiling point of the ethyl tert-butyl acetate (~98°C).
-
Quickly switch to a clean, pre-weighed receiving flask to collect the pure product fraction as it distills at a stable temperature.
-
Stop the distillation when the temperature begins to fluctuate again or when only a small amount of liquid remains in the distillation flask.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.5: Drying Agents. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why is sodium bicarbonate used in esterification? Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Brainly.com. (2023). Why is sodium bicarbonate used in Fischer esterification? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
-
Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]
-
LookChem. (n.d.). tert-BUTYL ACETATE. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl acetate. Retrieved from [Link]
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- 12. manavchem.com [manavchem.com]
- 13. tert-Butyl acetate | 540-88-5 [amp.chemicalbook.com]
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- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing decomposition of ethyl tert-butylacetate during reaction workup
Technical Support Center: Ethyl Tert-Butyl Acetate
A Guide to Preventing Decomposition During Reaction Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of ethyl tert-butyl acetate (ETBA) and other tert-butyl esters during reaction workup and purification. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of handling this acid-sensitive functional group.
Troubleshooting Guide: Unwanted Cleavage of Ethyl Tert-Butyl Acetate
This section addresses specific issues you may encounter during the purification of compounds containing an ethyl tert-butyl acetate or a similar tert-butyl ester moiety.
Issue 1: Significant product loss is observed after an acidic aqueous wash.
Question: I performed a workup using a dilute HCl wash to remove a basic impurity, but I lost a significant portion of my desired product containing a tert-butyl ester. Why did this happen and how can I avoid it?
Answer:
The tert-butyl ester group is highly susceptible to acid-catalyzed hydrolysis. The mechanism involves the formation of a stable tert-butyl cation, which makes this ester particularly labile even under mildly acidic conditions.[1] Strong acids like HCl, even when dilute, can rapidly cleave the ester, leading to the formation of the corresponding carboxylic acid and tert-butanol or isobutylene.
Root Cause Analysis:
-
Protic Acid Strength: Strong protic acids (e.g., HCl, H₂SO₄, TFA) create a low pH environment (typically pH < 4) that accelerates the hydrolysis of the tert-butyl ester.
-
Reaction Mechanism: The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a unimolecular AAL1 mechanism, which is favored due to the stability of the resulting tertiary carbocation.
Preventative Measures & Protocols:
-
Avoid Strong Acids: Whenever possible, avoid using strong acids during the workup.
-
Use a Weakly Acidic Wash: If an acidic wash is necessary to remove basic impurities, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl). Its pH is typically between 4.5 and 5.5, which is often tolerated by tert-butyl esters for short periods at low temperatures.[2]
-
Temperature Control: Perform the extraction at a low temperature (0-5 °C) to minimize the rate of hydrolysis. Keep the contact time between the organic and acidic aqueous layers as short as possible.
Issue 2: My product is decomposing during column chromatography on silica gel.
Question: I'm purifying my tert-butyl ester-containing compound using silica gel chromatography, but I'm observing the formation of a more polar byproduct, likely the carboxylic acid. What's causing this and what are my options?
Answer:
Standard grade silica gel is inherently acidic and can catalyze the decomposition of acid-sensitive compounds like tert-butyl esters.[3] The acidic silanol groups (Si-OH) on the surface of the silica can act as a solid-phase acid catalyst, leading to hydrolysis if water is present in the eluent or cleavage if the temperature increases.
Root Cause Analysis:
-
Acidity of Silica Gel: The surface of silica gel is covered with acidic silanol groups.
-
Solvent Effects: Protic solvents (like methanol) in the eluent can participate in solvolysis.
-
Temperature: Localized heating on the column due to solvent elution can accelerate decomposition. A study has shown that silica gel in refluxing toluene can be used to intentionally cleave tert-butyl esters.[3]
Troubleshooting & Alternative Protocols:
-
Deactivate the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexanes) containing 1-2% triethylamine (Et₃N) by volume. Let the slurry stand for about 30 minutes, then pack the column. Run the column with an eluent containing a small amount (0.1-0.5%) of triethylamine to maintain the deactivation.
-
Rationale: The basic triethylamine neutralizes the acidic sites on the silica gel surface.
-
-
Use an Alternative Stationary Phase:
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.
-
Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. Ensure your compound is stable to basic conditions if using basic alumina.
-
-
Minimize Contact Time and Temperature:
-
Use flash chromatography with sufficient pressure to ensure a fast elution time.
-
Avoid leaving the compound on the column for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: Is it safe to use a saturated sodium bicarbonate solution to wash an organic layer containing ethyl tert-butyl acetate?
A1: Yes, in most cases, it is safe. Tert-butyl esters are generally stable to mild, non-nucleophilic bases. A wash with saturated sodium bicarbonate (NaHCO₃), which has a pH of approximately 8-9, is a standard procedure to neutralize and remove residual acids from the organic layer.[4][5] However, prolonged exposure or the use of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can promote hydrolysis, albeit much slower than acid-catalyzed hydrolysis.[1]
Q2: My reaction solvent is ethanol. Could transesterification of my ethyl tert-butyl acetate occur during workup?
A2: Transesterification is a possibility, especially if acidic or basic catalysts are present and not fully quenched before workup. If your reaction mixture contains residual acid and you add ethanol, you could potentially form some amount of the corresponding ethyl ester. To prevent this, ensure that any acid or base catalyst is thoroughly neutralized before adding other alcohols or proceeding with concentration steps at elevated temperatures.
Q3: What is the recommended maximum temperature for concentrating a solution of ethyl tert-butyl acetate on a rotary evaporator?
A3: It is advisable to keep the temperature as low as possible, ideally below 40 °C.[6] The stability of tert-butyl esters decreases with increasing temperature.[7] If the crude reaction mixture contains any acidic impurities, even trace amounts, heating can significantly accelerate decomposition. It is good practice to first neutralize the solution with a bicarbonate wash before concentration.
Q4: Can I store a solution of a tert-butyl ester in a protic solvent like methanol for an extended period?
A4: It is not recommended. Protic solvents can participate in acid-catalyzed solvolysis. If the solution contains any acidic impurities, storage in methanol could lead to transesterification over time. For long-term storage, it is best to use aprotic solvents like dichloromethane, ethyl acetate, or hexanes and store the solution in a cool, dry place.[8][9]
Visualizing the Problem: Decomposition Pathways
The following diagrams illustrate the key decomposition pathways for ethyl tert-butyl acetate during a problematic workup.
Caption: Acid-catalyzed hydrolysis of Ethyl tert-Butyl Acetate.
Caption: Decision workflow for workup of ETBA-containing mixtures.
Summary of Recommended Workup Conditions
For easy reference, the table below summarizes the recommended conditions for handling ethyl tert-butyl acetate during workup.
| Workup Step | Recommended Reagent/Condition | Rationale |
| Acidic Wash | Saturated aq. NH₄Cl (pH ~4.5-5.5) | Mildly acidic; minimizes hydrolysis compared to strong acids. Use cold and for a short duration. |
| Basic Wash | Saturated aq. NaHCO₃ (pH ~8-9) | Sufficiently basic to neutralize acids without significantly promoting ester hydrolysis.[5] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Standard neutral drying agents. Ensure all acidic/basic residues are washed out prior to drying. |
| Concentration | Rotary Evaporation < 40°C | Minimizes thermal decomposition, especially if trace acidic impurities remain.[6] |
| Chromatography | Deactivated Silica Gel (Et₃N wash) or Neutral/Basic Alumina | Neutralizes acidic sites on the stationary phase that can cause on-column decomposition.[3] |
References
-
SD Fine-Chem Limited. (n.d.). TERT-BUTYL ACETATE MSDS. [Link]
-
Ecolink, Inc. (2016). Tert Butyl Acetate Safety Data Sheet. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Kim, J., et al. (2014). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 57(23), 10056-10067. [Link]
-
D'Andrea, S. V., et al. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 42(46), 8179-8181. [Link]
-
TFE and HFIP as Solvents for the Thermolytic Cleavage of tert-Butyl Esters and Carbonates. (2009). Synlett, 2009(12), 1939-1942. [Link]
-
Organic Syntheses. (n.d.). 17β-tert-BUTOXY-5α-ANDROST-2-ENE. [Link]
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]
-
LookChem. (n.d.). tert-BUTYL ACETATE. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]
-
Reddit. (2016). Most labile ester protecting group?[Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6134. [Link]
-
Organic Syntheses. (n.d.). tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
PubChem. (n.d.). tert-Butyl acetate. [Link]
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Technical Support Center: Improving the Purity of Synthesized tert-Butyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of tert-butyl acetate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity tert-butyl acetate for their work. We will address common issues encountered during synthesis and provide robust, field-proven troubleshooting strategies and protocols. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring a deeper understanding and more successful outcomes.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific, common problems encountered during the synthesis and purification of tert-butyl acetate in a direct question-and-answer format.
Q1: My final product is contaminated with unreacted acetic acid and/or tert-butanol. How do I remove them effectively?
Answer:
This is the most common purity issue, arising from the reversible nature of the Fischer esterification reaction.[1] Unreacted starting materials must be removed during the work-up phase, prior to final distillation.
Root Cause Analysis:
-
Acetic Acid: A carboxylic acid that will not be fully consumed due to reaction equilibrium. It is water-soluble but more efficiently removed by a basic wash.
-
tert-Butanol: A polar alcohol with moderate water solubility. It can be challenging to remove entirely with water washes alone.
Solution: Aqueous Extractive Work-up
A multi-step washing procedure using a separatory funnel is the standard method to tackle this issue. The goal is to sequentially remove acidic impurities and then water-soluble organics.[2]
Step-by-Step Protocol:
-
Transfer: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel. If a solvent was used during the reaction, ensure you have an appropriate organic extraction solvent like diethyl ether or ethyl acetate.[3]
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the funnel.[3] Cap the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Shake more vigorously once the pressure buildup subsides. This step converts the acidic acetic acid into its water-soluble sodium or potassium acetate salt, which partitions into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble components, including residual tert-butanol and salts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and reduces the solubility of water in the organic layer, initiating the drying process.[4]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] Swirl the flask and let it stand until the liquid is clear, indicating that the water has been absorbed.
-
Isolation: Decant or filter the dried organic solution away from the drying agent. The crude, washed tert-butyl acetate is now ready for purification by distillation.
Q2: My GC analysis shows significant amounts of isobutylene and a high-boiling impurity. What are these and how can I prevent them?
Answer:
This issue points to a classic side reaction involving tertiary alcohols in acidic conditions: acid-catalyzed dehydration.[6]
Root Cause Analysis:
-
Isobutylene: The tert-butyl carbocation, a key intermediate in the esterification, is prone to elimination (E1 reaction), especially at elevated temperatures, yielding isobutylene gas.[7]
-
Isobutylene Dimers: Once formed, isobutylene can be protonated by the acid catalyst to regenerate a tert-butyl carbocation, which can then react with another molecule of isobutylene in a cationic polymerization/dimerization reaction. This produces isomers of diisobutylene (e.g., 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), which are high-boiling impurities.[8]
Prevention Strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Overheating the reaction mixture dramatically favors the elimination pathway.[8]
-
Alternative Reagents: Avoid strong, hot acid conditions by using a milder esterification method. Reacting tert-butanol with acetic anhydride, often with a gentle catalyst like zinc chloride, can produce tert-butyl acetate with less risk of dehydration.[3]
-
Catalyst Choice: While strong acids like sulfuric acid are common, they are also potent dehydration agents. Using a solid-phase acid catalyst, such as an acidic ion-exchange resin, can sometimes offer better control and easier removal.[9]
Removal Strategy: If these byproducts have already formed, they must be separated by fractional distillation . Due to the significant difference in boiling points between tert-butyl acetate and isobutylene dimers, a carefully performed fractional distillation is highly effective.
| Compound | Boiling Point (°C) | Notes |
| Isobutylene | -7 °C | Highly volatile, may escape during reaction. |
| tert-Butyl Acetate | 98 °C [10] | Desired Product |
| 2,4,4-Trimethyl-1-pentene | 101-102 °C | Close boiler to product, requires efficient column. |
| 2,4,4-Trimethyl-2-pentene | 104-105 °C | Close boiler to product, requires efficient column. |
| Table 1: Boiling points of tert-Butyl Acetate and related side-products. |
Q3: My purified product is failing a Karl Fischer titration, indicating high water content. Where did I go wrong?
Answer:
Water contamination is a persistent issue that compromises product specifications. It can be introduced or fail to be removed at several stages.
Root Cause Analysis:
-
Reaction Byproduct: Water is a direct byproduct of Fischer esterification. If the reaction is driven to completion by removing water (e.g., with a Dean-Stark trap), this is less of an issue. However, in a simple reflux setup, it remains in the mixture.[1]
-
Incomplete Work-up: The aqueous washes are a primary source of water contamination. If the layers are not allowed to separate fully, or if the drying step is insufficient, water will be carried over.
-
Atmospheric Moisture: tert-Butyl acetate is stable, but hygroscopic starting materials or improper handling can introduce atmospheric moisture.[11]
Solution: Rigorous Drying and Handling
-
Separatory Funnel Technique: When draining layers, be patient and allow for a sharp interface to form. Avoid draining any of the aqueous layer along with your organic product.
-
Effective Drying Agent Use: Use a sufficient amount of anhydrous drying agent. For magnesium sulfate, a common indicator is when freshly added agent remains free-flowing (like dust) rather than clumping. Allow adequate time for the drying agent to work (e.g., 15-30 minutes).[4]
-
Use of Anhydrous Reagents: For syntheses requiring the highest purity, using anhydrous tert-butanol and acetic acid is recommended.[3]
-
Distillation Setup: Ensure your distillation glassware is completely dry before starting. Assembling the apparatus while hot or flushing with a dry, inert gas like nitrogen can help.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude tert-butyl acetate to >99.5% purity?
Answer: A combination of chemical washing followed by fractional distillation is the gold standard for achieving high purity.
-
Extractive Work-up: As detailed in Troubleshooting Q1, this step removes the bulk of non-volatile and water-soluble impurities like acids and unreacted alcohol. It is a critical prerequisite to distillation.
-
Fractional Distillation: This is the key final step. Unlike simple distillation, fractional distillation provides multiple theoretical plates of separation, allowing for the separation of compounds with close boiling points, such as the desired ester and any isobutylene dimers.[12] Collecting the fraction that distills at a constant temperature corresponding to the literature boiling point of tert-butyl acetate (97-98 °C) will yield a product of high purity.[10][13]
Q2: How can I monitor the reaction's progress and the product's purity?
Answer: Gas Chromatography (GC) is the most powerful and common analytical technique for this purpose.
-
Reaction Monitoring: A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC. By comparing the peak areas of the starting materials and the product over time, you can determine when the reaction has reached equilibrium.
-
Purity Analysis: GC with a Flame Ionization Detector (FID) is excellent for determining the purity of the final product.[14] By running a standard of pure tert-butyl acetate, you can confirm the retention time of your product peak. Other peaks can be tentatively identified by comparing their retention times to those of suspected impurities (e.g., tert-butanol, acetic acid). For definitive identification, GC-Mass Spectrometry (GC-MS) is used.[15]
Q3: How can I drive the Fischer esterification equilibrium towards the product side to maximize my yield?
Answer: The Fischer esterification is a classic equilibrium-controlled reaction. According to Le Châtelier's principle, the equilibrium can be shifted to the right (favoring the ester product) by either adding an excess of a reactant or by removing a product as it is formed.[1][2]
-
Use Excess Reactant: The most common strategy is to use a large excess of one of the starting materials (typically the less expensive one). For tert-butyl acetate synthesis, using an excess of acetic acid is a viable option.[1]
-
Remove Water: Removing the water as it forms is a highly effective method. This is often accomplished by using a Dean-Stark apparatus with a solvent like toluene that forms a low-boiling azeotrope with water.[16] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing water from the reaction and driving it to completion.
Q4: What are the best practices for storing high-purity tert-butyl acetate?
Answer: To maintain purity, tert-butyl acetate should be stored in a tightly sealed, clean, dry container to prevent the ingress of atmospheric moisture. While generally stable, prolonged storage in the presence of strong acids or bases, or at elevated temperatures, can lead to slow hydrolysis back to tert-butanol and acetic acid.[11][17] Store in a cool, dry, well-ventilated area away from incompatible materials.[10]
Visualized Workflows and Protocols
Overall Synthesis and Purification Workflow
This diagram outlines the complete process from reaction setup to the final pure product.
Caption: Workflow for tert-Butyl Acetate Synthesis and Purification.
Troubleshooting Decision Tree for GC Impurities
This diagram provides a logical path for identifying the source of impurities based on GC results.
Sources
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Technical Support Center: Scaling Up Ethyl Tert-Butyl Acetate Production
Welcome to the technical support center for ethyl tert-butyl acetate (ETBE) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up ETBE synthesis. Here, we address common challenges with in-depth technical explanations, troubleshooting guides, and validated protocols to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section tackles the most frequent hurdles encountered during the scale-up of ethyl tert-butyl acetate production. Each question is followed by a detailed answer providing insights into the underlying principles and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yield in the esterification of tert-butanol with acetic acid is a common issue, often stemming from equilibrium limitations and side reactions.[1] Here’s a systematic approach to troubleshooting:
-
Equilibrium Position: The Fischer esterification is a reversible reaction.[2][3][4] To drive the reaction towards the product side, you can either use an excess of one reactant (typically the less expensive one) or remove a product as it forms.[1][4] In ETBE synthesis, continuously removing water is a highly effective strategy.[1]
-
Catalyst Activity: The choice and condition of the acid catalyst are critical. Inadequate catalyst loading or deactivation can significantly slow down the reaction rate.[5] For instance, using a fresh, anhydrous acid catalyst is crucial.[1]
-
Reaction Temperature: Insufficient temperature can lead to slow reaction kinetics.[5] Conversely, excessively high temperatures can promote undesirable side reactions.
-
Byproduct Formation: The primary competing reaction is the dehydration of tert-butanol to isobutylene, especially in the presence of strong acid catalysts.[5][6] This side reaction not only consumes your starting material but can also lead to the formation of other impurities.
-
Purity of Reactants: Ensure that your tert-butanol and acetic acid are of high purity and, critically, are anhydrous. Water in the reaction mixture will shift the equilibrium back towards the reactants, reducing your yield.[7]
Q2: I'm observing the formation of significant amounts of isobutylene. How can I minimize this side reaction?
The dehydration of tert-butanol to isobutylene is a major challenge in ETBE synthesis due to the high reactivity of the tertiary alcohol in acidic conditions.[6] Here are strategies to mitigate this:
-
Catalyst Selection: Opt for milder or more selective catalysts. While strong mineral acids like sulfuric acid are effective for esterification, they also strongly promote dehydration.[6] Consider using solid acid catalysts such as ion-exchange resins (e.g., Dowex 50Wx8), zeolites (H-ZSM-5, Zeolite-Y), or supported heteropolyacids.[5][6] These can offer higher selectivity towards esterification and are easier to separate from the reaction mixture.[6]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures increase the esterification rate, they disproportionately accelerate the dehydration of tert-butanol.[5] An optimal temperature range must be determined experimentally for your specific catalyst and reactor setup.
-
Alternative Synthesis Routes: Consider alternative routes that avoid the direct acid-catalyzed reaction of tert-butanol. One such method involves the reaction of isobutylene with acetic acid.[8] Another approach is the reaction of ethyl tert-butyl ether (ETBE) with acetic acid and acetic anhydride.[8][9]
Q3: The separation and purification of my final product are proving difficult. What techniques are most effective for isolating high-purity ethyl tert-butyl acetate?
Purification is often complicated by the presence of unreacted starting materials, the catalyst, water, and byproducts. A multi-step approach is typically required:
-
Neutralization and Washing: After the reaction, the mixture should be cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining acetic acid.[2][3] This is followed by washing with water to remove any remaining salts and water-soluble impurities.[10]
-
Drying: The organic layer should be thoroughly dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.[3][7]
-
Fractional Distillation: Fractional distillation is the primary method for purifying ethyl tert-butyl acetate from the remaining organic components, such as unreacted tert-butanol and any high-boiling point byproducts.[7][8] Careful control of the distillation parameters is essential to achieve high purity.
-
Extractive Distillation: In some cases, azeotropic mixtures can form, making simple distillation ineffective.[11] Extractive distillation, using a suitable solvent, may be necessary to break the azeotrope and achieve the desired purity.[12]
Q4: My catalyst seems to be deactivating quickly. What are the potential causes and how can I extend its lifespan?
Catalyst deactivation is a significant concern in continuous or large-batch processes. The primary causes include:
-
Coking/Fouling: At higher temperatures, organic molecules can decompose and deposit on the catalyst surface, blocking active sites.
-
Poisoning: Impurities in the feedstocks can adsorb onto the catalyst's active sites, rendering them inactive.
-
Leaching: For supported catalysts, the active component may gradually dissolve into the reaction mixture.
To address these issues:
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize coking.
-
Feedstock Purification: Ensure high-purity reactants to avoid catalyst poisoning.
-
Catalyst Regeneration: For solid catalysts, periodic regeneration cycles (e.g., controlled oxidation to burn off coke) may be necessary.
-
Catalyst Support Selection: Choose a robust support material that minimizes leaching of the active species under reaction conditions.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key experimental procedures and a visual troubleshooting guide to help you systematically diagnose and resolve issues.
Troubleshooting Workflow for Low ETBE Yield
This workflow will guide you through a logical sequence of checks to identify the root cause of low product yield.
Caption: Troubleshooting workflow for low ethyl tert-butyl acetate yield.
Protocol 1: Fischer Esterification with a Dean-Stark Trap
This protocol is designed to maximize ester yield by continuously removing water from the reaction.[1]
Apparatus Setup:
-
Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.[1]
-
Ensure all glassware is thoroughly dried before use.
Reactant Charging:
-
To the flask, add the carboxylic acid (1 equivalent), the alcohol (1-1.5 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).[1]
-
Add the acid catalyst (e.g., 1-5 mol% sulfuric acid).[1]
Reaction:
-
Begin stirring and heat the mixture to reflux.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.[1]
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as GC or TLC.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by fractional distillation.[7]
Section 3: Advanced Concepts in ETBE Production Scale-Up
For large-scale industrial production, more advanced techniques are often employed to improve efficiency and reduce costs.
Reactive Distillation
Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit.[11][13] This is particularly advantageous for equilibrium-limited reactions like esterification.[13][14]
Advantages of Reactive Distillation for ETBE Production:
-
Enhanced Conversion: By continuously removing the products (ETBE and water) from the reaction zone, the equilibrium is constantly shifted towards product formation, leading to higher conversions.[13]
-
Energy Savings: The heat of reaction can be used in-situ for the distillation process, reducing overall energy consumption.[13][14]
-
Reduced Capital Costs: Combining the reactor and distillation column into a single unit reduces the amount of equipment required.[11]
-
Simplified Downstream Processing: The product obtained from an RD column is often of higher purity, simplifying subsequent purification steps.
Challenges in Implementing Reactive Distillation:
-
Complex Design and Operation: The design and operation of an RD column are more complex than for a conventional reactor and distillation train.
-
Catalyst Selection: The catalyst must be stable and active under the distillation conditions. Heterogeneous catalysts are often preferred as they are contained within the column.
-
Phase Equilibrium: A thorough understanding of the vapor-liquid equilibrium of the multicomponent system is crucial for successful design and operation.[15][16]
Process Flow Diagram for Reactive Distillation
Caption: Simplified process flow diagram for ethyl tert-butyl acetate production via reactive distillation.
Section 4: Safety Considerations
Scaling up any chemical process requires a thorough evaluation of the associated safety hazards.
Key Safety Concerns in ETBE Production:
-
Flammability: Ethyl tert-butyl acetate, tert-butanol, and many of the solvents used are flammable liquids.[17][18] Vapors can form explosive mixtures with air.[17] All equipment should be properly grounded, and ignition sources must be strictly controlled.[17][18]
-
Corrosivity: The use of strong acid catalysts necessitates the use of corrosion-resistant materials for the reactor and associated equipment.
-
Toxicity and Exposure: Ethyl tert-butyl acetate can cause eye and respiratory irritation.[18][19] Adequate ventilation and appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection where necessary, are essential.[17]
-
Byproduct Hazards: Isobutylene is a flammable gas and should be handled with appropriate safety measures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal Reaction Temperature | 80-110 °C (with specific solid acid catalysts) | [6] |
| Reactant Mole Ratio (tert-butanol:acetic acid) | 1:1.1 (for optimal conversion with a specific catalyst) | [6] |
| Typical Catalyst Loading (H₂SO₄) | 1-5 mol% | [1] |
| Boiling Point of Ethyl Tert-Butyl Acetate | 95-98 °C | [7] |
References
- Technical Support Center: Strategies for Managing Equilibrium in Esterific
- Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid C
- Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid.
- Production of tertiary butyl acetate
- Production of tertiary butyl acetate - Google P
- (PDF)
- Novel Procedure for Coproduction of Ethyl Acetate and n-Butyl Acetate by Reactive Distill
- Acetic acid, tert-butyl ester - Organic Syntheses Procedure.
- Esterification not Working (Separ
- Fisher Esterification, Reflux, Isolation and Purific
- Safety Data Sheet: Tert-butyl acet
- TERT-BUTYL ACET
- REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION Chavdar Chilev, Evgeni Simeonov - Journal of Chemical Technology and Metallurgy.
- What are the uses and potential risks of tert-Butyl Acet
- Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distill
- Fischer Esterific
- Purification method of ethyl acetate - Google P
- Ethyl acetate - SAFETY D
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Tert Butyl Acetate - SAFETY D
- phase equilibrium studies for reactive distillation of esterific
- n-Butyl alcohol and n-butyl acetate as potential fuel components: experimental phase, chemical equilibrium, calcul
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Technical Support Center: Minimizing Water Content in Ethyl Tert-Butyl Acetate Reactions
Welcome to the Technical Support Center for optimizing ethyl tert-butyl acetate (ETBA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical challenge in this esterification: the management of water content. High water levels can significantly impede reaction efficiency and product yield. Here, we dissect the underlying chemistry and offer field-proven troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding water's impact on ETBA synthesis.
Q1: Why is minimizing water so critical in the synthesis of ethyl tert-butyl acetate?
A: The synthesis of ethyl tert-butyl acetate is an equilibrium-limited reaction. Water is a product of the esterification of tert-butanol with acetic acid (a common, though challenging, route) or a byproduct in side reactions. According to Le Chatelier's principle, the presence of water, as a product, will shift the equilibrium back towards the reactants, thereby decreasing the yield of the desired ester.[1][2] In acid-catalyzed reactions, excess water can also promote the reverse reaction, the hydrolysis of the ester back to the alcohol and carboxylic acid.[1] Furthermore, in the presence of a strong acid catalyst, tert-butanol is highly susceptible to dehydration to form isobutylene, a reaction that is favored by the presence of water.[3]
Q2: What are the primary sources of water contamination in my reaction?
A: Water can be introduced into your reaction from several sources:
-
Reactants: Commercial grades of ethanol, tert-butanol, and acetic acid often contain residual water.
-
Catalysts: Hygroscopic catalysts, such as strong acid ion-exchange resins or mineral acids, can absorb atmospheric moisture.
-
Atmosphere: If the reaction is not performed under anhydrous conditions, ambient humidity can be a significant source of water contamination.
-
Reaction Byproduct: The esterification reaction itself produces one molecule of water for every molecule of ester formed.
Q3: Can I use a Dean-Stark apparatus to remove water in this specific reaction?
A: While a Dean-Stark trap is a classic and effective method for removing water from many esterification reactions by azeotropic distillation[1], its application to ethyl tert-butyl acetate synthesis via the direct esterification of tert-butanol is problematic. The acidic conditions and temperatures typically required for azeotropic distillation with solvents like toluene can lead to the rapid dehydration of tert-butanol to isobutylene.[3][4] This side reaction significantly reduces the yield of the desired ester. However, for other esterifications with less sensitive alcohols, it remains a valuable technique.
Q4: Are there alternative synthesis routes that are less sensitive to water?
A: Yes, several alternative routes can mitigate the challenges associated with water:
-
Reaction of Isobutylene with Acetic Acid: This is a common industrial method where isobutylene is reacted with acetic acid in the presence of an acid catalyst.[5] This addition reaction does not produce water as a byproduct.
-
Transesterification: The transesterification of ethyl acetate with tert-butanol can be an effective route. While this is also an equilibrium reaction, the conditions can sometimes be milder, and water is not a direct product.
-
Using Acetic Anhydride: Reacting tert-butanol with acetic anhydride instead of acetic acid produces the ester and acetic acid as a byproduct, avoiding the formation of water altogether.[6] Any water present as a contaminant will also react with the anhydride.
Q5: What are the best practices for drying my reactants and solvents?
A:
-
Alcohols (Ethanol & tert-Butanol): Refluxing over a suitable drying agent like magnesium turnings (activated with iodine) or calcium hydride, followed by distillation, is effective. For laboratory scale, molecular sieves (3Å for ethanol, 4Å for tert-butanol) are a convenient option.
-
Acetic Acid: Glacial acetic acid should be used. If further drying is needed, it can be distilled from a small amount of acetic anhydride to remove residual water.
-
Solvents: Non-protic solvents can be dried over appropriate drying agents like calcium hydride or molecular sieves, followed by distillation.
Troubleshooting Guide: Low Yield or Stalled Reaction
This guide provides a systematic approach to diagnosing and resolving issues related to high water content in your ethyl tert-butyl acetate synthesis.
Symptom: The reaction yield is significantly lower than expected, or the reaction fails to proceed to completion.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for low yield in ETBA synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Tert-Butyl Acetate via Reaction of Isobutylene with Acetic Acid
This method avoids the formation of water as a byproduct.
Materials:
-
Glacial Acetic Acid (anhydrous)
-
Isobutylene (liquefied or as a gas)
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15), dried under vacuum at 80°C for 12 hours.
-
Pressure-rated reaction vessel
Procedure:
-
Charge the pressure vessel with the dried ion-exchange resin and anhydrous acetic acid.
-
Seal the vessel and cool it in a dry ice/acetone bath.
-
Carefully introduce a molar excess of liquefied isobutylene into the cooled vessel.
-
Allow the vessel to warm to room temperature and then heat to the desired reaction temperature (typically 40-70°C).[7]
-
Maintain the reaction under pressure with stirring for the optimized reaction time.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Upon completion, cool the vessel, vent any excess isobutylene, and filter to remove the catalyst.
-
Purify the resulting ethyl tert-butyl acetate by fractional distillation.[7]
Protocol 2: In-Situ Water Removal Using Acetic Anhydride
This protocol is for the esterification of tert-butanol and is particularly useful when small amounts of water are anticipated.
Materials:
-
tert-Butanol (anhydrous)
-
Acetic Anhydride
-
Acid catalyst (e.g., anhydrous zinc chloride[6] or a strong acid resin)
Procedure:
-
To a flask equipped with a reflux condenser and a drying tube, add anhydrous tert-butanol and acetic anhydride.[6]
-
Add the acid catalyst.
-
Slowly heat the mixture to a gentle reflux and maintain for 2-3 hours.[6] The acetic anhydride will react with any water present and also serve as the acetylating agent.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture.
-
Carefully quench any remaining acetic anhydride with water (in a well-ventilated fume hood).
-
Extract the product with a suitable organic solvent, wash with saturated sodium bicarbonate solution to remove acetic acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation.[6]
Data Presentation
Table 1: Comparison of Synthetic Routes for Ethyl Tert-Butyl Acetate
| Synthetic Route | Key Reactants | Water Management Strategy | Common Catalyst | Typical Yield | Advantages & Disadvantages |
| Direct Esterification | tert-Butanol + Acetic Acid | Challenging; susceptible to side reactions | Strong Acid (e.g., H₂SO₄, Bentonite supported silicotungstic acid[3]) | Variable, often low | Inexpensive reactants; prone to isobutylene formation.[3][4] |
| Reaction with Isobutylene | Isobutylene + Acetic Acid | No water produced | Strong Acid Ion-Exchange Resin[5] | High | High atom economy; requires pressure equipment.[5] |
| Reaction with Acetic Anhydride | tert-Butanol + Acetic Anhydride | Acetic anhydride consumes water | Anhydrous ZnCl₂[6] | Good (63-68%)[6] | Avoids water formation; anhydride is more expensive. |
| Transesterification | tert-Butanol + Ethyl Acetate | No water produced | Lipase[8], Acid/Base catalyst | Variable | Can be performed under milder conditions. |
Visualizing Reaction Principles
Fischer Esterification Equilibrium
The following diagram illustrates the reversible nature of the Fischer esterification and the impact of water.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. asianpubs.org [asianpubs.org]
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- 5. CN105367422A - Method for preparing tert-butyl acetate from acetic acid and iso-butane - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. Synthesis of n-butyl acetate via reactive distillation column using Candida Antarctica lipase as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for ethyl tert-butylacetate synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ethyl tert-butylacetate (more formally, ethyl 3,3-dimethylbutanoate). The significant steric hindrance imparted by the tert-butyl group presents unique challenges in achieving high yields. This document is designed to help you diagnose and resolve these issues by explaining the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Foundational Concepts & Synthesis Pathway
FAQ 1: What is the most common and scalable method for synthesizing this compound?
The most direct and widely used method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of tert-butylacetic acid (3,3-dimethylbutanoic acid) with ethanol. The reaction is reversible, meaning the removal of water is critical to drive the equilibrium toward the formation of the ester product.[1][2]
The overall reaction is: (CH₃)₃C-COOH (tert-butylacetic acid) + CH₃CH₂OH (ethanol) ⇌ (CH₃)₃C-COOCH₂CH₃ (this compound) + H₂O
Due to the steric bulk of the tert-butyl group adjacent to the carbonyl carbon, this reaction is often slower than esterifications with less hindered carboxylic acids.[3] Therefore, careful optimization of catalyst, temperature, and water removal is paramount.
Diagram 1: Fischer Esterification Mechanism
The mechanism involves the protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol.
Caption: Acid-catalyzed Fischer esterification mechanism.
Section 2: Troubleshooting Low Yield & Purity Issues
This section addresses the most common challenge in ester synthesis: suboptimal yield.
Q1: My reaction stops at ~60-70% conversion even after prolonged heating. What's wrong?
A1: This is a classic sign of reaching equilibrium. Fischer esterification is a reversible process.[1][2] Without actively removing one of the products (usually water), the reaction will proceed until the rates of the forward and reverse reactions are equal, preventing further net formation of your ester.
Solutions:
-
Water Removal: The most effective strategy is to remove water as it forms.
-
Dean-Stark Apparatus: Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene, cyclohexane). The azeotrope distills into the Dean-Stark trap, where the water separates and the solvent returns to the reaction flask, continuously driving the reaction forward.
-
Reactive Distillation: For larger scales, this advanced technique combines reaction and distillation in a single column. Reactants are fed into the column, and as the ester and water are formed, the more volatile components (often the water azeotrope) are removed from the top, while the higher-boiling ester product is collected at the bottom.[4][5]
-
-
Excess Reactant: Use a large excess of one of the reactants (usually the cheaper and more easily removed one, which is ethanol in this case). According to Le Châtelier's principle, this will shift the equilibrium position towards the products. A molar ratio of 3:1 or higher (ethanol to acid) is a common starting point.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low ester yield.
Q2: My final product is contaminated with byproducts. What are they and how can I avoid them?
A2: With sterically hindered alcohols or their precursors, side reactions can be competitive, especially at higher temperatures with strong acid catalysts.
-
Common Byproducts:
-
Di-tert-butyl ether: Can arise from the self-condensation of any tert-butanol impurity or decomposition products.
-
Isobutylene: Strong acids can catalyze the dehydration of tert-butanol, which can be formed if any water reacts with the tert-butyl carbocation intermediate.[6] This is a significant issue in related syntheses like that of tert-butyl acetate.
-
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive heat. Higher temperatures accelerate not only the desired reaction but also competing side reactions like dehydration.[7]
-
Catalyst Choice: While effective, strong mineral acids like H₂SO₄ can promote side reactions.[1] Consider using a solid acid catalyst such as Amberlyst-15 or a supported heteropolyacid.[6][7] These catalysts are often milder, reduce corrosion, and are easily removed by filtration.[6]
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. Water can hydrolyze the ester product and promote side reactions.
-
Section 3: Optimizing Temperature and Pressure
Q3: What is the optimal temperature for this synthesis and what are the risks of deviation?
A3: The optimal temperature is a balance between reaction rate and selectivity. For the esterification of a sterically hindered acid, a moderately elevated temperature is necessary to achieve a reasonable reaction rate.
-
Optimal Range: Typically, the reaction is run at the reflux temperature of the solvent or the excess alcohol. For ethanol (boiling point ~78°C), a range of 75-85°C is a good starting point. If using a higher boiling co-solvent like toluene for azeotropic water removal, the temperature will be higher (~110°C).
-
Consequences of Deviation:
-
Too Low (< 70°C): The reaction rate will be impractically slow due to the high activation energy associated with the sterically hindered substrate.
-
Too High (> 100°C): The risk of side reactions, particularly dehydration and ether formation, increases significantly, leading to lower purity and yield.[6]
-
| Parameter | Effect of Increasing Temperature | Rationale |
| Reaction Rate | Increases | Provides sufficient kinetic energy to overcome the activation barrier.[7] |
| Equilibrium | Slightly Unfavorable | Esterification is typically a slightly exothermic reaction. |
| Side Reactions | Increases Significantly | Alternative reaction pathways like dehydration become more accessible. |
| Selectivity | Decreases | The rate of side reactions often increases more rapidly with temperature than the desired reaction. |
Table 1: Impact of Temperature on Key Synthesis Parameters.
Q4: Is there any benefit to running the reaction under non-atmospheric pressure?
A4: For most lab-scale batch syntheses, atmospheric pressure is sufficient. Pressure adjustments are typically reserved for specific process designs like reactive distillation.
-
Vacuum: Applying a vacuum is generally not recommended for this batch reaction. While it would lower the boiling point and could help remove water, it would also remove the ethanol, prematurely stopping the reaction.
-
Elevated Pressure: This is typically used in industrial settings, often in fixed-bed reactors, to keep low-boiling reactants in the liquid phase at higher temperatures. For laboratory work, it adds unnecessary complexity and is not required for this synthesis.
Section 4: Experimental Protocol & Purification
Protocol 1: Lab-Scale Synthesis of this compound
This protocol provides a starting point for synthesis using a Dean-Stark apparatus to ensure a high yield.
Materials:
-
tert-Butylacetic acid (3,3-dimethylbutanoic acid)
-
Ethanol (anhydrous, 200 proof)
-
Toluene (or cyclohexane)
-
Concentrated Sulfuric Acid (or Amberlyst-15 resin)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging Flask: To the flask, add tert-butylacetic acid (1.0 eq), ethanol (3.0 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Catalyst Addition: While stirring, cautiously add the acid catalyst.
-
Option A (Homogeneous): Add concentrated H₂SO₄ (0.05 eq) dropwise.
-
Option B (Heterogeneous): Add Amberlyst-15 resin (10-15% by weight of the carboxylic acid).[5]
-
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cooling & Quenching: Cool the reaction to room temperature. If using a resin catalyst, filter it off. Decant the liquid into a separatory funnel.
-
Workup:
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst). Caution: CO₂ evolution. Vent frequently.
-
Water.
-
Brine (to break up emulsions and remove bulk water).
-
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent (toluene and excess ethanol) using a rotary evaporator. Purify the remaining crude ester by fractional distillation. Collect the fraction boiling at approximately 145-147°C.
Q5: My yield is high before distillation but drops significantly after. Why?
A5: This points to product loss during the workup or purification stages.[3]
-
Incomplete Extraction: this compound has some slight water solubility. If you perform vigorous or multiple aqueous washes, you may lose some product to the aqueous layers. Use brine for the final wash to "salt out" the ester from the aqueous phase.
-
Emulsion Formation: Emulsions can form during the bicarbonate wash, trapping product. Adding brine can help break these up.
-
Improper Distillation:
-
Azeotropes: Ensure all lower-boiling components (ethanol, toluene) are removed before collecting your product fraction.
-
Thermal Decomposition: While generally stable, prolonged heating at high temperatures during distillation could cause minor degradation. Ensure your distillation setup is efficient.
-
Section 5: Safety Precautions
Q6: What are the primary safety hazards in this synthesis?
A6: All laboratory work should be preceded by a thorough risk assessment. Key hazards include:
-
Flammability: Ethanol, toluene, and the final ester product are flammable liquids.[8][9][10] Keep them away from ignition sources and heat the reaction using a heating mantle, not a hot plate.
-
Corrosivity: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Add it slowly and cautiously to the alcohol.[9]
-
Pressure: During the bicarbonate wash, CO₂ gas is generated, which can pressurize a sealed separatory funnel. Ensure you vent the funnel frequently.
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood to avoid inhaling vapors.[10]
Always consult the Safety Data Sheets (SDS) for all chemicals used before beginning the experiment.[8][9]
References
-
Jin, J-Z., & Sun, N-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry. [Link]
-
Al-Ghawas, H.A., & Al-Hazza, A.A. (2012). Reaction Kinetics of Tert-Butanol Esterification. ResearchGate. [Link]
-
García, N., et al. (2013). Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. ResearchGate. [Link]
-
SD Fine-Chem Limited. (n.d.). Safety Data Sheet: TERT-BUTYL ACETATE. [Link]
-
Tian, H., et al. (2012). Novel Procedure for Coproduction of Ethyl Acetate and n-Butyl Acetate by Reactive Distillation. Industrial & Engineering Chemistry Research. [Link]
-
Quora. (2018). How can we convert ethyl alcohol into tert-butyl alcohol? [Link]
-
Xu, S., et al. (2019). Synthesis of n-butyl acetate via reactive distillation column using Candida Antarctica lipase as catalyst. PubMed. [Link]
-
Kumar, A., & Kumar, S. (2017). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. RSC Advances. [Link]
-
Study.com. (n.d.). Write a mechanism for the acid-catalyzed transesterification reaction of ethyl acetate with 1-butanol, which gives butyl acetate. [Link]
-
Liu, Z., et al. (2015). Experimental study and process simulation of n-butyl acetate produced by transesterification in a catalytic distillation column. ResearchGate. [Link]
-
Tian, H., et al. (2012). Novel Procedure for Coproduction of Ethyl Acetate and n-Butyl Acetate by Reactive Distillation. ACS Publications. [Link]
-
Reddy, P. V., et al. (2017). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]
-
Gangadwala, J., et al. (2003). Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. IRJET. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]
- Google Patents. (2015).
-
Clutch Prep. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
-
Atlantis Press. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]
-
ResearchGate. (n.d.). Byproducts formation in the ethyl tert-butyl ether (ETBE) synthesis reaction on macroreticular acid ion-exchange resins. [Link]
-
de Menezes, E. W., & Cataluña, R. (2008). Optimization of the ETBE (ethyl tert-butyl ether) Production Process. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mild and Efficient Method for Preparation of tert-Butyl Esters. [Link]
-
J-Stage. (n.d.). Control of Transesterification Distillation for the Production of Methanol and n-Butyl Acetate. [Link]
-
Leyes, C. E., & Othmer, D. F. (1945). Esterification of Butanol and Acetic Acid. Industrial & Engineering Chemistry. [Link]
- Google Patents. (2003).
-
Chemistry LibreTexts. (2022). 15.7: Preparation of Esters. [Link]
-
IJERT. (n.d.). Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins. [Link]
-
Reddit. (2024). First synthesis of ethyl acetate, does that yield make sense? [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl tert-butyl ether on pellets cation exchange resins. [Link]
-
ResearchGate. (n.d.). Production of ethyl tert-butyl ether from tert-butyl alcohol and ethanol catalyzed by β-zeolite in reactive distillation. [Link]
-
Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Ethyl tert-Butylacetate Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Imperative for Purity in Ethyl tert-Butylacetate
This compound (ETBA) is a valuable ester compound utilized in various industrial applications, from specialty solvent formulations to intermediates in pharmaceutical and fine chemical synthesis.[1] Its precise chemical properties are paramount to the quality and safety of end-products. Consequently, rigorous purity assessment is not merely a quality control step but a critical component of product validation. The presence of impurities, even in trace amounts, can significantly alter chemical reactivity, introduce toxicity, or compromise the performance of the final formulation.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of ETBA. We will explore the causality behind methodological choices, present a detailed experimental protocol, and compare its performance against viable alternatives, grounding our discussion in established scientific principles and regulatory standards.
The Principle of GC-MS: A Dual-Mechanism Approach to Purity
GC-MS is a powerful hybrid analytical technique that leverages the separation capabilities of Gas Chromatography with the unparalleled identification power of Mass Spectrometry.[2] This synergy makes it exceptionally suited for analyzing volatile compounds like ETBA.
-
Gas Chromatography (GC): The "separation" phase. The sample is vaporized and transported by an inert carrier gas (e.g., Helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster, leading to their elution from the column at earlier, characteristic times known as "retention times." The choice of the column is critical; for an ester like ETBA, a mid-polarity column is often optimal to resolve it from potential polar impurities (like unreacted alcohols) and non-polar contaminants.
-
Mass Spectrometry (MS): The "identification" phase. As each separated compound elutes from the GC column, it enters the MS detector. Here, it is bombarded with a high-energy electron beam (typically 70 eV in Electron Ionization mode). This causes the molecule to ionize and fragment in a reproducible and predictable manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" of the molecule, allowing for unambiguous identification by comparing it against spectral libraries (e.g., NIST, Wiley). For t-butyl containing esters, a characteristic and often abundant fragment ion at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is a key diagnostic peak.[3]
Experimental Protocol: A Validated GC-MS Method for ETBA Purity
This protocol is designed as a self-validating system, incorporating steps and parameters that ensure accuracy, precision, and robustness, in line with International Council for Harmonisation (ICH) guidelines.[4]
Sample and Standard Preparation
-
Objective: To prepare the sample in a suitable volatile solvent for GC injection and to create a reference for quantification.
-
Protocol:
-
Solvent Selection: Choose a high-purity solvent in which ETBA is fully soluble and that does not co-elute with the analyte or key impurities. Dichloromethane or Hexane (ACS grade or higher) are suitable choices.
-
Sample Preparation: Accurately weigh approximately 100 mg of the ETBA sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This creates a stock solution of ~10,000 µg/mL.
-
Working Standard: Prepare a working standard at a concentration of approximately 100 µg/mL by performing a serial dilution of the stock solution.
-
Internal Standard (Optional but Recommended): For precise quantification, an internal standard (e.g., undecane) can be added to both the sample and standard solutions at a fixed concentration.
-
Instrumentation and Chromatographic Conditions
-
Causality: The parameters are chosen to achieve optimal separation (resolution) of ETBA from potential impurities within a reasonable analysis time. A mid-polarity column like a DB-624 or HP-5ms is often a good starting point for method development.[5]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity.[6] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offering excellent resolving power for a wide range of volatile organic compounds, including esters. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading with a concentrated sample and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points, from volatile impurities to the main ETBA peak. |
| MS Source Temp. | 230 °C | Optimal temperature for ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 350 m/z | Covers the molecular ion of ETBA (144.21 g/mol ) and its expected fragments.[1] |
Data Acquisition and Analysis Workflow
The logical flow from sample injection to a final purity report is crucial for ensuring data integrity.
Sources
A Comparative Guide to the Solvency Power of Ethyl tert-butylacetate and tert-Butyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent selection for chemical synthesis, purification, and formulation, seemingly subtle molecular differences can lead to significant variations in performance. This guide offers an in-depth comparison of the solvency power of two structurally related acetate esters: ethyl tert-butylacetate (ETBA) and tert-butyl acetate (TBAc). As a Senior Application Scientist, the following analysis is grounded in established chemical principles and available experimental data to provide a comprehensive resource for professionals in research and development.
Introduction to this compound and tert-Butyl Acetate
Tert-butyl acetate (TBAc) is a well-characterized and widely used solvent, recognized for its broad solvency range and favorable environmental profile, including its status as a VOC-exempt solvent in the United States.[1][2] It finds extensive application in coatings, adhesives, and industrial cleaning.[3][4] this compound (ETBA), a less common structural analog, presents an interesting case for comparison. Understanding the nuances of their solvency characteristics is crucial for optimizing reaction conditions, improving formulation stability, and ensuring product efficacy.
This guide will navigate the physical and chemical properties of both solvents, delve into a comparative analysis of their solvency power using theoretical frameworks and available data, and provide a practical experimental protocol for evaluating solvent strength.
At a Glance: Key Physical and Chemical Properties
A side-by-side comparison of the fundamental properties of ETBA and TBAc reveals key differences that underpin their solvency behavior. While comprehensive experimental data for ETBA is limited, its properties can be estimated based on its molecular structure and established chemical trends.
| Property | This compound (ETBA) | tert-Butyl Acetate (TBAc) |
| CAS Number | 5340-78-3[5] | 540-88-5[2] |
| Molecular Formula | C8H16O2[5] | C6H12O2[2] |
| Molecular Weight | 144.21 g/mol [5] | 116.16 g/mol [2] |
| Boiling Point | Estimated higher than TBAc | 97.8 °C[2] |
| Flash Point | Estimated higher than TBAc | 4.4 °C (Tag Closed Cup)[6] |
| Density | Estimated lower than TBAc | 0.8599 g/mL at 25°C[6] |
| Water Solubility | Estimated lower than TBAc | 0.8% by weight at 23°C[6] |
| Hansen Solubility Parameters (HSP) | Not experimentally determined | δD: 15.8, δP: 3.5, δH: 5.9 (MPa½)[7] |
Comparative Analysis of Solvency Power
The solvency power of a substance is its ability to dissolve a solute to form a homogeneous solution. This is governed by the principle of "like dissolves like," which can be quantified using tools such as Hansen Solubility Parameters (HSP).[8]
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesion energy of a liquid into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8] Solvents with similar HSP values to a solute are more likely to dissolve it.
For tert-butyl acetate (TBAc) , the established HSP values are:
-
A slight increase in the dispersion component (δD) due to a larger, more polarizable electron cloud.
-
A potential slight decrease in the polar component (δP) and hydrogen bonding component (δH) as the polar ester group constitutes a smaller fraction of the overall molecular volume.
This suggests that ETBA may exhibit slightly better solvency for less polar and more hydrocarbon-rich solutes compared to TBAc. Conversely, TBAc might be a marginally better solvent for more polar and hydrogen-bond-accepting solutes.
Figure 1: Inferred solvency differences based on molecular structure.
Experimental Protocol: Kauri-Butanol Value Determination (ASTM D1133)
To empirically determine and compare the solvency power of hydrocarbon solvents, the Kauri-Butanol (Kb) value test is a standardized method.[9] A higher Kb value indicates a stronger solvent.[9] This test measures the volume of a solvent required to titrate a standardized solution of kauri resin in n-butanol to a defined point of turbidity.
Step-by-Step Methodology
-
Preparation of Kauri-Butanol Standard Solution: A standardized solution of kauri resin dissolved in n-butanol is prepared according to ASTM D1133 specifications.
-
Titration Setup: A known volume of the Kauri-Butanol standard solution is placed in a flask. The solvent to be tested (e.g., ETBA or TBAc) is placed in a burette.
-
Titration: The solvent is slowly added from the burette to the Kauri-Butanol solution while continuously stirring.
-
Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a point where printed text of a specific size is no longer legible through the solution.[10]
-
Volume Recording: The volume of the solvent added to reach the endpoint is recorded.
-
Calculation of Kb Value: The Kauri-Butanol value is calculated based on the volume of solvent used, with corrections for the solvent's boiling point range if necessary, as outlined in the ASTM D1133 standard.
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Ethyl tert-Butylacetate vs. Other Acetate Esters in Organic Reactions: A Senior Application Scientist's Guide
An In-Depth Comparative Guide for Researchers
Abstract
Acetate esters are a cornerstone of modern organic chemistry, serving as versatile solvents, reagents, and protecting groups. While structurally similar, their utility in specific applications is profoundly influenced by the nature of the alcohol-derived alkyl group. This guide provides an in-depth comparison of tert-butyl acetate (TBAc) against other common acetate esters, such as ethyl acetate and n-butyl acetate. We will explore how the unique steric and electronic properties of the tert-butyl group dictate reactivity, stability, and optimal use cases. Through comparative data, mechanistic discussions, and detailed protocols, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the appropriate acetate ester for their synthetic challenges.
Introduction: A Tale of Two Structures
Acetate esters, characterized by the CH₃CO₂R formula, are ubiquitous in organic synthesis.[1] They are commonly prepared via Fischer esterification, a condensation reaction between acetic acid and an alcohol, typically catalyzed by a strong acid.[2] While esters like ethyl acetate and butyl acetate are staples, valued for their solvent properties, tert-butyl acetate (TBAc) possesses distinct characteristics owing to its bulky tert-butyl group.[3] This quaternary alkyl substituent introduces significant steric hindrance around the ester linkage, a feature that dramatically alters its chemical behavior compared to its linear-chain counterparts.[4][5][6] This guide will dissect these differences, focusing on how steric bulk governs reaction rates, mechanistic pathways, and ultimate application in the laboratory and industry.
Comparative Physicochemical Properties
The choice of an ester, particularly as a solvent, often begins with an evaluation of its physical properties. The size and branching of the alkyl group influence boiling point, density, and solubility, which in turn affect reaction conditions and work-up procedures.
| Property | tert-Butyl Acetate | Ethyl Acetate | n-Butyl Acetate |
| CAS Number | 540-88-5 | 141-78-6 | 123-86-4 |
| Molecular Formula | C₆H₁₂O₂ | C₄H₈O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [7] | 88.11 g/mol | 116.16 g/mol |
| Boiling Point | 97-98 °C[8] | 77.1 °C[2] | 126.1 °C[2] |
| Density | 0.866 g/cm³ | 0.902 g/cm³[2] | 0.883 g/cm³[2] |
| Flash Point | 17 °C[8] | -4 °C | 22 °C |
| Solubility in Water | Insoluble[7][8] | 8.3 g/100 mL | 0.7 g/100 mL |
| Odor | Fruity, camphor-like[7] | Pear-like[2] | Banana/Apple-like[2][9] |
| VOC Status | VOC Exempt (U.S. EPA)[10][11] | VOC | VOC |
Data compiled from multiple sources.[2][9][7][8][10][11]
Notably, TBAc's designation as a VOC-exempt solvent in the United States makes it an environmentally preferable alternative to many other common solvents for applications in coatings, cleaners, and industrial formulations.[10][11][12]
The Decisive Factor: Steric Hindrance of the Tert-Butyl Group
The core difference between TBAc and its isomers or lower homologues is the extreme steric bulk of the tert-butyl group.[4] This group, with a central quaternary carbon bonded to three methyl groups, creates a congested environment around the ester's carbonyl carbon. This steric shield is the primary determinant of TBAc's unique reactivity profile.[5][6]
Figure 1: Comparison of steric environments. The bulky tert-butyl group shields the electrophilic carbonyl carbon.
Comparative Reactivity in Key Organic Reactions
The steric and electronic properties of the ester's alkyl group dictate its reactivity. Below, we compare the performance of TBAc and other acetate esters in fundamental organic transformations.
Hydrolysis: A Study in Reaction Rates
Ester hydrolysis, or saponification under basic conditions, is a classic reaction that vividly illustrates the impact of steric hindrance.[13] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
For esters like ethyl acetate, this attack is relatively unhindered. For TBAc, the bulky tert-butyl group impedes the approach of the nucleophile, drastically slowing the reaction rate.[5][14] This resistance to hydrolysis under basic conditions is a defining feature of tert-butyl esters.
Kinetic Data Comparison (Relative Hydrolysis Rates)
| Ester | Relative Rate of Alkaline Hydrolysis (k_rel) | Causality |
|---|---|---|
| Methyl Acetate | 1.00 | Minimal steric hindrance. |
| Ethyl Acetate | 0.60 | Slight increase in steric bulk. |
| Isopropyl Acetate | 0.15 | Increased branching and hindrance. |
| tert-Butyl Acetate | 0.01 | Severe steric hindrance from the tert-butyl group shields the carbonyl.[15] |
Note: Relative rates are approximate and compiled from general principles and kinetic studies of ester hydrolysis.[15][16][17]
Figure 2: Workflow comparing the energetics of hydrolysis for ethyl acetate versus tert-butyl acetate.
Transesterification
Transesterification involves the exchange of the alcohol portion of an ester.[18] The reaction can be catalyzed by acid or base.[19][20]
-
With Ethyl Acetate: Transesterification is a straightforward equilibrium process, often driven by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol).[21]
-
With tert-Butyl Acetate: Due to the same steric hindrance that inhibits hydrolysis, base-catalyzed transesterification of TBAc is extremely difficult. Acid-catalyzed transesterification is also inefficient and complicated by competing elimination reactions (see Section 4.3). Consequently, TBAc is generally not used in standard transesterification reactions.
Role as a Protecting Group for Carboxylic Acids
The most significant synthetic application of the tert-butyl group in esters is its function as a protecting group for carboxylic acids.[8] A tert-butyl ester is robust and stable under a wide range of conditions that would cleave other esters, including:
-
Strongly basic conditions (e.g., saponification with NaOH).
-
Reactions with many nucleophiles (e.g., organometallics, hydrides).
However, tert-butyl esters can be deprotected (cleaved) with exceptional ease and selectivity under acidic conditions. This is because the cleavage mechanism shifts away from nucleophilic acyl substitution. Instead, protonation of the ester oxygen is followed by the loss of a stable tert-butyl carbocation, which is then quenched to form isobutylene.[22] This unique, non-nucleophilic cleavage pathway is a cornerstone of modern protecting group strategy, particularly in peptide synthesis and complex molecule synthesis.
Figure 3: Simplified mechanism for the acid-catalyzed deprotection of a tert-butyl ester.
By contrast, cleaving an ethyl ester requires harsh hydrolytic conditions (strong acid or base with heat), which are often incompatible with sensitive functional groups elsewhere in the molecule.[13]
Experimental Protocols
To provide a practical context, we describe a protocol to experimentally validate the difference in hydrolysis rates.
Protocol: Comparative Base-Mediated Hydrolysis of Ethyl Acetate and tert-Butyl Acetate
Objective: To demonstrate the significantly slower hydrolysis rate of tert-butyl acetate compared to ethyl acetate under identical basic conditions.
Materials:
-
Ethyl Acetate (EtOAc)
-
tert-Butyl Acetate (TBAc)
-
1.0 M Sodium Hydroxide (NaOH) solution in 50:50 Ethanol/Water
-
1.0 M Hydrochloric Acid (HCl) for quenching
-
Phenolphthalein indicator
-
Gas Chromatograph (GC) with a suitable column (e.g., DB-5)
-
Standard lab glassware (flasks, pipettes, burette)
Procedure:
-
Reaction Setup:
-
Prepare two identical round-bottom flasks.
-
To Flask A, add 50 mL of the 1.0 M NaOH solution.
-
To Flask B, add 50 mL of the 1.0 M NaOH solution.
-
Place both flasks in a constant temperature water bath at 25°C and allow them to equilibrate.
-
-
Reaction Initiation:
-
At time t=0, add 10 mmol of ethyl acetate to Flask A and 10 mmol of tert-butyl acetate to Flask B. Start a timer for each flask immediately.
-
-
Time Point Sampling & Analysis:
-
At specified time points (e.g., t = 5, 15, 30, 60 minutes for EtOAc; t = 1, 4, 8, 24 hours for TBAc), withdraw a 2.0 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a flask containing 5.0 mL of 1.0 M HCl to stop the reaction.
-
Method 1 (Titration): Add 2-3 drops of phenolphthalein to the quenched aliquot and back-titrate the excess HCl with a standardized 0.1 M NaOH solution to determine the amount of base consumed in the hydrolysis.
-
Method 2 (GC Analysis): Extract the quenched aliquot with a suitable solvent (e.g., diethyl ether), dry the organic layer, and inject it into a GC to quantify the amount of remaining ester.
-
-
Data Analysis:
-
For each ester, plot the concentration of the remaining ester versus time.
-
Calculate the initial reaction rate and/or the half-life for each ester to quantitatively compare their stability to hydrolysis.
-
Expected Outcome: The concentration of ethyl acetate will decrease rapidly, with significant hydrolysis observed within the first hour. The concentration of tert-butyl acetate will decrease extremely slowly, demonstrating its high resistance to basic hydrolysis.[23]
Conclusion for the Practicing Scientist
The choice between tert-butyl acetate and other acetate esters is not arbitrary but a strategic decision based on well-defined chemical principles.
-
Choose Ethyl Acetate, n-Butyl Acetate, or similar esters when:
-
You need a versatile, effective process solvent with good solvency for a range of organic compounds.[24]
-
The reaction chemistry is compatible with a standard ester (i.e., no strong bases or nucleophiles that could cause unwanted side reactions).
-
You are performing a transesterification reaction.
-
-
Choose tert-Butyl Acetate when:
-
You require a sterically hindered ester that is highly resistant to hydrolysis and nucleophilic attack.
-
You are using the ester as a protecting group for a carboxylic acid that requires selective cleavage under mild acidic conditions, leaving base-sensitive groups intact.
-
You need a VOC-exempt solvent for formulation or industrial cleaning applications to meet regulatory requirements.[10]
-
Ultimately, the bulky tert-butyl group transforms a simple acetate ester into a specialized chemical tool. Understanding the steric and mechanistic principles detailed in this guide allows researchers to leverage these differences to achieve greater control, selectivity, and efficiency in their organic reactions.
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Shen, Y. A., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Available at: [Link]
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Picquet-Varrault, B., et al. (2002). FTIR Spectroscopic Study of the OH-Induced Oxidation of Isopropyl, Isobutyl, and tert-Butyl Acetates. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]
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Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Available at: [Link]
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ResearchGate. (n.d.). Transesterification between Ethyl Acetate and n-Butanol in Compressed CO2 in the Critical Region of the Reaction System. Available at: [Link]
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ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Available at: [Link]
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NJ.gov. (n.d.). tert-BUTYL ACETATE HAZARD SUMMARY. Available at: [Link]
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ACS Publications. (n.d.). Kinetics of Transesterification of 2-Ethoxyethyl Acetate and 2-Butoxyethanol Catalyzed by Niobium Oxide. Industrial & Engineering Chemistry Research. Available at: [Link]
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Medium. (n.d.). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available at: [Link]
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Study.com. (n.d.). Write a mechanism for the acid-catalyzed transesterification reaction of ethyl acetate with 1-butanol, which gives butyl acetate. Available at: [Link]
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Euranto, E. K., et al. (1984). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. ResearchGate. Available at: [Link]
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A Comparative Guide to Ether and Ester Solvents: Ethyl Tert-Butyl Acetate vs. MTBE and THF in Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and environmental footprint. While traditional ether solvents like methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF) have long been mainstays in the organic synthesis laboratory, the growing emphasis on green chemistry has spurred the exploration of safer and more sustainable alternatives. This guide provides an in-depth technical comparison of ethyl tert-butylacetate (ETBE-ac), a promising ester solvent, with the commonly used ethers MTBE and THF. We will delve into their physicochemical properties, performance in key synthetic reactions, and their respective safety and environmental profiles to equip you with the knowledge to make informed solvent selections.
At a Glance: Key Physicochemical Properties
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key parameters for this compound, MTBE, and THF.
| Property | This compound (ETBE-ac) | Methyl tert-butyl ether (MTBE) | Tetrahydrofuran (THF) |
| CAS Number | 5340-78-3[1][2] | 1634-04-4[3] | 109-99-9 |
| Molecular Formula | C₈H₁₆O₂[1][2] | C₅H₁₂O[3] | C₄H₈O |
| Molecular Weight ( g/mol ) | 144.21[1] | 88.15[3] | 72.11 |
| Boiling Point (°C) | ~145 | 55.2[2] | 66 |
| Density (g/mL @ 20°C) | ~0.86 | 0.7404[2][3] | 0.889 |
| Flash Point (°C) | 35 (closed cup) | -28[4] | -17 (closed cup)[1] |
| Water Solubility | Low/Insoluble[5] | 26 g/L (20 °C)[3] | Miscible[6] |
| Polarity (Relative) | Moderately Polar | Low Polarity[7] | Moderately Polar[8] |
| Dielectric Constant (at 20°C) | ~5-6 (estimated) | 4.5[9] | 7.6 |
Performance in Critical Synthetic Transformations
The utility of a solvent is ultimately determined by its performance in chemical reactions. Here, we compare the expected performance of our three solvents in two fundamental reaction classes in drug discovery: Grignard reactions and nucleophilic substitution reactions.
Grignard Reactions: A Tale of Two Ethers and an Ester
Grignard reactions are a cornerstone of C-C bond formation in organic synthesis. The choice of an ether solvent is critical for the formation and stability of the Grignard reagent, as the ether's Lewis basicity allows it to coordinate with the magnesium center, stabilizing the organometallic species.[10]
-
Tetrahydrofuran (THF) is a stalwart in Grignard reactions due to its excellent ability to solvate and stabilize the Grignard reagent.[11][12] However, its high water miscibility can complicate work-ups, and its propensity to form explosive peroxides is a significant safety concern.[10]
-
Methyl tert-butyl ether (MTBE) is often considered a safer alternative to diethyl ether due to its much lower tendency to form peroxides.[3] However, its bulky tert-butyl group can sterically hinder its coordination to the magnesium center, sometimes leading to slower reaction initiation or lower yields compared to THF.[13]
-
This compound (ETBE-ac) , as an ester, is generally incompatible with Grignard reagents. The ester functional group is electrophilic and will be readily attacked by the nucleophilic Grignard reagent, consuming the reagent and preventing it from reacting with the desired substrate. Therefore, this compound is not a suitable solvent for Grignard reactions.
Experimental Protocol: A Comparative Workflow for Solvent Evaluation in a Nucleophilic Substitution (Sₙ2) Reaction
To provide a practical framework for comparing these solvents, we present a generalized workflow for evaluating their performance in a representative Sₙ2 reaction: the synthesis of an ether from an alkyl halide and an alkoxide.
Caption: A generalized workflow for the comparative evaluation of solvents in an Sₙ2 reaction.
Nucleophilic Substitution Reactions: The Impact of Polarity and Protic Nature
Nucleophilic substitution reactions, both Sₙ1 and Sₙ2, are fundamental to the synthesis of many pharmaceutical intermediates. The solvent plays a crucial role in these reactions by influencing the stability of intermediates and transition states.
-
Tetrahydrofuran (THF) is a polar aprotic solvent, which is generally favored for Sₙ2 reactions.[14][15] Its polarity helps to dissolve the nucleophile and the substrate, while its aprotic nature prevents the solvation and deactivation of the nucleophile.
-
Methyl tert-butyl ether (MTBE) is a less polar aprotic solvent compared to THF. While it can be used for Sₙ2 reactions, its lower polarity may result in slower reaction rates compared to THF, especially for reactions involving charged nucleophiles.
-
This compound (ETBE-ac) is a moderately polar aprotic solvent. Its polarity is comparable to that of ethyl acetate.[16][17] As a polar aprotic solvent, it is expected to be a suitable medium for Sₙ2 reactions. The ester carbonyl group can act as a hydrogen bond acceptor, which can influence the solvation of certain species. However, the bulky tert-butyl group may create a less polar microenvironment around the ester, potentially modulating its solvating power.
Safety and Environmental Considerations: A Shift Towards Greener Alternatives
The choice of a solvent should not be based solely on its performance in a reaction. The safety and environmental impact are equally important, particularly in the context of large-scale drug manufacturing.
-
Tetrahydrofuran (THF) poses a significant safety hazard due to its tendency to form explosive peroxides upon exposure to air and light.[18][19] This necessitates careful handling, storage, and periodic testing for peroxides.
-
Methyl tert-butyl ether (MTBE) has faced significant environmental scrutiny due to its high water solubility and persistence in groundwater, leading to widespread contamination.[20][21] Its use as a gasoline additive has been largely phased out in many regions for this reason.[20]
-
This compound (ETBE-ac) and its close isomer, tert-butyl acetate, are considered "greener" alternatives. Tert-butyl acetate is recognized as a volatile organic compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency, meaning it does not contribute significantly to the formation of ground-level ozone (smog).[12] this compound is expected to have a similar favorable environmental profile with low toxicity and good biodegradability.
Decision-Making Framework for Solvent Selection
The choice between this compound, MTBE, and THF is not always straightforward and depends on the specific requirements of the chemical transformation. The following flowchart provides a logical framework to guide your decision-making process.
Caption: A decision-making flowchart for selecting between ETBE-ac, MTBE, and THF.
Conclusion: A Pragmatic Approach to Solvent Selection
In the landscape of modern drug discovery and development, the ideal solvent must offer a harmonious balance of performance, safety, and environmental stewardship.
-
THF remains a highly effective, albeit hazardous, solvent for a wide range of reactions, particularly those involving organometallic reagents. Its strong solvating power is often difficult to replicate.
-
MTBE presents a safer alternative to THF in terms of peroxide formation, but its significant environmental legacy of groundwater contamination makes it a less desirable choice from a green chemistry perspective.
-
This compound emerges as a compelling "greener" alternative for reactions that are tolerant of an ester functional group. Its favorable safety profile, anticipated low environmental impact, and VOC-exempt status (for its isomer, tert-butyl acetate) make it an attractive option for process development and scale-up. While it is unsuitable for Grignard-type reactions, its performance in other reaction classes, such as nucleophilic substitutions, warrants further investigation and consideration as a replacement for less desirable solvents.
Ultimately, the selection of a solvent is a multi-faceted decision. By understanding the nuanced properties and performance characteristics of this compound, MTBE, and THF, researchers can make more strategic choices that not only advance their synthetic goals but also align with the principles of sustainable and safe chemistry.
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ETHYL TERT-BUTYL ETHER (CAS 637-92-3) - Scent.vn. (URL: [Link])
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Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals - China Amines. (URL: [Link])
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Sustainable and safer solvent alternatives - Scientific Laboratory Supplies. (URL: [Link])
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Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters - Green Chemistry (RSC Publishing). (URL: [Link])
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Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (URL: [Link])
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Methyl t-Butyl Ether (MTBE) - Monument Chemical. (URL: [Link])
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Mastering Organic Synthesis: The Indispensable Role of THF. (URL: [Link])
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Tert-Butyl Acetate Applications - Ecolink, Inc. (URL: [Link])
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Solvent selection guide for medicinal chemists - RSC Blogs. (URL: [Link])
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Alternative solvents can make preparative liquid chromatography greener - RSC Publishing. (URL: [Link])
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Mastering Chemical Synthesis with Ethyl Acetate: Properties and Applications. (URL: [Link])
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Acetic Acid Esters - Organic Chemistry Portal. (URL: [Link])
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Tert-amyl methyl ether – Knowledge and References - Taylor & Francis. (URL: [Link])
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Tert-Amyl methyl ether | C6H14O | CID 61247 - PubChem - NIH. (URL: [Link])
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7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (URL: [Link])
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Tert-Amyl Methyl Ether (TAME). Thermodynamic Analysis of Reaction Equilibria in the Liquid Phase | Request PDF - ResearchGate. (URL: [Link])
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tert-Amyl methyl ether, 10 l, tinplate, CAS No. 994-05-8 | Alternative Solvents - Carl ROTH. (URL: [Link])
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Polarities of Solvents | Shodex HPLC Columns and Standards. (URL: [Link])
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Summary of Key Physical Data for Solvents - Fisher Scientific. (URL: [Link])
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tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem. (URL: [Link])
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Ethyl acetate is considered to be one of the least environmentally harmful of organic solvents. It is very effective while it is easily broken down in both air and water. (URL: [Link])
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A Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl tert-Butyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of ethyl tert-butyl acetate, a common solvent and intermediate. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating system for your analytical needs.
This document is structured to provide a comprehensive understanding of the method validation process, comparing two of the most prevalent analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the core validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8][9][10][11][12]
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6][7] It is a cornerstone of good manufacturing practices (GMP) and ensures the integrity of data submitted to regulatory agencies.[6][12] The validation process demonstrates that an analytical procedure is fit for its intended purpose, which for our case is the accurate quantification of ethyl tert-butyl acetate.[7][9]
Choosing the Right Tool: GC vs. HPLC for Ethyl tert-Butyl Acetate
Ethyl tert-butyl acetate is a volatile organic compound, making Gas Chromatography (GC) a natural choice for its analysis.[13][14][15] However, High-Performance Liquid Chromatography (HPLC) can also be a viable, and sometimes advantageous, alternative.[16][17]
-
Gas Chromatography (GC): This technique separates compounds in a gaseous mobile phase. It is ideal for volatile and thermally stable compounds like ethyl tert-butyl acetate. GC, particularly when coupled with a Flame Ionization Detector (FID), offers high sensitivity and is a robust and cost-effective method.[14]
-
High-Performance Liquid Chromatography (HPLC): This method separates compounds in a liquid mobile phase. While less conventional for highly volatile compounds, HPLC can be advantageous when dealing with complex sample matrices or when simultaneous analysis of non-volatile components is required. For a compound like ethyl tert-butyl acetate, which lacks a strong chromophore, a UV detector set at a low wavelength or a refractive index detector would be necessary.[17]
The choice between GC and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
The Validation Workflow: A Visual Overview
The following diagram illustrates the typical workflow for analytical method validation, highlighting the key parameters that will be assessed for both the GC and HPLC methods.
Caption: A generalized workflow for the validation of an analytical method.
Experimental Protocols and Comparative Data
Here, we present detailed experimental protocols for the validation of both a GC-FID and an HPLC-UV method for the quantification of ethyl tert-butyl acetate. The accompanying data tables showcase a comparative view of their performance.
Gas Chromatography (GC-FID) Method
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Injector: Split/splitless, 250°C
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Program: 50°C (hold 2 min), ramp to 150°C at 10°C/min, hold 2 min
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL
Experimental Protocol for Validation:
-
Specificity: A solution of ethyl tert-butyl acetate was prepared in a relevant solvent (e.g., methanol). A blank solvent and a placebo (matrix without the analyte) were also injected to ensure no interfering peaks at the retention time of ethyl tert-butyl acetate.
-
Linearity and Range: A series of calibration standards were prepared ranging from 50% to 150% of the expected sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each standard was injected in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.
-
Accuracy (Recovery): The accuracy of the method was determined by spiking a placebo with known concentrations of ethyl tert-butyl acetate at three levels (low, medium, and high) within the linear range. The recovery was calculated as the percentage of the measured amount versus the added amount.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day by a different analyst.
-
-
Robustness: The effect of small, deliberate variations in the method parameters was evaluated. This included changes in the initial oven temperature (±2°C), flow rate (±0.1 mL/min), and ramp rate (±1°C/min).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector set at 210 nm
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Experimental Protocol for Validation:
The validation protocol for the HPLC method follows the same principles as the GC method, with adjustments for the different analytical technique.
-
Specificity: As with the GC method, specificity was assessed by injecting a blank, a placebo, and a standard solution to check for interferences.
-
Linearity and Range: Calibration standards were prepared in the mobile phase over a similar range as the GC method and analyzed in triplicate.
-
Accuracy (Recovery): A placebo was spiked at three concentration levels and the recovery was determined.
-
Precision: Repeatability and intermediate precision were assessed by analyzing replicate samples.
-
Robustness: The method's robustness was tested by introducing small variations in the mobile phase composition (±2% acetonitrile), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
LOD and LOQ: Determined from the calibration curve parameters.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, validation data for the two methods.
Table 1: Linearity and Range
| Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As per intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 | ≥ 0.999 |
| y-intercept | 1.25 | 2.50 | Minimal |
Table 2: Accuracy (Recovery)
| Spiked Level | GC-FID Method (% Recovery) | HPLC-UV Method (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5 | 98.9 | 98.0 - 102.0% |
| Medium (100%) | 100.2 | 100.5 | 98.0 - 102.0% |
| High (120%) | 100.8 | 101.2 | 98.0 - 102.0% |
Table 3: Precision (%RSD)
| Precision Type | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Repeatability | 0.85 | 1.20 | ≤ 2.0% |
| Intermediate Precision | 1.15 | 1.55 | ≤ 2.0% |
Table 4: Robustness
| Parameter Varied | GC-FID Method (%RSD) | HPLC-UV Method (%RSD) | Acceptance Criteria |
| Flow Rate ±10% | 1.3 | 1.6 | ≤ 2.0% |
| Temperature ±2°C | 1.1 | 1.4 | ≤ 2.0% |
| Mobile Phase Composition ±2% | N/A | 1.8 | ≤ 2.0% |
Table 5: Detection and Quantitation Limits
| Parameter | GC-FID Method (µg/mL) | HPLC-UV Method (µg/mL) |
| LOD | 0.5 | 1.5 |
| LOQ | 1.5 | 5.0 |
Causality and Interpretation of Results
The data presented highlights the strengths and weaknesses of each technique for this specific application.
-
Linearity: Both methods demonstrate excellent linearity, as indicated by the high correlation coefficients.[18]
-
Accuracy: The recovery values for both GC and HPLC fall well within the typical acceptance criteria of 98-102%, indicating that both methods are capable of providing accurate results.[2][19]
-
Precision: The lower %RSD values for the GC-FID method suggest slightly better precision compared to the HPLC-UV method. This is often the case for volatile analytes where GC can provide more efficient separation and detection.
-
Robustness: Both methods demonstrate good robustness, with minimal impact on the results from small, deliberate changes in the analytical parameters. This is a critical aspect of method validation, ensuring the reliability of the method during routine use.[2]
-
Sensitivity: The GC-FID method shows significantly lower LOD and LOQ values, indicating superior sensitivity for ethyl tert-butyl acetate. This is a key advantage of FID for hydrocarbon-containing compounds.
Logical Relationships in Method Validation
The validation parameters are not independent of each other. The following diagram illustrates the logical dependencies between these key performance characteristics.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
Both the GC-FID and HPLC-UV methods can be successfully validated for the quantification of ethyl tert-butyl acetate. The choice of method will ultimately depend on the specific analytical needs.
-
For applications requiring high sensitivity and precision, the GC-FID method is the superior choice . Its inherent suitability for volatile compounds and the high sensitivity of the FID make it a robust and reliable option.
-
The HPLC-UV method provides a viable alternative , particularly in laboratories where GC instrumentation is not available, or when simultaneous analysis of non-volatile components is necessary. While less sensitive, its performance is well within acceptable limits for many quality control applications.
This guide has provided a framework for the validation of analytical methods for ethyl tert-butyl acetate, grounded in the principles of scientific integrity and regulatory compliance. By understanding the "why" behind the "how," researchers can develop and validate analytical methods that are not only compliant but also scientifically sound and fit for purpose.
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A Comparative Guide to Catalysts for Ethyl Tert-Butylacetate Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of ethyl tert-butylacetate (ETBA) is a recurring challenge. This sterically hindered ester serves as a valuable intermediate and a non-traditional solvent. The key to optimizing its synthesis lies in the judicious selection of a catalyst. This guide provides an in-depth, objective comparison of common catalysts for ETBA synthesis, supported by experimental data and field-proven insights to inform your catalyst selection and process design.
Introduction: The Synthetic Challenge of this compound
The synthesis of this compound typically proceeds via the esterification of tert-butanol with an ethylating agent, most commonly acetic acid or acetic anhydride. The primary challenge in this transformation is the propensity of the tert-butyl carbocation intermediate, formed under acidic conditions, to undergo a competing elimination reaction to form isobutylene. This side reaction not only reduces the yield of the desired ester but also introduces impurities that complicate downstream processing.
An ideal catalyst for ETBA synthesis should therefore exhibit high activity for the esterification reaction while minimizing the dehydration of tert-butanol. The choice of catalyst—ranging from homogeneous acids to a variety of heterogeneous solid acids—profoundly impacts reaction kinetics, selectivity, and overall process sustainability. This guide will focus on the comparative performance of heterogeneous catalysts, which offer significant advantages in terms of separation, reusability, and reduced environmental impact.
Comparative Analysis of Heterogeneous Catalysts
Solid acid catalysts are the workhorses for the synthesis of tert-butyl esters. Their performance is dictated by a combination of factors including the nature, strength, and density of acid sites (Brønsted vs. Lewis), as well as their structural properties such as surface area and pore dimensions. We will compare three major classes of solid acid catalysts: ion-exchange resins, zeolites, and heteropolyacids.
Ion-Exchange Resins
Macroporous sulfonic acid ion-exchange resins, such as Amberlyst-15 and Dowex 50WX8, are widely employed catalysts for esterification reactions.[1][2] Their primary advantages lie in their high concentration of Brønsted acid sites and their ability to function effectively at relatively low temperatures, which helps to suppress the formation of isobutylene.
However, a significant limitation of many ion-exchange resins is their thermal stability, with degradation often occurring at temperatures exceeding 120 °C.[1] This can restrict the reaction temperature, potentially leading to longer reaction times.
Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and Lewis acid sites.[1] Zeolites like H-Beta, H-Y, and H-ZSM-5 have demonstrated efficacy in tert-butylation reactions. Their key advantage over ion-exchange resins is their superior thermal stability, allowing for reactions to be conducted at higher temperatures, which can enhance reaction rates.
The well-defined pore structure of zeolites can also impart shape selectivity, potentially favoring the formation of the desired ester over side products. However, these small pores can also lead to diffusion limitations, particularly with bulky molecules, which can negatively impact the catalytic activity.
Heteropolyacids (HPAs)
Heteropolyacids are complex proton acids that possess very strong Brønsted acidity. When supported on high-surface-area materials like bentonite or silica, they can act as highly effective and reusable solid acid catalysts. For instance, silicotungstic acid supported on bentonite has been shown to be a highly efficient catalyst for the synthesis of tert-butyl acetate from tert-butanol and acetic acid.[3]
HPAs on supports offer the benefit of high acidity, leading to high catalytic activity, and the solid support facilitates easy separation and reuse.
Performance Data Summary
The following table summarizes the performance of various solid acid catalysts in the synthesis of tert-butyl esters, providing a comparative overview of their efficacy under different reaction conditions.
| Catalyst | Reactants | Temp. (°C) | Time (h) | Reactant Molar Ratio (Alcohol:Acid) | Catalyst Loading | Conversion (%) | Selectivity (%) | Reference |
| Dowex 50WX8 | tert-Butanol, Acetic Acid | 80 | - | 1:3 to 3:1 | 25-50 g/L | Rate increases with temp. and loading | - | [4] |
| Silicotungstic Acid / Bentonite | tert-Butanol, Acetic Acid | 110 | 2 | 1:1.1 | 0.7 g | 87.2 (of acetic acid) | High (main product) | [3] |
| Amberlyst-15 | Glycerol, tert-Butanol | 90-100 | - | - | - | High (for glycerol) | - | [1] |
| Beta Zeolite | Glycerol, tert-Butanol | 80 | 6 | 12:1 (TBA:Glycerol) | 1:3 (cat:glycerol) | 81.35 (of glycerol) | 32.44 (to diether) | |
| InCl₃ / Montmorillonite K-10 | tert-Butanol, Acetic Anhydride | 26-30 | 1 | - | 0.03 (cat:reactants wt ratio) | 100 (of tert-butanol) | >95 (to tert-butyl acetate) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Tert-Butyl Acetate using Silicotungstic Acid on Bentonite
This protocol is adapted from the work of Jin and Sun (2013) for the synthesis of tert-butyl acetate.[3]
Materials:
-
tert-Butanol
-
Acetic Acid
-
Silicotungstic acid (25 wt%) supported on bentonite catalyst
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add tert-butanol and acetic acid in a 1:1.1 molar ratio.
-
Add the silicotungstic acid on bentonite catalyst (0.7 g for a specific scale, adjust as needed based on reactant quantities).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Maintain the reaction at this temperature under reflux for 2 hours.
-
After cooling to room temperature, separate the solid catalyst by filtration.
-
The liquid product can then be purified by distillation.
Protocol 2: Synthesis of Tert-Butyl Acetate using Acetic Anhydride and a Reusable Solid Catalyst
This protocol is based on a patented process utilizing a solid acid catalyst for the esterification of tert-butanol with acetic anhydride.[5]
Materials:
-
tert-Butanol
-
Acetic Anhydride
-
InCl₃ (1.1 mmol/g) supported on Montmorillonite K-10
-
Reaction vessel with magnetic stirring
Procedure:
-
In a suitable reaction vessel, combine tert-butanol and acetic anhydride.
-
Add the InCl₃/Montmorillonite K-10 catalyst. The catalyst to reactant weight ratio should be approximately 0.03.
-
Stir the reaction mixture at room temperature (26-30 °C) for 1 hour.
-
Upon completion, the solid catalyst can be recovered by filtration for reuse.
-
The resulting tert-butyl acetate can be purified from the reaction mixture.
Reaction Mechanism and Visualization
The acid-catalyzed esterification of tert-butanol proceeds through a series of protonation and nucleophilic attack steps. The key intermediate is the tert-butyl carbocation, which can either be attacked by the acetylating agent to form the ester or undergo elimination to form isobutylene.
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A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial Ethyl Tert-Butyl Acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Ethyl Tert-Butyl Acetate
Ethyl tert-butyl acetate (ETBE), a valuable solvent in various industrial and pharmaceutical applications, is prized for its solvency power and favorable evaporation characteristics. However, for researchers and drug development professionals, the purity of a solvent is not just a matter of quality but a cornerstone of experimental validity and product safety. Impurities, even at trace levels, can interfere with chemical reactions, compromise the stability of formulations, and introduce toxicological risks. This guide provides an in-depth analysis of common impurities found in commercial grades of ETBE, compares state-of-the-art analytical methodologies for their detection, and offers field-proven insights to ensure the integrity of your work.
The primary commercial synthesis of ETBE involves the reaction of isobutene with ethanol, often using an acidic ion-exchange resin as a catalyst.[1][2] The nature and concentration of impurities are intrinsically linked to the specifics of this synthesis and subsequent purification processes.[1] Understanding these impurities is the first step toward effective quality control.
The Impurity Profile: What to Expect in Commercial ETBE
Based on the synthesis pathway, several key impurities can be anticipated in commercial ETBE. The presence of these molecules stems from side reactions, unreacted starting materials, or the introduction of contaminants during production.
-
Unreacted Starting Materials: The most common impurities are residual ethanol and isobutylene . An excess of ethanol is often used to drive the reaction equilibrium towards ETBE formation and inhibit side reactions, meaning unreacted ethanol is frequently present in the final product.[3][4]
-
Dimerization Byproducts: Isobutylene can react with itself, particularly at higher temperatures or lower ethanol concentrations, to form oligomers like diisobutene (DIB) .[1][3] This side reaction reduces the overall yield of ETBE and introduces a less volatile impurity.[3]
-
Hydration Products: The presence of water in the reaction mixture can lead to the hydration of isobutylene, forming tert-butyl alcohol (TBA) .[1]
-
Related Esters: While less common, the presence of other acetate esters like tert-butyl acetate (TBAc) could indicate process cross-contamination or alternative synthesis routes.[5][6] TBAc itself is synthesized from isobutylene and acetic acid.[7]
-
Water: As a byproduct or contaminant, water content must be quantified, as it can be detrimental in moisture-sensitive applications.
Comparative Analysis of Analytical Methodologies
The accurate identification and quantification of these varied impurities necessitate a robust analytical strategy. While several techniques exist, they offer different levels of specificity and sensitivity.
| Analytical Technique | Principle | Pros | Cons | Primary Application |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates volatile compounds based on boiling point and polarity, with detection via ion generation in a hydrogen flame.[5] | High sensitivity for hydrocarbons, robust, and cost-effective. | Provides no structural information; identification is based solely on retention time. | Routine purity checks and quantification of known impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS, which fragments molecules into predictable patterns.[8] | Provides definitive structural identification of both known and unknown impurities. High sensitivity and specificity.[9] | Higher equipment cost and complexity compared to GC-FID. | Comprehensive impurity profiling, identification of unknown peaks, and method development. |
| Karl Fischer Titration | An electrochemical titration specific to water.[10] | The gold standard for accurate water content determination. | Only measures water; requires a separate instrument. | Precise quantification of water content. |
Causality for Method Selection: For researchers and professionals in drug development, the risk of an unknown impurity derailing a project or posing a safety risk is unacceptable. While GC-FID is excellent for routine quality control of a well-characterized process, it is insufficient for comprehensive analysis where unexpected impurities may be present. GC-MS is the superior choice because it provides unambiguous identification through mass spectral data, creating a self-validating system where a compound is characterized by both its retention time and its unique fragmentation pattern.[8][11] This is crucial for building a trustworthy and scientifically sound impurity profile.
Featured Methodology: GC-MS for Comprehensive Impurity Profiling
This section provides a detailed protocol for the analysis of impurities in ETBE using GC-MS. The parameters outlined are a robust starting point and can be optimized for specific instrumentation.
Experimental Workflow: From Sample to Data
The logical flow of the GC-MS analysis is critical for achieving reproducible results.
Caption: Workflow for GC-MS impurity analysis of ETBE.
Step-by-Step Protocol
-
Instrumentation and Conditions:
-
System: Agilent 7890 GC with 5975C MS detector or equivalent.[8]
-
Column: A polar stationary phase like a DB-Wax or equivalent is recommended for good separation of alcohols and esters. Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split injection mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Maintain 220°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-350 amu.
-
-
-
Sample and Standard Preparation:
-
Sample Preparation: Dilute the commercial ETBE sample 1:100 (v/v) with a high-purity solvent such as hexane or acetonitrile.[12]
-
System Suitability: Prepare a solution containing ETBE and expected impurities (e.g., ethanol, TBA, DIB) at known concentrations to verify system performance, resolution, and retention times.
-
-
Data Analysis and Interpretation:
-
Identification: Identify impurity peaks in the total ion chromatogram (TIC). Compare the resulting mass spectrum of each peak against a validated spectral library (e.g., NIST) and the spectra from your prepared standards.
-
Quantification: For a semi-quantitative assessment, use the area percent of each impurity peak relative to the total area of all peaks. For precise quantification, a full calibration with certified reference standards for each impurity is required.
-
Visualizing Impurity Origins
Understanding the chemical pathways that lead to impurities is key to troubleshooting and sourcing high-purity material. The following diagram illustrates the primary and side reactions during ETBE synthesis.
Caption: Reaction pathways for ETBE synthesis and impurity formation.
Conclusion
For scientists and drug development professionals, the adage "you are what you eat" extends to "your experiment is what you use." The purity of solvents like ethyl tert-butyl acetate is a non-negotiable prerequisite for reliable and safe outcomes. While various analytical methods are available, a comprehensive approach using GC-MS provides the highest degree of confidence by offering both separation and definitive identification of potential impurities. By understanding the synthetic origin of these impurities and employing robust, self-validating analytical protocols, researchers can ensure the integrity of their work and the quality of their final product.
References
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Feasibility Study on the Etherification of Fermentative-Produced Isobutylene to Fully Renewable Ethyl Tert-Butyl Ether (ETBE). (n.d.). MDPI. Retrieved from [Link]
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ETBE production - Isobutene Dimerization and DEA effects. (2025, February 13). YouTube. Retrieved from [Link]
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tert-Butyl acetate | C6H12O2. (n.d.). PubChem. Retrieved from [Link]
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Production of ETBE (Ethyl Tert Butyl Ether) From Isobutene. (n.d.). UKDiss.com. Retrieved from [Link]
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Alcohol Content and Purity of Acetate Esters by Gas Chromatography. (n.d.). ASTM International. Retrieved from [Link]
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Flowchart of the ETBE synthesis. (1) Nitrogen; (2) and (3) Reagents;... (n.d.). ResearchGate. Retrieved from [Link]
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ETBE – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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tert-BUTYL ACETATE. (n.d.). LookChem. Retrieved from [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PubMed Central. Retrieved from [Link]
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FTIR Spectroscopic Study of the OH-Induced Oxidation of Isopropyl, Isobutyl, and tert-Butyl Acetates. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (n.d.). SciELO. Retrieved from [Link]
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tert-Butyl acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
The Chemistry of Tert-Butyl Acetate: Properties and Synthesis for Industrial Use. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. (2016, September 30). University Chemistry. Retrieved from [Link]
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Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. (n.d.). Greenfield Global. Retrieved from [Link]
-
GC-MS analysis of ethyl acetate: butyl acetate = 1:1 mixture. (n.d.). ResearchGate. Retrieved from [Link]
-
GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. (2023, July 12). ResearchGate. Retrieved from [Link]
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Analysis of organic acetates in e-vapor products by GC-MS/MS. (n.d.). CORESTA. Retrieved from [Link]
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Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of Ethyl Tert-Butyl Acetate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of target molecules is paramount. The presence of structurally related compounds can lead to cross-reactivity in various analytical assays, yielding misleading results and compromising data integrity. This guide provides an in-depth technical comparison of the potential cross-reactivity of ethyl tert-butyl acetate (ETBA) in common chemical assays. By understanding the underlying chemical principles and potential for interference, you can make informed decisions in your experimental design and data interpretation.
Introduction to Ethyl Tert-Butyl Acetate (ETBA)
Ethyl tert-butyl acetate is an ester characterized by the presence of both an ethyl group and a sterically hindered tert-butyl group. Its unique structure influences its chemical and physical properties, which in turn dictate its behavior in different analytical systems. While a valuable chemical entity, its structural similarity to other esters and compounds containing a tert-butyl moiety necessitates a thorough evaluation of its potential for cross-reactivity.
Caption: Chemical Structure of Ethyl Tert-Butyl Acetate.
Gas Chromatography (GC) Analysis: A Baseline for Specificity
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The specificity of GC is primarily determined by the chromatographic separation on the column and the unique mass spectrum of the analyte.
Potential for Co-elution
In GC, compounds with similar boiling points and polarities can co-elute, leading to potential interference. While ETBA has a distinct retention time on most standard columns, the presence of other esters with similar properties could pose a challenge. For instance, isomers of ETBA or other esters of similar molecular weight might have close retention times.
Table 1: Comparison of Boiling Points of ETBA and Potentially Interfering Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl tert-butyl acetate (ETBA) | C8H16O2 | 144.21 | ~118 |
| n-Hexyl acetate | C8H16O2 | 144.21 | 171.5 |
| Isoamyl propionate | C8H16O2 | 144.21 | 160 |
| sec-Butyl isovalerate | C9H18O2 | 158.24 | 157 |
Note: The data in this table is for illustrative purposes to highlight the importance of considering compounds with similar properties.
Mass Spectrometry for Unambiguous Identification
The use of a mass spectrometer as a detector largely mitigates the issue of co-elution. The fragmentation pattern of ETBA in the mass spectrometer provides a unique fingerprint, allowing for its specific detection even in the presence of other compounds.
Caption: Simplified workflow of a GC-MS analysis.
Experimental Protocol: GC-MS Analysis of ETBA
Objective: To achieve baseline separation and accurate identification of ETBA.
Instrumentation:
-
Gas Chromatograph with a flame ionization detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (10:1)
MS Conditions (if applicable):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-300
Rationale: This protocol is designed to provide good separation of ETBA from other volatile components. The temperature program allows for the efficient elution of ETBA while separating it from both more and less volatile compounds. The use of a mass spectrometer provides definitive identification based on the fragmentation pattern.
Immunoassays: The Challenge of Structural Similarity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when a structurally similar molecule binds to the antibody, leading to a false-positive or inaccurate quantification.[2] The specificity of an immunoassay is highly dependent on the particular antibody used and the overall assay design.[3]
The Role of the Tert-Butyl Group in Cross-Reactivity
The bulky tert-butyl group of ETBA can have a significant impact on its ability to bind to antibodies. In some cases, this steric hindrance may prevent the molecule from fitting into the antibody's binding site, thus reducing cross-reactivity. For example, a study on the cross-reactivity of various alcohol glucuronides with an ethyl glucuronide immunoassay found that tert-butyl glucuronide exhibited almost no cross-reactivity.[4] This suggests that the tert-butyl moiety can significantly decrease the binding affinity to certain antibodies.
Potential Cross-Reactivity with Structurally Related Esters
Despite the potential for reduced binding due to the tert-butyl group, it is crucial to consider that antibodies raised against small molecules can sometimes exhibit broader specificity.[5] If an immunoassay is designed to detect a general class of esters, or if the antibody primarily recognizes the ethyl acetate portion of the molecule, ETBA could potentially cross-react. The degree of cross-reactivity can vary significantly between different immunoassay kits from different manufacturers.[6]
Table 2: Hypothetical Cross-Reactivity of ETBA and Related Compounds in a Generic Ester Immunoassay
| Compound | Structure | Potential for Cross-Reactivity | Rationale |
| Ethyl Acetate | CH3COOCH2CH3 | High (Target Analyte) | The antibody is designed to bind this molecule. |
| Ethyl Propionate | CH3CH2COOCH2CH3 | Moderate to High | Similar ethyl ester structure. |
| tert-Butyl Acetate | CH3COOC(CH3)3 | Low to Moderate | Shares the acetate group but has a bulky tert-butyl group. |
| Ethyl tert-butyl acetate (ETBA) | (CH3)3CCOOCH2CH3 | Low to Moderate (Hypothesized) | The bulky tert-butyl group may hinder binding, but the ethyl ester portion could be recognized. |
Disclaimer: This table presents a hypothetical scenario. Actual cross-reactivity must be determined experimentally for each specific immunoassay.
Influence of Metabolism on Biological Samples
When analyzing biological matrices, the metabolism of the target compound must be considered. Esters like ETBA are likely to be hydrolyzed in vivo by esterases to form an alcohol and a carboxylic acid. In the case of ETBA, this would yield tert-butyl alcohol (TBA) and acetic acid .
Caption: Hypothesized metabolic pathway of Ethyl Tert-Butyl Acetate.
If the immunoassay is intended to measure exposure to ETBA, it is critical to determine if the assay cross-reacts with its metabolites. An assay that detects both the parent compound and its metabolites may provide a more comprehensive measure of exposure. Conversely, if the goal is to specifically quantify the parent compound, an assay with low cross-reactivity to its metabolites is necessary. The metabolism of the structurally similar ethyl tert-butyl ether (ETBE) to tert-butyl alcohol has been well-documented.[7][8][9]
Conclusion and Recommendations
The potential for cross-reactivity of ethyl tert-butyl acetate is highly dependent on the analytical method employed.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): The high specificity of this technique, based on both chromatographic separation and mass spectral data, makes it the gold standard for the unambiguous identification and quantification of ETBA. The risk of cross-reactivity is minimal when using a validated GC-MS method.
-
For Immunoassays: The potential for cross-reactivity is a significant consideration and cannot be predicted without experimental validation. The bulky tert-butyl group may reduce cross-reactivity in some assays, but this is not a universal rule. The specificity of each immunoassay kit must be rigorously evaluated with ETBA and its potential metabolites.
As a Senior Application Scientist, I strongly recommend the following:
-
Method Validation: Always perform thorough method validation, including specificity and cross-reactivity studies, when developing or implementing an assay for ETBA.
-
Use of Confirmatory Techniques: For critical applications, especially when using screening techniques like immunoassays, it is essential to confirm positive or unexpected results with a highly specific confirmatory method such as GC-MS.
-
Consideration of Metabolites: In the analysis of biological samples, the potential presence and cross-reactivity of ETBA metabolites must be assessed to ensure accurate interpretation of the results.
By carefully considering these factors, researchers can navigate the complexities of analytical specificity and ensure the generation of reliable and defensible data.
References
- Sotnikov, D., Zherdev, A., & Dzantiev, B. (2021).
- Li, Y., et al. (2022). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Molecules, 27(15), 4933.
- Arndt, T., et al. (2014). Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay.
-
Sotnikov, D. V., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6567. MDPI AG. Retrieved from [Link]
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California Environmental Protection Agency. (2018). Substance name: Tert-Butyl Acetate. Retrieved from [Link]
- Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 37-45.
- Lock, E. A., et al. (2001). Ethyl tertiary-butyl ether: a toxicological review. Critical reviews in toxicology, 31(1), 1-44.
- Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 01(08), 37-45.
- Amberg, A., et al. (2000). Biotransformation and kinetics of excretion of ethyl tert-butyl ether in rats and humans. Toxicological Sciences, 53(2), 194-201.
- Gargas, M. L., et al. (1990). Inhaled tert-Butyl Acetate and its Metabolite tert-Butyl Alcohol Accumulate in the Blood during Exposure. Toxicology and applied pharmacology, 102(1), 87-96.
-
PubChem. (n.d.). Ethyl tert-butyl ether. Retrieved from [Link]
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CANDOR Bioscience. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Enzyme-linked Immunosorbent Assay (ELISA). Retrieved from [Link]
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A Comparative Guide to Ethyl Tert-butylacetate and Traditional Solvents for Pharmaceutical and Research Applications
In the landscape of pharmaceutical and chemical research, solvent selection is a critical decision that profoundly influences reaction kinetics, product purity, process safety, and environmental sustainability. This guide provides an in-depth, objective comparison of ethyl tert-butylacetate (ETB) against three stalwart traditional solvents: ethyl acetate, methyl isobutyl ketone (MIBK), and toluene. Our analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of technical data and practical insights to inform your solvent selection process.
Introduction: The Quest for an Ideal Solvent
The ideal solvent is a multifaceted entity, characterized by its efficacy in dissolving reactants and facilitating reactions, its ease of removal, its safety profile for both researchers and the environment, and its economic viability. Traditional solvents, while effective in many applications, often present challenges in terms of safety and environmental impact. This has spurred the exploration of alternative solvents like this compound.
This compound, systematically known as ethyl 3,3-dimethylbutanoate, is an ester that presents itself as a potential alternative to more hazardous or environmentally taxing solvents. This guide will dissect its performance characteristics in relation to established solvents, providing a clear, data-driven framework for its evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental performance of a solvent is dictated by its physical and chemical properties. The following table summarizes key physicochemical data for this compound and the selected traditional solvents.
| Property | This compound (ETB) | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Toluene |
| CAS Number | 5340-78-3[1] | 141-78-6[2] | 108-10-1 | 108-88-3[3] |
| Molecular Formula | C₈H₁₆O₂ | C₄H₈O₂[4] | C₆H₁₂O | C₇H₈ |
| Molecular Weight ( g/mol ) | 144.21 | 88.11[5] | 100.16[6][7] | 92.14[8] |
| Boiling Point (°C) | 143.6 (est.) | 77.1[4][9] | 117.4 | 110.6[8] |
| Flash Point (°C) | 38.9 (est.) | -4[10] | 14[11] | 4[12] |
| Density (g/mL at 20°C) | ~0.87 (Predicted) | 0.902[9][10] | 0.802[6] | 0.867[4] |
| Water Solubility | Limited (Predicted) | Slightly soluble[4] | Partially soluble (1.7% at 20°C)[13] | Insoluble[12] |
Expert Insight: The higher boiling point and flash point of ETB compared to ethyl acetate and toluene suggest it is less volatile and flammable, which can be a significant safety advantage in a laboratory setting. Its predicted limited water solubility is comparable to other ester solvents and indicates it would be suitable for applications requiring a non-aqueous environment.
Performance Benchmarking: A Multi-faceted Evaluation
A solvent's utility extends beyond its physical properties. Here, we benchmark the performance of ETB against our selected traditional solvents across key areas relevant to research and drug development.
Solvency Power
The ability of a solvent to dissolve a wide range of compounds is paramount. While direct, extensive solvency data for ETB is not widely available, we can infer its capabilities based on its chemical structure. As an ester, ETB is expected to be a moderately polar aprotic solvent.
-
Ethyl Acetate: A widely used moderately polar solvent, effective for a broad range of compounds.[10]
-
MIBK: A ketone with strong solvency for resins, paints, and rubbers.[6]
-
Toluene: An aromatic hydrocarbon, it is an excellent solvent for nonpolar compounds.[14]
Inference for ETB: Due to its ester functional group and larger alkyl chain compared to ethyl acetate, ETB is predicted to have good solvency for a range of organic compounds, potentially with a slightly more lipophilic character than ethyl acetate.
Application in Organic Synthesis
The choice of solvent can dramatically influence the outcome of a chemical reaction. An ideal reaction solvent should dissolve reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature.
-
Ethyl Acetate: Commonly used in organic synthesis, particularly for chromatography and extractions.[10]
-
MIBK: Used as a reaction solvent in various industrial chemical productions.[6]
-
Toluene: Frequently used for reactions requiring higher temperatures and for its ability to form azeotropes with water to facilitate its removal.
Potential of ETB: With a higher boiling point than ethyl acetate and toluene, ETB could be advantageous for reactions requiring elevated temperatures where these solvents would necessitate a pressurized system. Its chemical stability as an ester makes it suitable for a variety of reaction conditions where protic or highly polar solvents are undesirable.
Use in Chromatography
Solvents are the cornerstone of chromatographic purification. The choice of eluent impacts separation efficiency and resolution.
-
Ethyl Acetate/Hexane System: A standard and versatile mobile phase for normal-phase column chromatography, suitable for a wide range of compounds.
-
Toluene: Can be used as a less polar component in mobile phases, particularly for aromatic compounds.
Applicability of ETB: ETB, likely having a polarity similar to or slightly less than ethyl acetate, could potentially be used as a component in mobile phases for normal-phase chromatography. Its lower volatility compared to ethyl acetate might be a consideration in terms of solvent evaporation from TLC plates and during column chromatography.
Safety and Environmental Impact Assessment
In modern research, a solvent's safety and environmental footprint are as crucial as its performance.
| Parameter | This compound (ETB) | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Toluene |
| Health Hazards | Limited data available. Expected to be an irritant. | Irritant, high levels can cause dizziness and nausea.[15] | Irritant, affects the nervous system. | Irritant, can cause severe neurological effects with chronic exposure.[3][16] |
| Flammability | Flammable (Higher flash point than EA and Toluene) | Highly flammable[17] | Flammable | Highly flammable[18] |
| Environmental Fate | Predicted to be biodegradable. | Readily biodegradable.[19] | Readily biodegradable. | Rapidly volatilized or biodegraded.[20] |
| Regulatory Status | Not as extensively regulated as other solvents. | Generally regarded as safe (GRAS) by the FDA.[21] | Regulated as a VOC. | Regulated as a VOC and hazardous air pollutant. |
Expert Analysis: ETB's higher flash point suggests a reduced fire hazard compared to ethyl acetate and toluene. While specific toxicity data for ETB is scarce, its ester structure suggests it is unlikely to be as toxic as toluene. From an environmental perspective, esters are generally considered to be more benign than aromatic hydrocarbons. Ethyl acetate is noted for being one of the least environmentally harmful organic solvents as it is easily broken down in both air and water.[19][22] Toluene, on the other hand, is a known hazardous air pollutant with significant health risks associated with long-term exposure.[16] MIBK is also a regulated substance with potential effects on the nervous system.
Experimental Protocols for Solvent Benchmarking
To provide a framework for your own comparative studies, we present standardized protocols for key performance experiments.
Protocol for Determining Solute Solubility
Objective: To quantitatively determine the solubility of a key reactant or product in the candidate solvents.
Methodology:
-
Preparation: Prepare saturated solutions of the solute in each solvent (ETB, ethyl acetate, MIBK, toluene) at a controlled temperature (e.g., 25 °C).
-
Equilibration: Agitate the solutions for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Carefully take a known volume of the clear supernatant from each saturated solution.
-
Analysis: Determine the concentration of the solute in each sample using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Calculation: Express solubility as g/100 mL or mol/L.
Protocol for Benchmarking Reaction Kinetics
Objective: To compare the rate of a model chemical reaction in each of the candidate solvents.
Methodology:
-
Reaction Setup: Set up identical reactions in each of the four solvents under controlled temperature and stirring conditions.
-
Initiation: Start the reactions simultaneously by adding the final reactant.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots to stop further conversion.
-
Analysis: Analyze the composition of each quenched aliquot using GC or HPLC to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of a key reactant or product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.
Visualizing the Decision Framework
To aid in the solvent selection process, the following diagram illustrates the key decision-making factors.
Caption: A logical framework for selecting the optimal solvent based on performance, safety, and practical considerations.
Conclusion and Recommendations
The selection of a solvent is a critical step in chemical and pharmaceutical development that requires a holistic evaluation of performance, safety, and environmental impact.
-
This compound (ETB) emerges as a promising alternative to traditional solvents, particularly where a higher boiling point and lower flammability are desired. While direct comparative performance data is limited, its properties suggest it could be a viable, safer substitute for solvents like toluene in certain applications. Further experimental validation is necessary to fully characterize its performance.
-
Ethyl Acetate remains a versatile and relatively low-toxicity solvent, well-suited for a wide range of applications, especially where a lower boiling point is advantageous for easy removal.[10] Its favorable environmental profile makes it a strong contender in green chemistry initiatives.[19][23]
-
Methyl Isobutyl Ketone (MIBK) offers strong solvency but comes with health considerations that require careful management in the workplace.[24]
-
Toluene , while an effective solvent for nonpolar compounds and high-temperature reactions, poses significant health and environmental risks that are increasingly leading researchers to seek safer alternatives.[3][18][25]
Recommendation for Researchers: It is imperative to move beyond traditional solvent choices and consider newer, potentially safer and more sustainable alternatives like ETB. We strongly encourage researchers to conduct their own benchmarking studies using the protocols outlined in this guide to determine the optimal solvent for their specific application, always prioritizing safety and environmental responsibility.
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- ethyl acetate - SAFETY D
- Ethyl 3,3dimethylbutano
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A Multi-faceted Approach to the Purity Verification of Ethyl tert-Butylacetate as an Analytical Standard
In the landscape of analytical chemistry, the integrity of quantitative analysis is fundamentally reliant on the quality of the reference standards employed. Ethyl tert-butylacetate (also known as ethyl 3,3-dimethylbutanoate) serves as a crucial standard in various chromatographic and spectroscopic applications.[1] Its defined chemical properties and stability make it a valuable calibrant and control. However, its utility is directly proportional to the confidence in its purity. This guide presents a comprehensive, multi-technique comparison for the rigorous purity verification of this compound, designed for researchers, scientists, and professionals in drug development and quality control.
The core principle of robust purity assessment lies in the application of orthogonal methods—analytical techniques that measure the same attribute (purity) through different physical and chemical principles. This approach minimizes the risk of overlooking impurities that may be invisible to a single technique, thereby providing a self-validating system for certification. We will compare three cornerstone techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) for volatile organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Karl Fischer Titration for precise water content analysis.
Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling
Gas chromatography is an indispensable technique for analyzing volatile and thermally stable compounds like this compound.[2] By separating components based on their differential partitioning between a stationary phase and a mobile gas phase, GC provides a high-resolution profile of volatile impurities.[3]
Causality Behind Experimental Choices:
-
Detector Selection (FID): A Flame Ionization Detector (FID) is chosen for its exceptional sensitivity to nearly all organic compounds and its wide linear range. It operates by pyrolyzing the sample in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. This makes it ideal for quantifying organic impurities relative to the main this compound peak.
-
Column Selection: A mid-polarity column (e.g., one containing a stationary phase with cyanopropylphenyl substitution) is often effective for separating esters from potential impurities like residual alcohols, other esters, or synthesis by-products.
Experimental Protocol: GC-FID for Organic Impurity Profiling
-
System Preparation:
-
Instrument: A gas chromatograph equipped with a flame-ionization detector and a split/splitless injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity fused silica capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min). The minimum purity of the carrier gas should be 99.95 mol %.[3]
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Detector: Set to 280°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a high-purity solvent (e.g., acetone or methylene chloride) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC system.
-
Record the chromatogram until all components have eluted.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all impurities have a similar response factor to the main component in the FID, which is a reasonable starting point for many organic impurities.
-
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatographic methods that provide a relative purity based on peak areas, qNMR is a primary ratio method capable of determining the absolute purity of a substance.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and mass, the purity of the analyte can be calculated without needing a reference standard of the analyte itself.[4][5]
Causality Behind Experimental Choices:
-
Internal Standard Selection: A suitable internal standard must be stable, non-volatile, have a known high purity, and possess signals that do not overlap with the analyte's signals. For this compound, a standard like maleic anhydride or dimethyl sulfone is often a good choice.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Chloroform-d (CDCl₃) is a common choice.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons being integrated) is crucial to allow for full magnetization recovery between scans.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube. Record the weight precisely.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).
-
Ensure both the sample and standard are fully dissolved.
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30-60 seconds (empirically determined or set to 5 x T₁).
-
Number of Scans: 8-16 (to achieve adequate signal-to-noise).
-
-
-
Data Processing & Interpretation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the singlet from the tert-butyl group at ~1.3 ppm).[6]
-
Integrate a well-resolved signal from the internal standard (e.g., the singlet from maleic anhydride at ~7.1 ppm).
-
Calculate the purity (P) using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Karl Fischer Titration: The Gold Standard for Water Determination
The presence of water is a critical parameter for an analytical standard, as it directly impacts the mass fraction of the active component. Karl Fischer (KF) titration is the universally accepted method for the determination of water content.[7] It is based on a stoichiometric reaction between iodine and water.[8][9] For high-purity standards with expected low water content (<0.1%), the coulometric KF method is preferred over the volumetric method due to its superior sensitivity and accuracy at trace levels.[10]
Causality Behind Experimental Choices:
-
Coulometric vs. Volumetric: Coulometric titration generates iodine in-situ via electrolysis, allowing for the precise measurement of microgram levels of water. This avoids the need for titrant standardization and is ideal for the low moisture levels expected in a high-purity ester.[7][10]
-
Reagent Selection: Anode and cathode solutions are selected based on the sample's solubility. For esters like this compound, general-purpose reagents containing methanol are typically suitable.[8][11]
Experimental Protocol: Coulometric Karl Fischer Titration
-
System Preparation:
-
Instrument: A coulometric Karl Fischer titrator.
-
Fill the titration cell with the appropriate anode and cathode solutions as per the manufacturer's instructions.
-
Allow the instrument to perform a pre-titration to dry the solvent and stabilize the drift to an acceptable level (e.g., <10 µ g/min ).
-
-
Sample Introduction:
-
Using a gas-tight syringe, draw an appropriate amount of the this compound sample (typically 0.5-1.0 mL).
-
Weigh the syringe accurately.
-
Inject the sample into the titration cell through the septum, ensuring the needle tip is below the surface of the anolyte but does not touch the electrodes.
-
Immediately reweigh the syringe to determine the exact mass of the sample introduced.
-
-
Analysis:
-
Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm (µg/g) or as a percentage.
-
-
Data Interpretation:
-
The instrument directly provides the water content. Perform the measurement in triplicate to ensure precision.
-
Comparison of Purity Verification Techniques
The true power of this multi-technique approach is realized when comparing the results. Each method provides a unique piece of the purity puzzle.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Karl Fischer (KF) Titration |
| Analyte Type | Volatile Organic Impurities | Main Component & Structurally Similar Impurities | Water |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Electro-chemical Titration |
| Quantification | Relative (Area %) | Absolute (Primary Ratio Method) | Absolute (Stoichiometric) |
| Sensitivity | High (ppm to ppb for impurities) | Moderate (Typically >0.1%) | Very High (ppm levels for water) |
| Specificity | High for separation | High (Structurally specific) | Exceptional for water |
| Key Strength | Excellent for impurity profiling.[12] | Provides absolute purity and structural confirmation. | Gold standard for moisture content.[7] |
| Key Limitation | Insensitive to water and non-volatiles; assumes equal response factors.[3] | Lower sensitivity for trace impurities; requires longer analysis time. | Only measures water content. |
Synthesizing the Data for Final Purity Assignment
A comprehensive purity value is not derived from a single measurement but is a synthesis of the orthogonal data. The final purity, expressed as a mass fraction, is calculated by correcting the organic purity (determined by GC) for the water content (determined by Karl Fischer).
Final Purity Calculation:
-
Organic Purity (from GC-FID): 99.95%
-
Water Content (from Karl Fischer): 0.02% (or 200 ppm)
-
Corrected Purity (Mass Fraction):
-
Purity = Organic Purity * [(100 - Water Content) / 100]
-
Purity = 99.95% * [(100 - 0.02) / 100] = 99.93%
-
The qNMR result serves as a powerful, independent verification of this calculated value. If the qNMR assay result (e.g., 99.9% ± 0.2%) aligns with the corrected purity from GC and KF, it provides a high degree of confidence in the final assigned purity of the analytical standard. Any significant discrepancy would trigger further investigation into the presence of non-volatile organic or inorganic impurities not detected by the primary methods. This rigorous, self-validating system ensures the highest level of quality and reliability for the this compound analytical standard.[12][13]
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-
HIRANUMA. (2017). Water contents Ethers and Esters. HIRANUMA APPLICATION DATA. [Link]
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Kyoto Electronics Manufacturing Co., Ltd. Water Content of Ester. KEM Application Note. [Link]
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Gavin Publishers. (2017). Validation of Analytical Methods: A Review. [Link]
-
GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]
-
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-
PharmaTutor. (2016). Analytical method validation: A brief review. [Link]
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-
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-
ASTM International. D3545-06(2020) Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. [Link]
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-
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-
U.S. Pharmacopeia. NF Monographs: Ethyl Acetate. [Link]
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NIST. Ethyl Acetate. NIST Chemistry WebBook. [Link]
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Pharmaffiliates. ethyl acetate and its Impurities. [Link]
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CRM LABSTANDARD. Ether, tert-butyl- Ethyl. [Link]
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Scribd. Ethyl & Butyl Acetate Distillation Analysis. [Link]
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YouTube. (2021). NMR spectrum of ethyl acetate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl tert-butylacetate
This guide provides an in-depth, procedural framework for the safe handling and disposal of ethyl tert-butylacetate (CAS 5340-78-3). As a flammable solvent used in various research and development applications, its proper management from point of generation to final disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.
While this compound itself has limited specific disposal literature, the principles outlined here are derived from authoritative guidance for closely related flammable liquid esters, such as tert-butyl acetate and ethyl acetate, ensuring a robust and scientifically-grounded protocol.
Hazard Profile & Core Safety Principles
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks are associated with its flammability and potential health effects from exposure.
Key Hazards:
-
Flammability: this compound is a flammable liquid.[1] Like similar esters, its vapors can form explosive mixtures with air, and these vapors may travel to a source of ignition and flash back.[2] All work and waste storage must occur away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Health Hazards: Inhalation of vapors may cause respiratory irritation, drowsiness, or dizziness.[2][5] It can cause eye irritation and repeated skin contact may lead to dryness or cracking.[2][4]
-
Environmental Hazards: This chemical may be harmful to aquatic life and should not be allowed to enter drains or waterways.[5][6] Improper disposal can lead to significant contamination of soil and water.[7]
Table 1: Chemical & Physical Properties of this compound and Related Esters
| Property | This compound | tert-Butyl Acetate (Proxy) | Rationale for Disposal Protocol |
| CAS Number | 5340-78-3[1][8] | 540-88-5[9][10] | Unique identifier for tracking and regulatory reporting. |
| Molecular Formula | C₈H₁₆O₂[1][8] | C₆H₁₂O₂[9][10] | Defines the chemical composition. |
| Flash Point | Data not readily available | 22 °C (72 °F)[10] | Critical. A low flash point classifies it as an ignitable hazardous waste under EPA regulations (flash point < 60°C / 140°F).[11] |
| Appearance | Clear, colorless liquid[8] | Colorless liquid with a camphor- or blueberry-like smell.[10] | Physical state dictates handling and spill response procedures. |
| Solubility in Water | Insoluble (presumed) | 0.8 wt% at 22 °C[10] | Incompatibility with aqueous drain disposal.[12] |
The Cardinal Rules of Disposal
-
Always Treat as Hazardous Waste: Due to its flammability, all this compound waste must be managed as a regulated hazardous waste.[11][13]
-
Never Use the Sanitary Sewer: Drain disposal is strictly prohibited.[11][12][13] This can create fire or explosion hazards in the plumbing and leads to environmental contamination.
-
Utilize Appropriate Personal Protective Equipment (PPE): When handling waste, always wear safety goggles, a lab coat, and chemically resistant gloves.[2][3]
Waste Segregation & Collection Protocol
The disposal process begins the moment the chemical is deemed waste. A systematic collection protocol prevents cross-contamination, dangerous reactions, and regulatory violations.
Step-by-Step Collection Methodology:
-
Container Selection:
-
Choose a container made of a compatible material (e.g., glass, polyethylene) that will not react with or be degraded by the ester.[13][14]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of flammable vapors.[15]
-
Never use containers with cracks, signs of deterioration, or incompatible caps.[15]
-
-
Waste Accumulation:
-
Collect the this compound waste in the designated container.
-
Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials, such as strong acids, bases, or oxidizers, can cause violent reactions.[16]
-
Fill the container to no more than 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[15]
-
Keep the container closed at all times except when actively adding waste.[11][13] This is a critical safety and regulatory requirement to minimize the release of flammable vapors.
-
-
Labeling:
-
Immediately label the container with a fully completed hazardous waste tag, as provided by your institution's EH&S department.[11][14]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or percentage of each component if it is a mixture.[11][14]
-
Vague descriptions like "Solvent Waste" are unacceptable and a common source of regulatory fines.[11]
-
On-Site Waste Accumulation & Storage
Proper storage of collected waste is crucial for maintaining a safe laboratory environment while awaiting pickup.
-
Designated Storage Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[15]
-
Secondary Containment: Liquid waste containers must be kept in secondary containment bins (such as a polyethylene tub) to contain any potential leaks or spills.[14]
-
Segregation: Store the this compound waste away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[2][16][17]
-
Ignition Source Control: Ensure the SAA is located far from any sources of ignition, including open flames, hot surfaces, and electrical equipment that is not explosion-proof.[13][14]
Final Disposal Pathway
Once a waste container is full, it must be removed from the laboratory and sent for final disposal through the proper channels. This workflow ensures the waste is tracked from "cradle-to-grave" as required by regulations like the Resource Conservation and Recovery Act (RCRA).[7][18]
Caption: Disposal workflow for this compound.
Step-by-Step Final Disposal:
-
Initiate Pickup Request: Once the waste container is full, submit a chemical collection request through your institution's designated system, typically managed by EH&S.[13][14]
-
Await Collection: Continue to store the container safely in the SAA until it is collected by trained personnel.
-
Manifesting and Transport: The waste will be transported under a hazardous waste manifest, a tracking document that stays with the waste until its final destination.[18]
-
Ultimate Disposal: The most common and environmentally appropriate disposal method for flammable solvents like this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Small Spills (<100 mL and can be cleaned in <10 min):
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off nearby equipment.[19]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or cat litter.[13][19]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, compatible container.[17][19]
-
Dispose: Label the container as "Hazardous Waste: this compound contaminated debris" and manage it for disposal along with your other chemical waste.[13]
Large Spills (>100 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response (e.g., call EH&S or campus police).[13]
-
Isolate: If safe to do so, close the doors to the affected area to contain the vapors.
-
Do Not Re-enter: Wait for trained emergency responders to manage the cleanup.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms like dizziness or respiratory irritation persist.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Alternative Disposal Considerations: Recycling & Reclamation
For facilities that generate larger volumes of solvent waste, exploring recycling and reuse can offer significant environmental and economic benefits.[20]
-
Beneficial Reuse: This process involves reclaiming and repurposing solvents that might otherwise be discarded.[20] Companies can collect surplus or co-product streams of esters like ethyl acetate and, through rigorous testing and processing, supply them as a sustainable alternative to virgin materials.[20][21]
-
Distillation: Methods like fractional distillation can be used to purify used this compound, separating it from contaminants and making it suitable for reuse in certain applications.[22][23]
Implementing a recycling program requires a cost-benefit analysis and partnership with a licensed solvent recycling facility, but it aligns with the principles of a circular economy and reduces the carbon footprint associated with waste incineration and new solvent manufacturing.[20]
References
-
Washington State University, Environmental Health & Safety. (n.d.). Ethyl Acetate Standard Operating Procedure. Retrieved from [Link]
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Ecolink, Inc. (n.d.). Tert Butyl Acetate Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl acetate. PubChem Compound Database. Retrieved from [Link]
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ACTenviro. (2024, January 16). Regulations for Handling Flammable Liquid Waste: What You Need to Know. Retrieved from [Link]
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Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]
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eWaste Disposal, Inc. (n.d.). How Do You Discard Class 3 Flammable Liquids List Chemicals?. Retrieved from [Link]
-
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Chemtalk. (2008). Ester Disposal. Retrieved from [Link]
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CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Retrieved from [Link]
-
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-
University of Pittsburgh, Environmental Health & Safety. (2023). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
-
Altiras. (2025, April 28). How Beneficial Reuse of Ethyl Acetate Supports Sustainability and Cost Savings. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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-
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-
Recycle Aerosol. (n.d.). Solvents Sales. Retrieved from [Link]
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Guardian Protocol: Personal Protective Equipment for Handling Ethyl Tert-butylacetate
As a Senior Application Scientist, my foremost priority is to ensure that innovation in the laboratory is conducted with the highest standards of safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl tert-butylacetate, with a focus on the correct selection and use of Personal Protective Equipment (PPE). This is not merely a checklist, but a system designed to integrate safety into your workflow, ensuring that both you and your research are protected.
Section 1: Understanding the Risks of this compound
This compound (ETBA) is a flammable liquid and vapor, posing a significant fire risk.[1] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][2] Beyond its flammability, the primary health hazards are associated with inhalation and direct contact. It can cause respiratory tract irritation, and high concentrations of vapor may lead to central nervous system effects such as drowsiness or dizziness.[3][4] Direct contact can irritate the skin and eyes.[3][4] Therefore, a comprehensive PPE strategy is non-negotiable.
Key Hazards at a Glance:
-
Physical Hazard: Highly flammable liquid and vapor.[1]
-
Health Hazards: May cause respiratory irritation, drowsiness, or dizziness. Causes skin and eye irritation.[2][3][4]
Section 2: Core Directive: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a static choice but a dynamic risk assessment based on the nature of your procedure. The following protocols are designed to provide a clear, defensible basis for your PPE decisions.
The most common route of accidental exposure is through skin contact. Standard disposable nitrile gloves, while ubiquitous in laboratories, are not recommended for handling this compound or other acetates for anything beyond the most incidental contact.[5] Chemical resistance data for the closely related n-Butyl Acetate shows a rapid breakthrough time for both nitrile and even butyl rubber gloves.
| Glove Material | Breakthrough Time (n-Butyl Acetate) | Permeation Rate | Recommendation for ETBA Handling | Source |
| Nitrile | 23 minutes | 47 µg/cm²/min | Not Recommended for immersion or extended contact. Suitable only for brief, accidental splash protection, after which gloves must be immediately removed and replaced.[6] | [6] |
| Butyl Rubber | 94 minutes | 10 µg/cm²/min | Fair for extended contact. Recommended for tasks involving larger quantities or potential for significant splashing. | [7] |
| Viton™/Butyl Laminate | > 480 minutes | Not Detected | Excellent. Recommended for prolonged handling, large-scale operations, or when cleaning up spills. | [8] |
Procedural Mandate:
-
Pre-Use Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For handling quantities greater than 100 mL, double gloving with two pairs of butyl rubber gloves is a prudent measure to protect against undetected pinholes.
-
Immediate Replacement: If direct contact with this compound occurs, remove gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Do not wait for the breakthrough time to elapse.[3]
This compound vapors and splashes can cause significant eye irritation.[3]
-
Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166.
-
Enhanced Protection: When handling quantities greater than 1 liter or when there is a significant risk of splashing (e.g., during heating, agitation, or transfer operations), a full-face shield must be worn in addition to chemical safety goggles.[1]
Respiratory protection is essential when engineering controls (like a chemical fume hood) are insufficient to maintain airborne concentrations below established exposure limits. The established limits for the analogue tert-Butyl acetate are a reliable guide:
-
OSHA Permissible Exposure Limit (PEL): 200 ppm (950 mg/m³) over an 8-hour Time-Weighted Average (TWA).[1][3][9]
-
NIOSH Recommended Exposure Limit (REL): 200 ppm (950 mg/m³) over a 10-hour TWA.[1][3]
-
ACGIH Threshold Limit Value (TLV): 50 ppm (238 mg/m³) over an 8-hour TWA.[10][11]
-
NIOSH Immediately Dangerous to Life or Health (IDLH): 1,500 ppm.[1][10][12]
Workflow for Respirator Selection:
Caption: PPE selection flowchart for respiratory protection.
Wear a chemically resistant lab coat or apron to protect against splashes. For large-scale transfers, chemically resistant coveralls are recommended. Ensure clothing is made of a material that will not degrade upon contact with the solvent.
Section 3: Emergency Protocols: Spills and Exposure
Preparedness is the cornerstone of safety. Your response in the first few moments of an emergency is critical.
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if necessary.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined above, including respiratory protection if vapors are significant.
-
Containment: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Section 4: Disposal of Contaminated PPE and Chemical Waste
The lifecycle of the chemical and associated materials does not end when the experiment is complete. Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.
-
Segregation: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container: Use a container compatible with flammable organic solvents, equipped with a secure, vapor-tight lid. The container must be labeled "Hazardous Waste" and list all chemical constituents.[14]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, away from ignition sources.
-
Designate: All PPE that has come into contact with this compound is considered hazardous waste.[15][16]
-
Contain: Place contaminated gloves, lab coats, and absorbent materials into a designated, leak-proof container or a heavy-duty plastic bag clearly labeled "Hazardous Waste - Contaminated PPE".[15][17]
-
Collection: This waste must be collected by a licensed hazardous waste management company. Do not dispose of contaminated PPE in the regular trash.[15]
-
Hand Hygiene: After doffing and disposing of PPE, always wash your hands thoroughly with soap and water.[18]
By adhering to this comprehensive protocol, you establish a self-validating system of safety that protects the integrity of your research and ensures a secure laboratory environment.
References
- This compound - SAFETY DATA SHEET. (2025, September 23). Vertex AI Search.
- tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards.Centers for Disease Control and Prevention.
- tert-Butyl acetate - IDLH.Centers for Disease Control and Prevention.
- How to dispose of contaminated PPE. (2025, September 3).
- What is the proper way to dispose of PPE?
- The Right Way to Throw Away Contamin
- Disposing of Contaminated Disposable Protective Clothing. (2019, April 9).
- Ethyl tert-Butylacet
- tert-Butyl acet
- tert-BUTYL ACETATE - International Chemical Safety Cards. (2014, July 1). Centers for Disease Control and Prevention.
- TERT-BUTYL ACETATE. (2024, April 5).
- tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards.Centers for Disease Control and Prevention.
- Chemical Resistance Guide.North Safety Products.
- BUTYL ACET
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.Lehigh University Campus Safety Division.
- Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.Ansell.
- Butyl Rubber Gloves Test Results.Guardian Manufacturing.
- OSHA Glove Selection Chart.Environmental Health and Safety, University of Washington.
Sources
- 1. nj.gov [nj.gov]
- 2. CDC - tert-BUTYL ACETATE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 3. restoredcdc.org [restoredcdc.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate [cdc.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. guardian-mfg.com [guardian-mfg.com]
- 8. fishersci.com [fishersci.com]
- 9. TERT-BUTYL ACETATE | Occupational Safety and Health Administration [osha.gov]
- 10. tert-Butyl acetate - Hazardous Agents | Haz-Map [haz-map.com]
- 11. BUTYL ACETATES, ALL ISOMERS - ACGIH [acgih.org]
- 12. tert-Butyl acetate - IDLH | NIOSH | CDC [cdc.gov]
- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. hazmatschool.com [hazmatschool.com]
- 16. creativesafetysupply.com [creativesafetysupply.com]
- 17. int-enviroguard.com [int-enviroguard.com]
- 18. harryswaste.co.uk [harryswaste.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
